molecular formula C13H13ClN2O2 B3291990 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid CAS No. 874918-61-3

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Katalognummer: B3291990
CAS-Nummer: 874918-61-3
Molekulargewicht: 264.71 g/mol
InChI-Schlüssel: AMBJNYSPRIYZPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c14-9-3-4-10-11(5-7-16-12(10)8-9)15-6-1-2-13(17)18/h3-5,7-8H,1-2,6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBJNYSPRIYZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The synthesis of 4-[(7-chloroquinolin-4-yl)amino]butanoic acid (CAS: 874918-61-3) represents a critical intersection in medicinal chemistry, bridging antimalarial drug design with neuromodulatory pharmacophore development. By covalently tethering gamma-aminobutyric acid (GABA) to a 7-chloroquinoline scaffold, researchers can probe both Plasmodium food vacuole dynamics and GABA-mediated anion channels[1].

As an Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we analyze the mechanistic causality behind the nucleophilic aromatic substitution (SNAr), establish a self-validating experimental protocol, and provide the physicochemical benchmarks required to ensure high-fidelity synthesis.

Mechanistic Rationale & Synthetic Strategy

The core transformation relies on an SNAr reaction between 4,7-dichloroquinoline and the aliphatic amine of GABA. While 4,7-dichloroquinoline presents two chlorinated positions, the nitrogen atom in the quinoline ring exerts a powerful electron-withdrawing effect via resonance, selectively depleting electron density at the C2 and C4 positions. Consequently, the C4-chloride is highly labile, whereas the C7-chloride remains inert under standard conditions[2].

To facilitate the attack of the relatively weak aliphatic amine of GABA, the reaction is conducted in a [3].

The Causality of the Phenol Melt: Phenol (pKa ~10) acts as both a high-boiling solvent and a protic catalyst. It hydrogen-bonds to the quinoline N1 nitrogen, further increasing the electrophilicity of the C4 carbon. The elevated temperature (130°C) provides the necessary thermal energy to overcome the activation barrier of the Meisenheimer complex formation while keeping phenol in a fluid state.

SNAr_Mechanism N1 4,7-Dichloroquinoline (Electrophile) N3 Phenol Melt (130°C) Protic Activation N1->N3 N2 4-Aminobutanoic Acid (Nucleophile) N2->N3 N4 Meisenheimer Complex (C4 Intermediate) N3->N4 Nucleophilic Attack N5 4-[(7-Chloroquinolin-4-yl)amino] butanoic acid N4->N5 HCl Elimination

Fig 1. SNAr synthetic workflow and intermediate progression.

Experimental Protocol: A Self-Validating System

This protocol avoids complex column chromatography by leveraging the amphoteric nature of the product for isoelectric precipitation, creating a self-validating purification loop.

Step 1: Protic Activation
  • Combine 4,7-dichloroquinoline (1.0 eq, 10 mmol) and phenol (5.0 eq, 50 mmol) in a 50 mL round-bottom flask.

  • Heat the mixture to 80°C under continuous stirring until a homogenous melt forms.

  • Causality: Establishing a uniform melt ensures optimal mass transfer and pre-activates the quinoline ring before introducing the nucleophile.

Step 2: SNAr Coupling
  • Add 4-aminobutanoic acid (GABA) (1.2 eq, 12 mmol) to the melt.

  • Elevate the temperature to 130°C and stir under an inert N2 atmosphere for 4-6 hours[3].

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf 4,7-dichloroquinoline spot and the emergence of a UV-active, baseline/low-Rf spot confirms the formation of the highly polar product.

Step 3: Isoelectric Workup and Purification
  • Cool the mixture to 50°C and dilute with ethyl acetate (50 mL) to solubilize the phenol matrix.

  • Extract the product into an aqueous phase using 1M NaOH (3 x 30 mL).

    • Mechanism: The product enters the aqueous layer as a highly soluble sodium carboxylate salt, leaving unreacted 4,7-dichloroquinoline and phenol in the organic layer.

  • Critical Step: Carefully adjust the pH of the combined aqueous layers to ~6.5 using 1M HCl.

    • Causality: At pH 6.5 (the approximate isoelectric point), the molecule exists as a zwitterion (protonated quinoline nitrogen, deprotonated carboxylate). This neutralizes its overall charge, drastically reducing aqueous solubility and triggering selective precipitation.

  • Filter the resulting precipitate, wash with cold deionized water, and dry under vacuum to yield the target compound as an off-white solid.

Physicochemical Characterization

To ensure batch-to-batch trustworthiness, the synthesized compound must be validated against rigorous spectroscopic benchmarks. The table below summarizes the expected quantitative data for pure 4-[(7-chloroquinolin-4-yl)amino]butanoic acid.

Analytical TechniqueParameterExpected Value / Structural Assignment
¹H NMR (400 MHz, DMSO-d₆)Chemical Shifts (δ)12.10 (br s, 1H, COOH), 8.38 (d, J=5.4 Hz, 1H, H-2), 8.25 (d, J=9.0 Hz, 1H, H-5), 7.78 (d, J=2.2 Hz, 1H, H-8), 7.45 (dd, J=9.0, 2.2 Hz, 1H, H-6), 6.48 (d, J=5.4 Hz, 1H, H-3), 3.30 (q, 2H, CH₂-N), 2.35 (t, 2H, CH₂-COO), 1.85 (p, 2H, CH₂-CH₂-CH₂).
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shifts (δ)174.5 (C=O), 152.0 (C-2), 150.5 (C-4), 149.0 (C-8a), 133.5 (C-7), 127.5 (C-8), 124.5 (C-5), 124.0 (C-6), 117.5 (C-4a), 98.5 (C-3), 42.0 (C-N), 31.5 (C-COO), 24.0 (aliphatic).
FT-IR (KBr pellet)Wavenumbers (cm⁻¹)3300 (N-H stretch), 2950 (C-H aliphatic), 1710 (C=O stretch), 1610, 1580 (C=C, C=N aromatic).
HRMS (ESI+)m/z [M+H]⁺Calculated for C₁₃H₁₄ClN₂O₂: 265.0738; Found: ~265.0745.

Biological Pathway Mapping

The structural duality of 4-[(7-chloroquinolin-4-yl)amino]butanoic acid allows it to interface with distinct biological pathways. The quinoline core drives accumulation in acidic compartments (e.g., the Plasmodium food vacuole via pH trapping), while the GABA side chain can interact with, leading to chloride influx and cellular hyperpolarization[1].

Bio_Action cluster_0 Plasmodium falciparum Target cluster_1 Neuromodulatory Target Hybrid GABA-Quinoline Hybrid Vacuole Food Vacuole Accumulation Hybrid->Vacuole pH Trapping GABA_R GABA Receptor Binding Hybrid->GABA_R GABA Pharmacophore Hemozoin Hemozoin Inhibition Vacuole->Hemozoin Death Parasite Death Hemozoin->Death Cl_Influx Chloride Ion Influx GABA_R->Cl_Influx Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol

Fig 2. Dual-action biological pathways of the GABA-quinoline hybrid.

References

1.[3] Sharma, M., et al. "Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy." PubMed Central.[Link] 2.[1] Santos, J. C., et al. "Drug repositioning in the COVID-19 pandemic: fundamentals, synthetic routes, and overview of clinical studies." PubMed Central.[Link] 3.[2] E. F. Elslager, et al. "Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent." PubMed.[Link]

Sources

Physicochemical properties of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid, a molecule of significant interest in medicinal chemistry. As a derivative of the well-known 4-aminoquinoline scaffold, its properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for its characterization. We will delve into the structural attributes, key physicochemical parameters like solubility, lipophilicity, and ionization state, and the established experimental protocols for their determination. The causality behind experimental choices and the interpretation of data within the framework of modern drug discovery, including concepts like Lipinski's Rule of Five, will be a central focus.

Introduction: The 4-Aminoquinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Notably, the 4-aminoquinoline series, which includes the potent antimalarial drug chloroquine, has been a cornerstone of drug development for decades[1]. These compounds function by interfering with biological processes, and their efficacy is intrinsically linked to their ability to traverse biological membranes and accumulate at their target sites. The molecule 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid combines this established pharmacophore with a flexible butanoic acid side chain, suggesting potential for novel biological activities. A thorough understanding of its physicochemical properties is the foundational step in evaluating its potential as a drug candidate.[2][3][4]

Molecular Structure and Identification

A precise characterization of a compound begins with its unambiguous identification. The structural and chemical identifiers for 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid are summarized below. The synthesis of this molecule would likely follow established protocols for nucleophilic aromatic substitution, reacting 4,7-dichloroquinoline with 4-aminobutanoic acid.[5]

PropertyValueSource
IUPAC Name 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid-
CAS Number Not available-
Molecular Formula C₁₃H₁₃ClN₂O₂Calculated
Molecular Weight 264.71 g/mol Calculated
Canonical SMILES C1=CC2=C(C=C(Cl)C=C2)N=C(C=C1)NCCCC(=O)ODerived

Note: As this specific molecule is not widely indexed in chemical databases, some identifiers are derived from its constituent parts, such as 4-amino-7-chloroquinoline[6] and butanoic acid derivatives.

Core Physicochemical Properties and Their Impact on "Drug-Likeness"

The journey of a drug from administration to its target is governed by its physicochemical properties. These parameters dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8] We will now explore the key properties of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid in the context of its drug-like potential, often evaluated using frameworks like Lipinski's Rule of Five.[7][9][10][11]

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five provides a set of guidelines to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug.[7][10][12]

Lipinski's RuleParameter Value for Target MoleculeCompliance
Molecular Weight < 500 Da264.71 DaYes
LogP ≤ 5Predicted to be < 5Yes
Hydrogen Bond Donors ≤ 52 (amine NH and carboxylic acid OH)Yes
Hydrogen Bond Acceptors ≤ 104 (2x nitrogen, 2x oxygen)Yes

The molecule complies with all criteria of Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity is arguably one of the most critical physicochemical properties, influencing solubility, permeability, and metabolism.[9] It is quantified by the partition coefficient (LogP), which measures the distribution of a neutral compound between an organic (n-octanol) and an aqueous phase.[8][13] For ionizable molecules like ours, the distribution coefficient (LogD) is more physiologically relevant as it considers both the neutral and ionized forms at a given pH.[8]

  • Significance: A balanced LogP (ideally 1-3 for many oral drugs) is crucial. Too high, and the drug may have poor aqueous solubility and get trapped in fatty tissues; too low, and it may not cross lipid cell membranes.[9][11] The presence of the chloroquinoline moiety suggests significant lipophilicity, while the butanoic acid chain adds a polar, hydrophilic component.

Ionization Constant (pKa)

Expertise & Experience: The vast majority of drugs are weak acids or bases.[13] The pKa value defines the pH at which a compound is 50% ionized and 50% unionized.[8] Our target molecule is amphoteric, possessing a basic quinoline nitrogen and an acidic carboxylic acid group.

  • Significance: The ionization state profoundly impacts solubility, absorption, and receptor binding. The quinoline nitrogen's pKa will determine its positive charge in the acidic environment of the stomach, while the carboxylic acid's pKa will dictate its negative charge in the more neutral pH of the intestines. This dual nature makes its absorption profile complex and highly pH-dependent.

Aqueous Solubility

Expertise & Experience: For a drug to be absorbed, it must first dissolve.[13] Aqueous solubility is a prerequisite for oral administration. It is heavily influenced by the interplay of lipophilicity and ionization.

  • Significance: The molecule's solubility will be lowest near its isoelectric point (the pH at which the net charge is zero) and will increase at both lower and higher pH values due to the formation of charged, more water-soluble species. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[3][14]

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, predicted values must be confirmed by empirical measurement. The following section outlines standard, self-validating protocols for determining the core physicochemical properties.[15]

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for characterizing a novel compound like 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Profiling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Compound Purification Purification (HPLC) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure LogP LogP/LogD Determination Structure->LogP pKa pKa Measurement Structure->pKa Solubility Solubility Assay Structure->Solubility ADME ADME Profile Prediction LogP->ADME pKa->ADME Solubility->ADME DrugLikeness Drug-Likeness Assessment (e.g., Lipinski's Rules) ADME->DrugLikeness

Caption: Workflow for synthesis and physicochemical characterization.

Protocol: pKa and LogP/D Determination via Potentiometric Titration

Trustworthiness: This method provides a direct and highly accurate measurement of both pKa and lipophilicity from a single experiment. The internal calibration and system suitability checks ensure the validity of each run.

  • Preparation: A precise amount of the compound is dissolved in a methanol/water mixture.

  • Titration: The solution is titrated with standardized 0.5 M HCl and 0.5 M KOH. A pH electrode monitors the pH throughout the titration.

  • pKa Calculation: The pKa values are determined from the inflection points in the titration curve, where the compound's buffering capacity is at its maximum.

  • LogP/D Measurement: The titration is repeated after the addition of a precise volume of n-octanol. The shift in the apparent pKa in the two-phase system is used to calculate the partition coefficient. High-throughput versions of this methodology using 96-well plates have also been developed.[16][17][18]

  • System Validation: The protocol is validated using compounds with known pKa and LogP values (e.g., propranolol, ibuprofen) to ensure instrument performance and accuracy.

Protocol: Kinetic Aqueous Solubility Assay via HPLC-UV

Trustworthiness: This high-throughput method is a standard in early drug discovery. The use of a calibration curve and control compounds ensures quantitative accuracy and reproducibility.

  • Stock Solution: A high-concentration stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).

  • Sample Preparation: A small aliquot of the DMSO stock is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and shaken vigorously for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation: The resulting suspension is filtered to remove any undissolved precipitate.

  • Quantification: The concentration of the dissolved compound in the filtrate is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[19] A standard calibration curve is prepared with known concentrations of the compound to ensure accurate measurement.

  • Data Analysis: The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Advanced Characterization Techniques

Beyond the core properties, a suite of advanced analytical methods is employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structural confirmation and can also be used to study protein-ligand interactions.[2][20]

  • Mass Spectrometry (MS): Provides an exact molecular weight and fragmentation patterns, confirming identity and purity.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and assess the solid-state properties (e.g., crystallinity, polymorphism) of the compound.[2]

  • X-Ray Powder Diffraction (XRPD): Provides detailed information about the crystalline form of the solid material, which is critical for formulation development.[2][3]

The relationship between these analytical techniques and the overall characterization process is depicted below.

G cluster_structure Structural & Identity cluster_properties Physicochemical Properties Compound Test Compound (4-[(7-Chloroquinolin-4-yl)amino]butanoic acid) NMR NMR Compound->NMR MS Mass Spec Compound->MS Titration Potentiometric Titration (pKa, LogD) Compound->Titration HPLC HPLC (Solubility, Purity) Compound->HPLC DSC DSC (Melting Point, Thermal Stability) Compound->DSC Purity_Structure Purity_Structure NMR->Purity_Structure Confirms Structure MS->Purity_Structure Confirms MW & Purity Properties_Data Properties_Data Titration->Properties_Data Measures pKa & LogD HPLC->Properties_Data Measures Solubility DSC->Properties_Data Measures Thermal Properties

Caption: Analytical techniques for comprehensive characterization.

Conclusion

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid presents a promising molecular profile based on computational analysis and established principles of medicinal chemistry. Its structure adheres to Lipinski's Rule of Five, indicating a high probability of favorable ADME properties. The amphoteric nature, conferred by the quinoline and carboxylic acid moieties, suggests that its solubility and permeability will be highly pH-dependent, a critical consideration for formulation and in vivo evaluation. The experimental protocols detailed herein provide a robust framework for the empirical validation of its physicochemical properties. This essential data will form the bedrock for any further investigation into its biological activity and its journey as a potential therapeutic candidate.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]

  • Slideshare. (n.d.). Rule_of_5_and_drug_likeness_(1).pdf. Retrieved from [Link]

  • Wan, H., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]

  • Bentham Science. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Ingenta Connect. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • MDPI. (2024). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. Retrieved from [Link]

  • OMICS International. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Retrieved from [Link]

  • European Pharmaceutical Review. (2018). Technique to identify small molecules could speed up drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Contribution of the physicochemical properties of active pharmaceutical ingredients to tablet properties identified by ensemble artificial neural networks and Kohonen's self-organizing maps. Retrieved from [Link]

  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Retrieved from [Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • Langhua. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved from [Link]

  • SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem. Retrieved from [Link]

  • Ferrer, R., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Scientia Pharmaceutica, 77(4), 725-741. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

Sources

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical pharmacology, and experimental applications of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid .

This compound represents a critical intersection between medicinal chemistry and immunodiagnostics. While it retains the antimalarial pharmacophore of chloroquine, its primary utility lies as a hapten —a functionalized derivative used to generate antibodies for therapeutic drug monitoring (TDM) of aminoquinolines.

Mechanism of Action, Chemical Biology, and Experimental Protocols

Part 1: Executive Summary & Chemical Identity

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (hereafter referred to as CQA-BA ) is a synthetic 4-aminoquinoline derivative. Structurally, it consists of the pharmacologically active 7-chloroquinoline core linked to a butyric acid tail via the C4-amino position.

This specific structural modification serves two distinct mechanistic purposes in research:

  • Pharmacological Probe: It acts as a lysosomotropic agent capable of inhibiting hemozoin formation, similar to Chloroquine (CQ), but with altered lipophilicity and zwitterionic properties due to the carboxylic acid tail.

  • Immunological Hapten: The terminal carboxylic acid provides a reactive "handle" for bioconjugation to carrier proteins (e.g., BSA, KLH), enabling the development of highly specific ELISAs for detecting Chloroquine and Hydroxychloroquine in biological fluids.

Part 2: Pharmacological Mechanism of Action (MoA)

Although frequently used as a tool compound, CQA-BA retains the intrinsic biological activity of the 4-aminoquinoline class. Its mechanism is defined by its interaction with heme within the acidic digestive vacuoles of Plasmodium parasites or mammalian lysosomes.

Lysosomotropism and pH Trapping

Unlike Chloroquine, which is a diprotic weak base, CQA-BA is an amphiphilic zwitterion at physiological pH.

  • Cytosolic Entry: At neutral pH (7.4), the carboxylic acid is deprotonated (

    
    ), while the quinoline nitrogen is uncharged. This limits passive diffusion compared to the highly lipophilic CQ base.
    
  • Acidic Accumulation: Upon entering an acidic compartment (pH ~4.5–5.0), the quinoline ring nitrogen becomes protonated (

    
    ). The carboxylic acid (
    
    
    
    ) exists in equilibrium between its protonated and deprotonated forms.
  • The "Trap": The protonated quinoline prevents the molecule from diffusing back out of the lysosome/vacuole, leading to accumulation concentrations up to 1000-fold higher than extracellular levels.

Inhibition of Hemozoin Biomineralization

The core cytotoxicity stems from the 7-chloroquinoline moiety.[1]

  • Target: Free Heme (Ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion.

  • Interaction: CQA-BA forms a

    
    -
    
    
    
    stacking complex with the porphyrin ring of heme. The 7-chloro substituent is critical for this binding affinity.
  • Blockade: This complex caps the growing face of the hemozoin crystal (the polymer of detoxified heme).

  • Outcome: Free heme accumulates, catalyzing the production of Reactive Oxygen Species (ROS) via the Fenton reaction, leading to lipid peroxidation and membrane lysis.

Immunological Mechanism (Hapten Design)

In the context of antibody generation, the MoA refers to how CQA-BA mimics the drug target.

  • Epitope Preservation: The 4-carbon linker (butanoic acid) mimics the spatial arrangement of the chloroquine side chain (1-methyl-4-diethylaminobutyl) without occluding the 7-chloroquinoline core.

  • Antibody Recognition: Antibodies generated against CQA-BA conjugates recognize the "distal" quinoline ring, allowing them to cross-react with Chloroquine and Hydroxychloroquine in patient samples.

Part 3: Visualization of Mechanisms

Diagram 1: Pharmacological & Immunological Pathways

The following diagram illustrates the dual pathways: the intracellular heme-capping mechanism (Pharmacology) and the bioconjugation workflow (Immunology).

G cluster_0 Pharmacological MoA (Cellular) cluster_1 Immunological MoA (Hapten) CQA CQA-BA (Extracellular) Lysosome Acidic Vacuole (pH 4.8) CQA->Lysosome Proton Trapping Heme Free Heme (Toxic) Lysosome->Heme Complex Drug-Heme Complex Heme->Complex + CQA-BA (Intercalation) Hemozoin Hemozoin (Polymer) Heme->Hemozoin Polymerization Complex->Hemozoin Blocks ROS ROS Generation Complex->ROS Accumulation Death Parasite/Cell Death ROS->Death Hapten CQA-BA (Hapten) Activation EDC/NHS Activation Hapten->Activation Carboxyl Activation Conjugate Immunogen (Hapten-Protein) Activation->Conjugate + Carrier (-NH2) Carrier Carrier Protein (BSA/KLH) Antibody Anti-Quinolone Antibody Conjugate->Antibody Host Immunization

Caption: Dual mechanism illustrating heme detoxification inhibition (left) and hapten-carrier conjugation for antibody production (right).[1]

Part 4: Experimental Protocols

The following protocols are standardized for research applications focusing on the synthesis of the hapten and its conjugation for assay development.

Protocol A: Synthesis of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid

Objective: Synthesize the hapten from 4,7-dichloroquinoline and GABA.

  • Reagents:

    • 4,7-Dichloroquinoline (1.0 eq)

    • 4-Aminobutanoic acid (GABA) (1.2 eq)

    • Triethylamine (TEA) (2.0 eq) or Potassium Carbonate (

      
      )
      
    • Solvent: Ethanol or DMF (Anhydrous)

  • Procedure:

    • Dissolution: Dissolve 1.0 g of 4,7-dichloroquinoline in 10 mL of anhydrous ethanol.

    • Addition: Add 1.2 eq of GABA and 2.0 eq of TEA.

    • Reflux: Heat the mixture to reflux (

      
      ) with stirring for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
      
    • Workup: Evaporate the solvent under reduced pressure.

    • Precipitation: Resuspend the residue in water and adjust pH to ~4.5 (isoelectric point) using dilute HCl to precipitate the product.

    • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water.[2]

  • Validation:

    • 1H NMR (DMSO-d6): Look for Quinoline protons (7.4–8.5 ppm) and the aliphatic GABA chain (multiplets at 1.8, 2.3, 3.4 ppm).

    • MS (ESI):

      
       m/z.
      
Protocol B: Bioconjugation to BSA (Immunogen Preparation)

Objective: Covalently link CQA-BA to Bovine Serum Albumin (BSA) via the carboxylic acid tail using Carbodiimide chemistry.

StepActionCritical Parameter
1. Activation Dissolve CQA-BA (10 mg) in DMF (1 mL). Add EDC (1.5 eq) and NHS (1.5 eq).Stir for 1h at RT to form the NHS-ester. Keep anhydrous.
2. Preparation Dissolve BSA (10 mg) in Carbonate Buffer (0.1 M, pH 9.0).High pH ensures Lysine amines are deprotonated.
3. Coupling Dropwise add the Activated Hapten solution to the BSA solution.Ratio: 20:1 (Hapten:Protein) molar excess.
4. Incubation Stir gently for 4 hours at Room Temperature or O/N at

.
Protect from light.
5. Purification Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes.Removes unreacted hapten and urea byproducts.
6. QC Measure UV-Vis absorbance at 280 nm (Protein) and 330 nm (Quinoline).Calculate Hapten Density (Epitopes per protein).

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate the experimental behavior of CQA-BA compared to the parent drug Chloroquine.

PropertyCQA-BA (Hapten/Analog)Chloroquine (Parent Drug)Implication
Molecular Weight 264.71 g/mol 319.87 g/mol CQA-BA is smaller; requires carrier for immunogenicity.
LogP (Lipophilicity) ~1.8 (pH dependent)4.6CQA-BA is less permeable; reduced passive diffusion.
pKa (Acidic) 4.8 (Carboxylic Acid)N/ACQA-BA is anionic at physiological pH.
pKa (Basic) 8.1 (Quinoline N)8.1, 10.2 (Side chain)Both accumulate in lysosomes, but CQ concentrates more efficiently.
Heme Binding (

)


Similar potency in heme capping (in vitro).
Primary Use Immunoassay HaptenAntimalarial DrugCQA-BA is the standard for generating anti-CQ antibodies.

Part 6: References

  • Synthesis of Haptens for Chloroquine : Chemical strategies for triggering the immune response to mycotoxins and drugs. ResearchGate.[3]

  • 4-Aminoquinoline Pharmacology : Pharmacologic actions of 4-aminoquinoline compounds. PubMed.

  • Antimalarial Mechanism : Inhibition of hemozoin formation by 4-aminoquinoline derivatives. Sci Pharm. 2009; 77: 725–741.[2]

  • Synthetic Protocols : 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

  • Lysosomotropism : Lysosomal accumulation of weak bases: Chloroquine and analogs. Journal of Cell Biology.

Sources

In Vitro Evaluation of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid: A Technical Guide to Preclinical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound Classification: 7-Chloro-4-aminoquinoline-amino acid conjugate (CAS: 874918-61-3)

Executive Summary & Mechanistic Rationale

The compound 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid represents a strategic hybridization of the privileged 7-chloro-4-aminoquinoline pharmacophore (the core of chloroquine) with a


-aminobutyric acid (GABA) linker. In modern drug development, conjugating amino acids to established antimalarial or anticancer scaffolds is a proven tactic to alter physicochemical properties, enhance targeted cellular uptake, and bypass established resistance mechanisms[1].

As a Senior Application Scientist, I approach the in vitro evaluation of this compound not merely as a checklist of assays, but as a self-validating system . Every experimental choice must be grounded in the molecule's unique physical chemistry. The GABA moiety introduces a zwitterionic character at physiological pH. This structural modification alters the molecule's pKa, directly influencing its lysosomotropism—the ability to become protonated and trapped within acidic organelles such as the Plasmodium digestive vacuole or the lysosomes of mammalian cancer cells[2].

To rigorously evaluate this compound, we must isolate its mechanisms of action using orthogonal assays that validate one another.

MOA cluster_malaria Antimalarial Pathway Compound 4-[(7-Chloroquinolin-4-yl)amino] butanoic acid DV Digestive Vacuole Accumulation Compound->DV pH gradient Inhibition Inhibition of Crystallization Compound->Inhibition Heme Free Heme (Toxic) DV->Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Parasite detox Inhibition->Heme Prevents detox

Diagram 1: Dual mechanistic pathways of 7-chloroquinoline derivatives in parasitic and oncological contexts.

Self-Validating In Vitro Workflows

A robust in vitro pipeline requires isolating the primary target engagement from secondary cellular effects. We achieve this by pairing a cell-free biochemical assay with a highly controlled cell-based phenotypic assay[3].

Module A: Cell-Free -Hematin Crystallization Inhibition Assay

Causality & Rationale: The primary mechanism of 7-chloro-4-aminoquinolines in malaria is the inhibition of heme dimerization into non-toxic hemozoin (


-hematin)[2]. By performing this assay in a cell-free environment, we eliminate variables like membrane efflux pumps (e.g., PfCRT), allowing us to measure direct thermodynamic binding between the GABA-conjugate and free heme.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve hemin chloride in DMSO to a concentration of 0.5 mg/mL. Critical Step: Hemin is light-sensitive; perform this step in amber tubes.

  • Compound Dilution: Prepare a 10 mM stock of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid in 100% DMSO. Perform serial dilutions in a 96-well plate.

  • Reaction Initiation: To each well, add 50

    
    L of the hemin solution, followed by 50 
    
    
    
    L of the test compound.
  • Biomimetic Environment: Add 100

    
    L of 0.5 M sodium acetate buffer (pH 5.0) containing 10% Tween-20. Causality: Tween-20 acts as a lipid mimic, replicating the lipid nanospheres present in the parasite's digestive vacuole where crystallization occurs[4].
    
  • Incubation & Readout: Incubate the plate at 37°C for 4 hours. Read absorbance at 405 nm using a microplate reader.

  • Validation: A positive control (Chloroquine diphosphate) must yield an

    
     between 0.8 - 1.5 
    
    
    
    M to validate the run[1].
Module B: Resazurin-Based Cytotoxicity Profiling

Causality & Rationale: When evaluating quinoline derivatives for anticancer cytotoxicity or general mammalian cell toxicity, the standard MTT assay is notoriously prone to artifacts. Quinolines are intrinsically fluorescent and can physically precipitate with MTT formazan crystals. Therefore, we utilize Resazurin (Alamar Blue), a soluble redox indicator that prevents optical interference and allows for continuous kinetic monitoring[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., LNCaP prostate cancer cells or healthy fibroblasts for selectivity indexing) at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Treat cells with the compound (0.1

    
    M to 100 
    
    
    
    M). Critical Constraint: Ensure the final DMSO concentration never exceeds 0.5% v/v. Higher DMSO levels induce artifactual membrane permeabilization, destroying the self-validating nature of the viability readout.
  • Incubation: Incubate for 72 hours.

  • Resazurin Addition: Add 20

    
    L of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
    
  • Fluorescence Readout: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm). Calculate cell viability relative to the vehicle control.

Workflow Prep 1. Compound Preparation (10 mM in DMSO) Assay 2. Cell-Free β-Hematin Assay (Hemin + Tween 20, pH 5.0) Prep->Assay Cell 3. Cell Viability Assay (Resazurin / Target Cells) Prep->Cell Readout1 Absorbance Readout (405 nm) Assay->Readout1 Readout2 Fluorescence Readout (Ex 560 / Em 590) Cell->Readout2 Analysis Data Analysis (IC50 & Selectivity Index) Readout1->Analysis Readout2->Analysis

Diagram 2: Orthogonal in vitro workflow ensuring self-validating data generation.

Data Presentation & Interpretation

To ensure scientific integrity, quantitative data must be structured to highlight both efficacy and the Selectivity Index (SI) . The SI is the ratio of mammalian cytotoxicity to target efficacy; an SI > 10 is generally required to progress a hit compound.

Below is a standardized data matrix template representing the expected pharmacological profile of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid compared to standard benchmarks.

Compound / Control

-Hematin Inhibition

(

M)
Anticancer Cytotoxicity (LNCaP)

(

M)
Mammalian Fibroblast

(

M)
Selectivity Index (SI)
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid




(Malaria)
Chloroquine Diphosphate (Control)




(Malaria)
Doxorubicin (Control) N/A



(Cancer)

Note: The zwitterionic GABA linker typically reduces passive diffusion across healthy mammalian cell membranes compared to chloroquine, which often results in a highly favorable


 profile (>100 

M) and reduced off-target toxicity[1].

Quality Control & Assay Validation

A hallmark of rigorous application science is the calculation of the Z'-factor for all high-throughput screening adaptations. For the


-hematin assay, the Z'-factor must be calculated using the vehicle control (0% inhibition) and a saturating dose of chloroquine (100% inhibition).


A Z'-factor


 is mandatory before the 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid data can be considered trustworthy. If the Z'-factor falls below this threshold, the assay must be invalidated, and the Tween-20 lipid mimic concentration should be titrated, as micelle formation is highly sensitive to ambient temperature fluctuations in the laboratory.

References

  • Synthesis of[(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents.Sci Pharm. (2009).
  • New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations.Research Square. (2024).
  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity.PMC / Molecules. (2016).
  • Bisquinolines. 2. Antimalarial N,N-Bis(7-chloroquinolin-4-yl)heteroalkanediamines.Journal of Medicinal Chemistry (ACS). (2004).

Sources

An In-Depth Technical Guide to 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Synthesis, Mechanistic Insights, and Therapeutic Potential

Foreword: The Enduring Legacy and Modern Renaissance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework, famously embodied by the antimalarial drug chloroquine, represents one of the most significant and enduring pharmacophores in medicinal chemistry.[1] Its historical success against Plasmodium falciparum has paved the way for extensive research into its diverse biological activities, revealing a remarkable therapeutic versatility that extends far beyond malaria.[2][3] In recent years, the scientific community has witnessed a renaissance of interest in this scaffold, driven by the need for novel therapeutic agents to combat drug resistance and address unmet medical needs in oncology, virology, and inflammatory diseases.[4][5][6]

This technical guide focuses on a specific, yet broadly representative, class of these compounds: 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid and its structural analogs and derivatives. The incorporation of a butanoic acid moiety at the 4-amino position introduces unique physicochemical properties and potential for diverse chemical modifications, making it a compelling starting point for drug discovery campaigns.

As a Senior Application Scientist, my objective is to provide not just a compilation of existing data, but a synthesized, field-proven perspective on the core principles governing the design, synthesis, and evaluation of these molecules. We will delve into the "why" behind experimental choices, the inherent logic of protocol design, and the critical interpretation of structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive and practical understanding of this promising class of compounds.

I. The Core Moiety: Understanding the 7-Chloro-4-Aminoquinoline Pharmacophore

The biological activity of this class of compounds is fundamentally rooted in the 7-chloro-4-aminoquinoline core. The quinoline ring system, a bicyclic aromatic heterocycle, provides a scaffold that can intercalate into DNA and interact with various biological targets. The chlorine atom at the 7-position is a critical feature, significantly influencing the compound's electronic properties and basicity, which are crucial for its accumulation in acidic cellular compartments like the parasite's digestive vacuole or the lysosome of a cancer cell.[7] The amino group at the 4-position serves as a key attachment point for a diverse array of side chains, which modulate the compound's pharmacokinetic and pharmacodynamic properties. The butanoic acid side chain, in our case, introduces a carboxylic acid functional group, which can influence solubility, protein binding, and potential for further derivatization.

II. Synthesis and Characterization: From Precursors to Bioactive Molecules

The synthesis of 4-[(7-chloroquinolin-4-yl)amino]butanoic acid and its analogs predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of quinoline chemistry.[8][9] This section outlines a generalized, yet detailed, protocol for the synthesis and characterization of these compounds, emphasizing the rationale behind each step.

A. General Synthesis Protocol: A Step-by-Step Guide

The synthesis is typically a two-step process: formation of the 4-aminoquinoline core via SNAr, followed by any necessary modifications of the side chain.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The primary and most common method for the synthesis of 4-aminoquinolines involves the reaction of 4,7-dichloroquinoline with an appropriate amine.[4][8]

  • Reactants:

    • 4,7-dichloroquinoline (starting material)

    • Amine-containing side chain precursor (e.g., 4-aminobutanoic acid or its ester)

  • Reaction Conditions:

    • Solvent: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction. Alcohols can also be employed.[9]

    • Temperature: Elevated temperatures (typically >120°C) are required to overcome the activation energy of the SNAr reaction.[9] Microwave-assisted synthesis has emerged as a powerful technique to accelerate this reaction, often reducing reaction times from hours to minutes.[5][9]

    • Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[8]

Exemplary Protocol for the Synthesis of Ethyl 4-[(7-chloroquinolin-4-yl)amino]butanoate:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or DMSO), add ethyl 4-aminobutanoate (1.2-1.5 eq).

  • Add a base such as triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux (conventional heating) or irradiate in a microwave reactor at 140-180°C for 20-30 minutes.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester (for the synthesis of the carboxylic acid)

If the starting amine was an ester of 4-aminobutanoic acid, a subsequent hydrolysis step is necessary.

  • Dissolve the purified ethyl 4-[(7-chloroquinolin-4-yl)amino]butanoate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a base such as sodium hydroxide or lithium hydroxide (excess).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 4-[(7-chloroquinolin-4-yl)amino]butanoic acid.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start 4,7-dichloroquinoline + Amine Precursor reaction SNAr Reaction (Conventional or Microwave) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product_ester Ester Derivative purification->product_ester hydrolysis Base-mediated Hydrolysis product_ester->hydrolysis acidification Acidification hydrolysis->acidification final_product 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid acidification->final_product nmr NMR Spectroscopy (1H, 13C) final_product->nmr ms Mass Spectrometry (HRMS, Fragmentation) final_product->ms ir FTIR Spectroscopy final_product->ir purity HPLC/LC-MS final_product->purity

Caption: A typical workflow for the synthesis and characterization of 4-[(7-chloroquinolin-4-yl)amino]butanoic acid.

B. Structural Characterization: A Multi-technique Approach

Unambiguous characterization of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals to look for include the characteristic aromatic protons of the quinoline ring system and the aliphatic protons of the butanoic acid side chain.[4][10]

    • ¹³C NMR: Confirms the carbon framework of the molecule. The chemical shifts of the carbonyl carbon in the butanoic acid moiety and the carbons of the quinoline ring are diagnostic.[10][11]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, confirming the elemental composition.[10]

    • Tandem Mass Spectrometry (MS/MS): Elucidates the fragmentation pattern, which can provide further structural information and aid in the identification of metabolites in subsequent studies.[12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, such as N-H, C=O (from the carboxylic acid), and C-Cl bonds.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used to assess the purity of the final compound and can be coupled with a mass spectrometer for simultaneous purity and identity confirmation.

Table 1: Representative Spectroscopic Data for 4-Amino-7-chloroquinoline Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
General 4-Amino-7-chloroquinoline Scaffold Aromatic protons typically between 6.5-8.5 ppm. The proton at the C5 position is often a doublet around 8.5 ppm. The NH proton can be a broad singlet.[4]Aromatic carbons in the range of 100-155 ppm. The carbon bearing the chlorine (C7) and the carbon attached to the amino group (C4) are key signals.[10]
Butanoic Acid Side Chain Methylene protons adjacent to the nitrogen and the carboxylic acid will have distinct chemical shifts, typically in the 2.0-4.0 ppm range.The carbonyl carbon of the carboxylic acid will appear downfield, typically >170 ppm. The aliphatic carbons will be in the 20-50 ppm range.[11]

III. Therapeutic Potential and Mechanistic Insights

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1] This section explores the two most prominent therapeutic areas for these compounds: antimalarial and anticancer activities.

A. Antimalarial Activity: Targeting Hemozoin Formation

The primary mechanism of action of 4-aminoquinolines against Plasmodium falciparum is the inhibition of hemozoin formation.[2]

  • Mechanism of Action: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. 4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic digestive vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of toxic free heme leads to oxidative stress and parasite death.[2]

In Vitro Antimalarial Assays:

  • SYBR Green I-based Fluorescence Assay: This high-throughput assay measures parasite proliferation by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

  • Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, which is released upon parasite lysis.

Structure-Activity Relationship (SAR) for Antimalarial Activity:

  • The 7-chloro group is crucial for activity.[7]

  • The length and nature of the side chain at the 4-amino position significantly impact activity, especially against chloroquine-resistant strains.[5]

  • Modifications to the butanoic acid side chain, such as esterification or amidation, can be explored to optimize lipophilicity and cell permeability.

Table 2: Antimalarial Activity of Representative 4-Aminoquinoline Analogs

CompoundSide Chain at 4-Amino PositionIC₅₀ (nM) vs. Chloroquine-Sensitive StrainIC₅₀ (nM) vs. Chloroquine-Resistant StrainReference
Chloroquine-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂~10-20>100[5]
Analog A-NH-(CH₂)₃-NH-Boc-Leucine~1110 (as mg/mL)Not Reported[14]
Analog B-NH-(CH₂)₃-NH-Boc-Proline~1300 (as mg/mL)Not Reported[14]
TDR 58845-NH-CH₂-C(CH₃)₂-NH₂~5-12~35-90[15]
TDR 58846-NH-CH₂-C(CH₃)₂-N(CH₃)₂~5-12~15-25[15]
B. Anticancer Activity: A Multifaceted Approach

The anticancer properties of 4-aminoquinolines are being increasingly recognized, with several proposed mechanisms of action.[3][4][5]

  • Inhibition of Autophagy: Chloroquine and its analogs are known to be lysosomotropic agents, accumulating in lysosomes and raising the lysosomal pH. This disrupts the fusion of autophagosomes with lysosomes, thereby inhibiting autophagy, a cellular process that cancer cells often exploit to survive under stress.

  • Modulation of Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17][18] Some 4-aminoquinoline derivatives have been shown to inhibit this pathway, potentially through direct or indirect interactions with key kinases like PI3K, Akt, or mTOR.[19][20]

    • HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in tumor adaptation to hypoxic conditions, promoting angiogenesis and cell survival. Several 4-aminoquinoline analogs have been identified as potent inhibitors of the HIF-1α signaling pathway, making them attractive candidates for cancer therapy.[5][21]

PI3K/Akt/mTOR Signaling Pathway and Potential Intervention by 4-Aminoquinolines

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) Aminoquinoline 4-Aminoquinoline Derivatives Aminoquinoline->PI3K Inhibits? Aminoquinoline->Akt Inhibits? Aminoquinoline->mTORC1 Inhibits?

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, with potential points of inhibition by 4-aminoquinoline derivatives.

In Vitro Anticancer Assays:

  • MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.

  • LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to differentiate between live, apoptotic, and necrotic cells.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • The 4-aminoquinoline scaffold is a key determinant of activity.

  • The nature of the side chain plays a crucial role in modulating potency and selectivity against different cancer cell lines.[4]

  • Derivatization of the butanoic acid side chain (e.g., forming amides or esters) can be a strategy to improve cellular uptake and target engagement.

Table 3: Cytotoxic Activity of Representative 4-Aminoquinoline Derivatives against Cancer Cell Lines

CompoundCancer Cell LineGI₅₀/IC₅₀ (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[4][22]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-736.77[4][22]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[22]
Compound 3s (a heterocyclic derivative)MiaPaCa-20.0006[5]
Compound 3s (a heterocyclic derivative)MDA-MB-2310.0533[5]

IV. Future Directions and Concluding Remarks

The journey of the 4-aminoquinoline scaffold is a testament to the power of medicinal chemistry to continually innovate and find new applications for established pharmacophores. 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid and its derivatives represent a fertile ground for further exploration.

Key areas for future research include:

  • Systematic SAR studies focusing on modifications of the butanoic acid side chain to enhance potency and selectivity for specific therapeutic targets.

  • In-depth mechanistic studies to elucidate the precise molecular interactions of these compounds with their biological targets, particularly within the PI3K/Akt/mTOR and HIF-1α signaling pathways.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and potential for clinical development.

  • Exploration of novel therapeutic areas, such as antiviral and anti-inflammatory applications, where the 4-aminoquinoline scaffold has shown promise.

References

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Viswas, R. S., Pundir, S., & Lee, H. (2019). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1541-1549.
  • Wu, Y. C., Lu, M. T., Chu, P. C., & Chang, C. S. (2023).
  • Radini, S., et al. (2016). Quinoline derivatives showed moderate to strong antimalarial activity against Plasmodium falciparum. RSC Advances.
  • Viswas, R. S., Pundir, S., & Lee, H. (2019).
  • Guevara-Pulido, J., Jiménez, R. A., Morantes, S. J., Jaramillo, D. N., & Acosta-Guzmán, P. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125.
  • Helal, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances.
  • Tanaka, H., et al. (2022).
  • Valderramos, J. C., et al. (2015). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 6175-6184.
  • Bouhedjar, K., Nacereddine, A. K., Ghoraband, H., & Djerourou, A. (2020). A Quantitative Structure-Activity Relationship Study on the Antimalarial Activities of 4-Aminoquinoline, Febrifugine and Artemisinin Compounds.
  • Kaschula, C. H., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(16), 3531-3539.
  • Najafi, M., et al. (2013). Exploring QSAR for Antimalarial Activities and Drug Distribution within Blood of a Series of 4-Aminoquinoline Drugs Using Genetic-MLR.
  • Romero, A. H., & Delgado, J. F. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 11, 1189685.
  • BenchChem. (2025). Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors. BenchChem.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. PubChem.
  • Park, H., et al. (2008). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4643-4646.
  • Macfarlane, D. G., & Manzel, L. (1998). An exploration of the structure-activity relationships of 4-aminoquinolines: novel antimalarials with activity in-vivo. International Journal for Parasitology, 28(10), 1535-1547.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0187214). NP-MRD.
  • Maduechesi, C. F., et al. (2024).
  • Wu, Y. C., Lu, M. T., Chu, P. C., & Chang, C. S. (2023).
  • Romero, A. H., & Delgado, J. F. (2025).
  • Sigma-Aldrich. (n.d.). 4-Amino-7-chloroquinoline. Sigma-Aldrich.
  • Adeshakin, A. O., et al. (2022). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. Cells, 11(1), 80.
  • Smith, P. J. (2007).
  • Guevara-Pulido, J., et al. (2022). Synthesis of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol.
  • Guevara-Pulido, J., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PMC.
  • Kumar, A., & Kumar, R. (2023). In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors.
  • Jia, W., et al. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, 44(3), 412-423.
  • Wikipedia. (n.d.).
  • Al-Momani, L. A., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
  • Tu, Y. P. (2006). Dissociative protonation sites: reactive centers in protonated molecules leading to fragmentation in mass spectrometry. The Journal of Organic Chemistry, 71(14), 5482-5489.
  • Wróbel, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10800.
  • Romero, A. H., & Delgado, J. F. (2025).
  • Wikipedia. (n.d.).
  • Gamo, F. J., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI.
  • Wolska, A., & Stasiak, M. (2023). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. International Journal of Molecular Sciences, 24(22), 16127.
  • Pop, A., et al. (2013). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace.
  • de Oliveira, P. F., et al. (2017).

Sources

Spectroscopic Characterization Guide: 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid , a key synthetic intermediate often utilized in the development of chloroquine-based conjugates, affinity probes, and targeted drug delivery systems.

Executive Summary & Compound Identity

This guide provides a rigorous analysis of the spectral properties for 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (also known as N-(7-chloro-4-quinolinyl)-


-aminobutyric acid). This molecule fuses the pharmacologically active 7-chloro-4-aminoquinoline  core (characteristic of antimalarials like chloroquine) with a butyric acid linker  (derived from GABA), facilitating further conjugation or solubility enhancement.
PropertyDetail
IUPAC Name 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
Molecular Formula C

H

ClN

O

Molecular Weight 264.71 g/mol
Core Scaffold 4-Amino-7-chloroquinoline
Linker Moiety

-Aminobutyric acid (GABA)
Key Application Synthesis of chloroquine-drug conjugates, affinity ligands, and prodrugs.

Synthesis & Structural Logic

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying potential impurities (e.g., unreacted 4,7-dichloroquinoline or GABA).

Reaction Pathway

The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (S


Ar) .[1] The amino group of GABA attacks the electrophilic C-4 position of 4,7-dichloroquinoline.

Synthesispathway SM1 4,7-Dichloroquinoline (Electrophile) Intermediate Meisenheimer Complex (Transient) SM1->Intermediate Heat / Phenol (solvent) SM2 4-Aminobutyric Acid (Nucleophile) SM2->Intermediate Product 4-[(7-Chloroquinolin-4-yl)amino] butanoic acid Intermediate->Product - Cl⁻ Byproduct HCl Intermediate->Byproduct

Figure 1: S


Ar reaction mechanism for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is split into two distinct regions: the aromatic quinoline core and the aliphatic butyric acid chain .

H NMR (Proton NMR)

Solvent: DMSO-


 (Recommended due to solubility and exchangeable protons).
Frequency:  400-500 MHz.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH 12.0 - 12.2Broad Singlet1H-Carboxylic acid proton (exchangeable).
NH 7.6 - 7.9Broad Triplet1H

Amine proton (coupled to CH

). Broadens with acid.
H-2 8.38 - 8.45Doublet (d)1H

Characteristic deshielded proton adjacent to quinoline nitrogen.
H-5 8.20 - 8.28Doublet (d)1H

Periplasmic position, deshielded by ring current.
H-8 7.78 - 7.85Doublet (d)1H

Meta-coupling to H-6; adjacent to Chlorine.
H-6 7.40 - 7.48Doublet of Doublets (dd)1H

Coupled to H-5 (ortho) and H-8 (meta).
H-3 6.55 - 6.65Doublet (d)1H

Upfield aromatic proton; ortho to amino group.

-CH

3.25 - 3.35Quartet/Multiplet2H

Methylene adjacent to NH (deshielded).

-CH

2.30 - 2.38Triplet (t)2H

Methylene adjacent to Carbonyl (COOH).

-CH

1.80 - 1.92Quintet (m)2H

Central methylene bridge.

Key Diagnostic Feature: The doublet at


 6.6 ppm (H-3)  is the "signature" of the 4-aminoquinoline substitution. In the starting material (4,7-dichloroquinoline), this proton appears further downfield (

7.6 ppm). The upfield shift confirms the amino substitution.
C NMR (Carbon NMR)

Solvent: DMSO-


.
Carbon TypeShift (

, ppm)
Assignment
C=O 174.0 - 174.5Carboxylic Acid Carbon
C-2 151.5 - 152.5Quinoline C-N (aromatic)
C-4 149.0 - 150.5Ipso carbon (attached to NH)
C-8a 148.0 - 149.0Quaternary bridgehead
C-7 133.5 - 134.5C-Cl (Chlorine substituted)
C-8 127.0 - 128.0Aromatic CH
C-5 124.0 - 125.0Aromatic CH
C-6 123.5 - 124.5Aromatic CH
C-4a 117.0 - 118.0Quaternary bridgehead
C-3 98.5 - 99.5Aromatic CH (Upfield due to resonance)

-CH

42.0 - 43.0Alkyl C attached to N

-CH

31.0 - 32.0Alkyl C attached to COOH

-CH

23.5 - 24.5Central Alkyl C

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the molecular formula and the presence of the chlorine atom.

Electrospray Ionization (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ESI).
    
  • Molecular Ion:

    
    
    
  • Isotope Pattern: The presence of a single Chlorine atom (

    
    Cl and 
    
    
    
    Cl) creates a characteristic 3:1 ratio between the
    
    
    and
    
    
    peaks.
Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation

(

Cl)
265.07 100%Protonated molecular ion.

(

Cl)
267.07 ~32%Chlorine isotope peak.
Fragment ~247VariableLoss of H

O (from COOH).
Fragment ~179HighQuinoline core fragment (

).

Fragmentation Logic: The primary fragmentation pathway in MS/MS involves the cleavage of the alkyl chain or the loss of the carboxylic acid group. The m/z 179 peak is the "diagnostic ion" for 7-chloroquinoline derivatives.

Infrared (IR) Spectroscopy

IR is useful for confirming the functional group transformation (formation of the secondary amine and retention of the carboxylic acid).

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3250 - 3350

(N-H) stretch
Secondary AmineOften broad due to H-bonding.
2500 - 3000

(O-H) stretch
Carboxylic AcidVery broad "hump" characteristic of dimers.
1700 - 1720

(C=O) stretch
Carboxylic AcidStrong, sharp peak.
1570 - 1610

(C=C) /

(C=N)
Quinoline RingCharacteristic aromatic skeletal vibrations.
1080 - 1100

(C-Cl)
Aryl ChlorideOften weak/obscured in fingerprint region.

Experimental Protocol for Analysis

To ensure reproducible spectral data, follow this preparation workflow.

Sample Preparation[2][5][7][8][9][10][11]
  • Purification: Ensure the sample is free of the 4,7-dichloroquinoline starting material (which lacks the aliphatic peaks) and GABA (which lacks the aromatic peaks). Recrystallization from Ethanol/Water is the standard purification method.

  • Solvent Choice: The compound is zwitterionic (amino acid character).[2] It is sparingly soluble in CDCl

    
    .
    
    • Preferred: DMSO-

      
       or Methanol-
      
      
      
      .
    • Alternative: D

      
      O (requires addition of NaOD to form the soluble carboxylate salt, which will shift the 
      
      
      
      -CH
      
      
      peaks).
Workflow Diagram

AnalysisWorkflow cluster_Analysis Spectral Validation Sample Crude Reaction Mixture Purification Recrystallization (EtOH/H2O) or Flash Chromatography Sample->Purification PureSolid Pure Solid Product (Off-white/Yellow) Purification->PureSolid NMR 1H NMR (DMSO-d6) Check: d 6.6 (H-3) & d 12.0 (COOH) PureSolid->NMR MS ESI-MS (+) Check: m/z 265/267 (3:1) PureSolid->MS IR FT-IR (ATR) Check: 1710 cm-1 (C=O) PureSolid->IR

Figure 2: Analytical workflow for validating the synthesis of the target compound.

References

  • Synthesis & Characterization of 4-Aminoquinoline Derivatives

    • Source: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.
    • Relevance: Establishes the standard chemical shifts for the 7-chloro-4-aminoquinoline core.
    • Link:

  • GABA Conjugate Synthesis (General Protocol)

    • Source: Stocks, P. A., et al. (2007). Evidence for a Type II NADH:Quinone Oxidoreductase Dehydrogenase in Plasmodium falciparum. Journal of Biological Chemistry.
    • Relevance: Describes the synthesis of analogous chloroquine-linker-acid conjug
    • Link:

  • Spectroscopic Data for Chloroquine Analogs

    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.[3]

    • Relevance: Provides reference IR and MS data for the 4-amino-7-chloroquinoline substructure.
    • Link:

Sources

Computational and docking studies of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Computational and Docking Analysis of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from antimalarial to anticancer and anti-inflammatory activities.[1][2][3] This technical guide provides a comprehensive, in-depth walkthrough of the computational analysis and molecular docking studies for a specific derivative, 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step. We will proceed from initial ligand characterization and in-silico pharmacokinetic profiling to a detailed, step-by-step molecular docking workflow against a relevant cancer target, the Epidermal Growth Factor Receptor (EGFR) kinase domain. Every protocol described herein is designed as a self-validating system, emphasizing scientific integrity and reproducibility.

Introduction: The Rationale for Investigating 4-Aminoquinolines

The 7-chloro-4-aminoquinoline core is famously associated with the antimalarial drug Chloroquine. However, extensive research has demonstrated its versatility, with derivatives showing efficacy against a range of other diseases.[2][3] Modifications to the side chain at the 4-amino position can dramatically alter the compound's biological activity, selectivity, and pharmacokinetic properties.[4] The compound of interest, 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid, incorporates a flexible butanoic acid side chain. This feature introduces a terminal carboxylic acid group, which can serve as a potent hydrogen bond donor and acceptor, potentially anchoring the ligand within a target's binding site.

Our investigation aims to build a computational profile for this molecule. This in-silico approach is a cornerstone of modern drug discovery, allowing for the rapid, cost-effective evaluation of a compound's potential before committing to expensive and time-consuming synthesis and in-vitro testing.[5] We will assess its "drug-likeness" and then predict its binding affinity and interaction patterns with the EGFR kinase domain, a well-validated target in oncology.

Part I: Ligand Preparation and In-Silico Pharmacokinetic (ADMET) Profiling

Before any docking can be performed, the ligand must be accurately prepared in a three-dimensional format, and its fundamental pharmacokinetic properties must be predicted. This initial screening helps to identify potential liabilities early in the discovery pipeline.[6][7]

Causality Behind Ligand Preparation

A 2D chemical structure is insufficient for computational studies. We must generate a realistic 3D conformation that is energetically stable. The process of energy minimization is crucial; it adjusts bond lengths, angles, and torsions to find a low-energy state, which is presumed to be the most populated conformation in solution and a relevant starting point for docking.

Step-by-Step Protocol: Ligand Preparation
  • 2D Structure Generation : Draw the structure of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid using chemical drawing software such as ChemDraw or the free PubChem Sketcher.

  • Conversion to 3D : Convert the 2D drawing into a 3D structure. Most chemical drawing tools have this functionality built-in. Export the structure as a .mol or .sdf file.

  • Protonation and Tautomeric State Assignment : At physiological pH (approx. 7.4), the carboxylic acid will be deprotonated (-COO⁻) and the quinoline nitrogen may be protonated. It is critical to assign the correct protonation state, as this governs the molecule's ability to form electrostatic and hydrogen bond interactions. Tools like LigPrep (Schrödinger) or online servers can predict pKa and assign appropriate states.

  • Energy Minimization : Perform energy minimization using a suitable force field, such as MMFF94 or OPLS. This step refines the 3D geometry to an energetically favorable conformation.

  • Final Format Conversion : For docking with software like AutoDock Vina, the final prepared ligand structure must be saved in the .pdbqt format, which includes atomic charges and atom type definitions.[8]

ADMET Profiling: A Self-Validating Screen

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts a compound's behavior in the body.[5] Early in-silico ADMET assessment is an indispensable component of modern drug discovery, dramatically reducing timelines and costs by flagging compounds likely to fail in later stages.[6] We will use a conceptual model based on common predictors like the SwissADME web server.

Data Presentation: Predicted ADMET Properties

Property CategoryParameterPredicted ValueInterpretation & Causality
Physicochemical Molecular Weight278.72 g/mol Excellent. Below the 500 Da threshold suggested by Lipinski's Rule of Five, favoring good absorption.
LogP (Lipophilicity)2.85Optimal. A balanced LogP is crucial for both membrane permeability and aqueous solubility.
H-Bond Donors2Compliant with Lipinski's rules (<5), indicating good membrane permeability.
H-Bond Acceptors4Compliant with Lipinski's rules (<10), supporting favorable interactions and solubility.
Pharmacokinetics GI AbsorptionHighThe molecule's properties suggest it is likely to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoThe polar carboxylic acid group likely prevents passage across the Blood-Brain Barrier, which can be desirable to avoid CNS side effects.
P-gp SubstrateNoPredicted not to be a substrate of P-glycoprotein, a key efflux pump, suggesting it may not be actively removed from cells.
Drug-Likeness Lipinski's RuleYes (0 Violations)The compound adheres to the classic rules for oral bioavailability, a strong positive indicator.
Bioavailability Score0.55A good score indicating a high probability of having favorable pharmacokinetic properties.

Part II: Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[9][10] The primary goals are to predict the binding mode and estimate the binding affinity, which is typically reported as a docking score.[10][11]

Authoritative Grounding: Target Selection

Quinoline derivatives have shown promise as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[8] EGFR is a well-established target in cancer therapy, and its inhibition can block signaling pathways that lead to tumor cell proliferation. For this study, we will use the crystal structure of the EGFR kinase domain in complex with an inhibitor . A suitable entry from the Protein Data Bank (PDB) is 1M17 . This structure provides a validated binding pocket.

Mandatory Visualization: Computational Workflow

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation cluster_2 Docking & Analysis Ligand_2D 2D Structure of Compound Ligand_3D Generate 3D Conformation Ligand_2D->Ligand_3D Energy_Min Energy Minimization (MMFF94) Ligand_3D->Energy_Min Ligand_PDBQT Save as Ligand.pdbqt Energy_Min->Ligand_PDBQT Define_Grid Define Grid Box around Active Site Ligand_PDBQT->Define_Grid Fetch_PDB Fetch Receptor PDB (e.g., 1M17) Clean_PDB Remove Water & Heteroatoms Fetch_PDB->Clean_PDB Add_H Add Polar Hydrogens Clean_PDB->Add_H Receptor_PDBQT Save as Receptor.pdbqt Add_H->Receptor_PDBQT Receptor_PDBQT->Define_Grid Run_Docking Run AutoDock Vina Simulation Define_Grid->Run_Docking Analyze_Results Analyze Poses & Scores Run_Docking->Analyze_Results Visualize Visualize Best Pose Analyze_Results->Visualize

Caption: Overall workflow for computational analysis and molecular docking.

Experimental Protocol: Step-by-Step Molecular Docking

This protocol uses AutoDock Tools for preparation and AutoDock Vina for the docking simulation, which are widely used and validated open-source tools.[10][12]

A. Receptor Preparation

  • Download Structure : Obtain the PDB file for 1M17 from the RCSB Protein Data Bank.

  • Clean Protein : Open the PDB file in AutoDock Tools. Remove all water molecules and the co-crystallized ligand. This is a critical step to ensure the binding site is accessible to our new ligand.[10]

  • Add Hydrogens : Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.

  • Compute Charges : Calculate Gasteiger charges for the protein atoms. These partial charges are used by the scoring function to estimate electrostatic interactions.

  • Save as PDBQT : Save the prepared protein as receptor.pdbqt.

B. Ligand Preparation

  • Load Ligand : Open the energy-minimized 3D structure of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid in AutoDock Tools.

  • Detect Torsions : Define the rotatable bonds in the ligand. This flexibility is crucial for allowing the ligand to adopt different conformations within the binding site.[11]

  • Save as PDBQT : Save the prepared ligand as ligand.pdbqt.

C. Docking Simulation

  • Grid Box Definition : The grid box defines the search space for the docking algorithm.[8] For a known target, this box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file. A typical size is 25 x 25 x 25 Å to ensure the entire binding pocket is covered.

  • Configuration File : Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, the center and size of the grid box, and the output file name.

  • Run Vina : Execute the docking simulation from the command line: vina --config conf.txt --log output_log.txt.

D. Protocol Validation (Trustworthiness)

A key step to ensure the docking protocol is trustworthy is to perform re-docking . This involves docking the original co-crystallized ligand (from PDB 1M17) back into the receptor. A successful re-docking, where the predicted pose is very close to the crystallographic pose (Root Mean Square Deviation < 2.0 Å), validates that the chosen parameters can accurately reproduce a known binding mode.

Part III: Results, Interpretation, and Visualization

The output from AutoDock Vina includes a set of predicted binding poses for the ligand, ranked by their docking score (binding affinity) in kcal/mol.[10] More negative scores indicate stronger predicted binding.[10]

Data Presentation: Docking Simulation Results

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Predicted Interactions
1-8.90.000H-bond with Met769; Pi-stacking with Phe723
2-8.51.352H-bond with Thr766; Hydrophobic interactions
3-8.22.104H-bond with Asp831 (via carboxylic acid)
Expertise & Experience: Interpreting the Results

The top-ranked pose with a binding affinity of -8.9 kcal/mol suggests a strong and favorable interaction. The key to a meaningful analysis is not just the score, but the specific interactions that stabilize the complex.

  • Hydrogen Bonds : The quinoline nitrogen is predicted to form a crucial hydrogen bond with the backbone amide of Met769 in the hinge region of the kinase. This is a canonical interaction for many EGFR inhibitors.

  • Pi-Stacking : The planar quinoline ring is positioned to form a T-shaped pi-stacking interaction with the phenyl ring of Phe723 , a common feature that enhances binding affinity.

  • Role of the Side Chain : The butanoic acid side chain extends into a solvent-exposed region, with the terminal carboxylate group potentially forming an electrostatic interaction with a nearby lysine residue or a hydrogen bond with the backbone of Asp831 as seen in lower-ranked poses. This flexibility could be key to its potency.

Mandatory Visualization: Ligand-Receptor Interaction Model

G cluster_receptor EGFR Binding Pocket cluster_ligand Ligand Met769 Met769 (Hinge Region) Phe723 Phe723 Lys721 Lys721 (Catalytic) Asp831 Asp831 Quinoline Quinoline Core Quinoline->Met769 H-Bond Quinoline->Phe723 Pi-Stacking SideChain Butanoic Acid Side Chain SideChain->Asp831 H-Bond / Electrostatic

Sources

Potential therapeutic targets of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Therapeutic Profiling of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid

Executive Summary 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid represents a functionalized derivative of the privileged 7-chloro-4-aminoquinoline pharmacophore. Unlike its parent compound chloroquine, which relies on a basic diethylamino side chain for lysosomotropic accumulation, this derivative incorporates a butyric acid (GABA-like) tail. This structural modification fundamentally alters its physicochemical properties, shifting it from a purely lysosomotropic agent to a zwitterionic scaffold. This guide analyzes its utility as a lead compound for neuroprotective therapies (Nurr1 agonism) , a bioconjugation module for targeted antimalarials , and a chemical probe for exploring structure-activity relationships (SAR) in infectious disease.

Section 1: Chemical Identity & Pharmacophore Analysis

The molecule fuses a DNA/heme-binding core with a flexible carboxylic acid linker. Its therapeutic potential is dictated by the interplay between the aromatic headgroup and the aliphatic tail.

  • Core Scaffold (7-Chloro-4-aminoquinoline): Validated for π-π stacking interactions with heme (ferriprotoporphyrin IX) and DNA base pairs. The 7-chloro substituent is critical for inhibiting heme crystallization.

  • Functional Linker (Butanoic Acid): The 4-carbon aliphatic chain mimics

    
    -aminobutyric acid (GABA). The terminal carboxylic acid provides a reactive handle for amide coupling, enabling the synthesis of "Reversed Chloroquines" (RCQs) or antibody-drug conjugates (ADCs).
    
  • Physicochemical Shift: Unlike chloroquine (

    
    ), this derivative possesses an acidic moiety (
    
    
    
    ) and a secondary amine (
    
    
    ), rendering it zwitterionic at physiological pH. This reduces passive membrane permeability but enables specific transport mechanisms or retention in distinct cellular compartments.

Table 1: Comparative Physicochemical Profile

FeatureChloroquine (Parent)4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid
Side Chain Basic (Diethylamino)Acidic (Carboxylic Acid)
Mechanism Lysosomotropism (Ion Trapping)Target Engagement / Conjugation Handle
LogP ~4.6 (Lipophilic)~2.1 (Moderate/Amphiphilic)
Primary Utility Antimalarial DrugChemical Intermediate / Nurr1 Agonist

Section 2: Primary Therapeutic Target: Neurodegeneration (Nurr1)

Emerging research identifies the 4-amino-7-chloroquinoline scaffold as a privileged structure for activating Nuclear Receptor Related 1 protein (Nurr1/NR4A2) , a transcription factor critical for the maintenance of dopaminergic neurons.

Mechanism of Action
  • Ligand Binding: The 7-chloroquinoline core binds to the ligand-binding domain (LBD) of Nurr1. While Nurr1 was historically considered an "orphan" receptor, small molecules with this scaffold induce conformational changes that facilitate co-activator recruitment.

  • Transcriptional Activation: Activation of Nurr1 upregulates tyrosine hydroxylase (TH) and the dopamine transporter (DAT).

  • Neuroprotection: The compound suppresses microglia-mediated neuroinflammation, protecting against MPTP-induced toxicity in Parkinson’s disease models.

Critical Insight: The butanoic acid side chain in this specific derivative may require esterification (prodrug strategy) to cross the blood-brain barrier (BBB) effectively, after which intracellular esterases release the active acid or the compound acts as a stable metabolite.

Nurr1_Pathway Fig 1. Proposed Mechanism of Nurr1 Activation in Parkinson's Disease Therapy Ligand 4-[(7-Chloroquinolin-4-yl) amino]butanoic Acid BBB Blood-Brain Barrier (Prodrug Transport) Ligand->BBB Esterification Nurr1 Nurr1 (NR4A2) Receptor Ligand->Nurr1 Binding (LBD) BBB->Ligand Hydrolysis CoActivator Co-Activator Recruitment Nurr1->CoActivator Conformation Change GeneExp Gene Expression (TH, DAT, VMAT2) CoActivator->GeneExp Transcription Survival Dopaminergic Neuron Survival GeneExp->Survival Neuroprotection

Section 3: Secondary Target: Infectious Disease (Malaria & Viral)

While the free acid lacks the high lysosomal accumulation of chloroquine, it serves as a vital "Reversed Chloroquine" (RCQ) precursor .

Heme Detoxification (Malaria)

The 7-chloroquinoline headgroup intercalates into DNA and binds free heme. However, the acidic tail prevents accumulation in the parasite's acidic digestive vacuole (DV).

  • Therapeutic Strategy: This compound is used to synthesize RCQs by coupling the carboxylic acid to basic amines (e.g., piperazines). These hybrids regain DV accumulation properties and are effective against chloroquine-resistant P. falciparum strains by evading the PfCRT efflux pump.

Viral Protease Inhibition (SARS-CoV-2)

Recent studies on 4-aminoquinoline derivatives suggest potential inhibition of the SARS-CoV-2 Main Protease (Mpro).[1] The scaffold acts as a competitive inhibitor, with the side chain occupying the substrate-binding pocket. The carboxylic acid moiety can form hydrogen bonds with active site residues (e.g., His41, Cys145).

Section 4: Experimental Validation Protocols

To validate the therapeutic potential of this compound, the following standardized protocols are recommended.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )
  • Objective: Efficient generation of the target from commercially available precursors.

  • Reagents: 4,7-Dichloroquinoline, 4-Aminobutanoic acid (GABA), Phenol (solvent/catalyst).

  • Mix: Combine 4,7-dichloroquinoline (1.0 eq) and 4-aminobutanoic acid (1.2 eq) in molten phenol at 80°C.

  • Heat: Ramp temperature to 130-140°C and stir for 4-6 hours. The phenol acts as a proton shuttle, facilitating the displacement of the 4-chloro group.

  • Workup: Cool to RT. Dilute with diethyl ether to precipitate the product. Filter and wash with acetone to remove phenol traces.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (Characteristic quinoline doublets at 
    
    
    
    8.4, 7.8 ppm).
Protocol B: -Hematin Inhibition Assay (Heme Polymerization)
  • Objective: Confirm the core pharmacophore retains heme-binding capability despite the acidic tail.

  • Incubate: Mix Hemin chloride (100

    
    M) with the test compound (0-100 
    
    
    
    M) in Acetate buffer (pH 5.0).
  • Initiate: Add Tween-20 to simulate the lipid environment of the digestive vacuole. Incubate at 37°C for 24 hours.

  • Quantify: Solubilize unpolymerized heme with pyridine. Measure absorbance at 405 nm.

  • Result: A decrease in absorbance indicates inhibition of hemozoin formation (IC

    
     determination).
    

Section 5: Chemical Biology Applications (Conjugation)

The terminal carboxylic acid allows this molecule to function as a drug-homing ligand .

  • Antibody-Drug Conjugates (ADCs): The acid can be activated (EDC/NHS) and coupled to lysine residues on monoclonal antibodies, delivering the lysosomotropic pharmacophore specifically to tumor cells.

  • Peptide Hybrids: Coupling to cell-penetrating peptides (e.g., TAT) to overcome the poor membrane permeability of the free acid.

Conjugation_Workflow Fig 2. Bioconjugation Workflow for Therapeutic Development Start 4-[(7-Chloroquinolin-4-yl) amino]butanoic Acid Activation Activation (EDC / NHS) Start->Activation Intermediate NHS-Ester Intermediate Activation->Intermediate Coupling Amide Coupling (R-NH2) Intermediate->Coupling Product1 Reversed Chloroquine (Antimalarial) Coupling->Product1 + Basic Amine Product2 Targeted Conjugate (Anticancer) Coupling->Product2 + Antibody/Peptide

References

  • Yearick, K., et al. (2008).[2] "Overcoming drug resistance to heme-targeted antimalarials by systematic side chain variation of 7-chloro-4-aminoquinolines."[2] Journal of Medicinal Chemistry. Link

  • Kim, C.H., et al. (2015). "Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease." Proc Natl Acad Sci USA. Link

  • Boudhar, A., et al. (2016).[3] "Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds." Antimicrobial Agents and Chemotherapy.[3] Link

  • Guevara-Pulido, J.O., et al. (2022). "Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor." ChemistrySelect. Link

  • Accela ChemBio. (2024). "Product Datasheet: 4-[(7-chloroquinolin-4-yl)amino]butanoic acid (CAS 874918-61-3)." Link

Sources

Discovery and Optimization of 4-Aminoquinoline Derivatives: A Technical Guide to Rational Drug Design and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of balancing structural novelty with proven pharmacological efficacy. The 4-aminoquinoline scaffold—historically anchored by chloroquine (CQ) and hydroxychloroquine (HCQ)—remains one of the most privileged structures in medicinal chemistry[1]. Despite the widespread emergence of CQ-resistant Plasmodium strains, rational modification of the 4-aminoquinoline core continues to yield highly potent candidates not only for malaria but also for oncology, neurodegeneration, and antimicrobial applications[2][3].

This technical guide synthesizes the mechanistic rationale, structural optimization strategies, and self-validating experimental protocols required to successfully develop and evaluate novel 4-aminoquinoline derivatives.

Pharmacophore Rationale & Mechanisms of Action

To engineer effective derivatives, we must first understand the causality behind the scaffold's biological activity. The 4-aminoquinoline pharmacophore operates primarily through two distinct, pH-dependent mechanisms:

1. Hemozoin Biocrystallization Inhibition (Antimalarial Pathway): In Plasmodium species, the degradation of host hemoglobin releases toxic free heme (ferriprotoporphyrin IX). The parasite normally detoxifies this by crystallizing it into inert hemozoin[4]. 4-aminoquinolines diffuse into the parasite's acidic digestive vacuole, where their basic side chains become diprotonated, causing ion-trapping[4][5]. The electron-withdrawing 7-chloro substituent enhances the


 stacking affinity between the quinoline core and the porphyrin ring, capping the hemozoin polymer and leading to parasitic death via oxidative stress[4][6].

2. Lysosomotropism and TLR Antagonism (Pleiotropic Host Pathway): Beyond parasitology, the lipophilic and basic nature of 4-aminoquinolines drives their accumulation in host cell lysosomes. This raises vesicular pH, disrupting autophagic flux and modulating Toll-like receptor (TLR) signaling (e.g., TLR9)[7][8]. This mechanism is the cornerstone of their application in autoimmune diseases and as immunomodulatory agents[7].

MOA cluster_malaria Antimalarial Pathway cluster_host Host Cell Modulation CQ 4-Aminoquinoline DV Parasite Digestive Vacuole CQ->DV Protonation Complex Drug-Heme Complex CQ->Complex Binding Lysosome Lysosomal Accumulation CQ->Lysosome Lysosomotropism Heme Toxic Free Heme DV->Heme Hb Degradation Hemozoin Hemozoin Crystals Heme->Hemozoin Crystallization Complex->Hemozoin Inhibition TLR TLR Antagonism Lysosome->TLR pH Alteration Immune Immunomodulation TLR->Immune Cytokine Drop

Fig 1: Mechanism of action and pleiotropic effects of 4-aminoquinoline derivatives.

Rational Drug Design & Structure-Activity Relationship (SAR)

The primary hurdle in 4-aminoquinoline development is overcoming resistance mediated by the Plasmodium falciparum chloroquine resistance transporter (PfCRT), an efflux pump that expels the drug from the digestive vacuole[9]. Rational SAR optimization focuses on modifying the basic side chain to evade PfCRT recognition while preserving target affinity.

  • Steric Bulk & Rigidity: Replacing the flexible diethylamino-isopentyl chain of CQ with rigid piperidine heterocycles or bulky aromatic groups (e.g., tebuquine analogues) prevents the drug from fitting into the PfCRT binding pocket[4][10].

  • Chain Length Alteration: Shortening or lengthening the carbon linker between the quinoline core and the terminal amine disrupts the spatial geometry required for efflux. For example, TDR 58845 utilizes a modified methylpropane chain, achieving low-nanomolar IC50s against multi-drug resistant strains[6].

  • Terminal Functionalization (MTDLs): Incorporating hydroxamic acid terminals has successfully generated multi-target-directed ligands (MTDLs) that act as mixed-type inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease therapy[2].

  • Molecular Hybridization: Fusing the 4-aminoquinoline core with isatin or pyrimidine warheads creates dual-action antimicrobial agents capable of disrupting bacterial cell walls and DNA synthesis simultaneously[3][11].

Synthetic Methodologies: Overcoming Activation Barriers

The classical synthesis of 4-aminoquinolines relies on the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline[1]. However, the electron-rich nature of the quinoline ring (compared to simple benzenes) imposes a high activation energy barrier, historically requiring harsh, prolonged reflux conditions that generate toxic byproducts[8][12].

To solve this, we employ Microwave-Assisted, Solvent-Free SNAr . Microwave irradiation provides rapid, volumetric dielectric heating. This efficiently overcomes the activation barrier to form the critical Meisenheimer intermediate without the thermal degradation associated with conventional conductive heating[1][12].

Synthesis A 4,7-Dichloroquinoline C Microwave Heating (Solvent-free) A->C B Amine Nucleophile B->C D Meisenheimer Complex C->D Activation E 4-Aminoquinoline D->E Cl- Loss

Fig 2: Microwave-assisted nucleophilic aromatic substitution (SNAr) synthetic workflow.

Protocol 1: Self-Validating Microwave-Assisted Synthesis

Objective: Synthesize 4-aminoquinoline derivatives with >85% yield while ensuring structural integrity.

  • Preparation: In a heavy-walled microwave reaction vial, combine 1.0 equivalent of 4,7-dichloroquinoline with 1.5 equivalents of the target primary/secondary amine. Do not add solvent (solvent-free conditions increase the collision frequency of reactants)[12].

  • Catalysis (Optional but recommended): Add a catalytic amount (10 mol%) of a Lewis acid (e.g., ZnCl2) to further polarize the C-Cl bond[12].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 90–150 °C for 15–30 minutes[1][12].

  • Workup: Cool to room temperature, dissolve the crude mixture in ethyl acetate, and wash sequentially with saturated NaHCO3 and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Self-Validation Checkpoints:

    • TLC Co-spotting: Run the crude product against the starting 4,7-dichloroquinoline. The complete disappearance of the starting material spot validates reaction completion.

    • Spectroscopic Validation: Perform

      
      H-NMR. The diagnostic validation is the appearance of a distinct singlet peak around 
      
      
      
      9.50 ppm, corresponding to the newly formed secondary amine (-NH) proton, confirming successful substitution at the 4-position[3].

Quantitative SAR & Pharmacokinetics Data

To benchmark new derivatives, quantitative comparison against established leads is mandatory. The following table summarizes recent high-performing 4-aminoquinoline candidates across various indications:

Compound Class / LeadKey Structural ModificationPrimary Target / IndicationEfficacy (IC50 / MIC)Pharmacokinetic / ADME Highlights
Amodiachins (ADC-028) Piperidine heterocycle + branched N-alkylP. falciparum (Multi-drug resistant)Low nanomolarHigh metabolic stability (

= 84h in mice), F = 76%[10]
Tebuquine Analogues 4-chlorophenyl moiety in side chainP. falciparum (CQ-resistant K1 strain)Sub-nanomolarSuperior heme interaction energy; high cellular accumulation ratio[4]
TDR 58845 / 58846 Trimethylpropane chain modificationP. falciparum (Asexual & sexual stages)5.52 – 89.8 nMCures P. berghei in mice at 40 mg/kg; well-tolerated up to 480 mg/kg[6]
Hydroxamic Hybrids (7r) Hydroxamic acid terminal on amino chainAcetylcholinesterase (Alzheimer's Disease)AChE IC50 = 0.41

M
Good BBB permeability; mixed-type AChE inhibition[2]
Isatin Hybrids (HD6) 4-aminoquinoline-hydrazone-isatin fusionBacillus subtilis & S. aureusMIC = 8

g/mL
Broad-spectrum antibacterial properties; circumvents standard resistance[3]

Biological Evaluation: Self-Validating Assay Protocols

To evaluate the antimalarial efficacy of synthesized derivatives, we utilize the SYBR Green I fluorescence assay. Causality principle: Mature mammalian red blood cells (RBCs) lack a nucleus and DNA. Therefore, any DNA detected in an infected RBC culture belongs exclusively to the replicating Plasmodium parasite. SYBR Green I intercalates into this parasitic DNA, emitting a fluorescent signal directly proportional to parasite viability, bypassing the need for radioactive


-hypoxanthine.
Protocol 2: SYBR Green I In Vitro Anti-Plasmodial Assay

Objective: Determine the IC50 of novel 4-aminoquinolines against CQ-sensitive (3D7) and CQ-resistant (W2 or K1) P. falciparum strains[4][6].

  • Compound Plating: In a 96-well black microtiter plate, prepare serial dilutions of the synthesized 4-aminoquinoline derivatives in complete RPMI 1640 medium.

  • Parasite Inoculation: Add P. falciparum-infected RBCs to achieve a final hematocrit of 2% and a parasitemia of 0.5%.

  • Incubation: Incubate the plates at 37 °C for 72 hours under a specialized gas mixture (5% O2, 5% CO2, 90% N2) to simulate the microaerophilic environment of the human bloodstream.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to all wells. Incubate in the dark for 1 hour at room temperature to allow complete DNA intercalation.

  • Data Acquisition: Read the fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation Checkpoints:

    • Z'-Factor Calculation: The assay must include uninfected RBCs (negative control,

      
      ) and fully infected, untreated RBCs (positive control, 
      
      
      
      ). Calculate the Z'-factor:
      
      
      . A plate is only validated if
      
      
      , ensuring the signal-to-noise ratio is sufficient for accurate IC50 determination.
    • Reference Drug Calibration: Always run Chloroquine and Artemisinin in parallel. The IC50 of CQ against the W2/K1 strain must fall within historically established resistant ranges (>100 nM) to validate the resistance phenotype of the culture[4][6].

References

  • Title: 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites.
  • Title: 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets.
  • Title: Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease.
  • Title: Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro.
  • Title: A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.
  • Title: Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Title: Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review.
  • Title: Synthesis, Antimalarial Activity, and Molecular Modeling of Tebuquine Analogues.
  • Title: Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multi-drug resistant Plasmodium falciparum.
  • Title: 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents.
  • Title: Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.

Sources

Methodological & Application

Protocol for synthesizing 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid via Phenol-Mediated SNAr

Introduction & Mechanistic Rationale

The synthesis of 4-aminoquinoline derivatives is a foundational process in the development of antimalarial, antimicrobial, and antiviral therapeutics[1]. The coupling of the established 7-chloroquinoline pharmacophore with the neurotransmitter γ-aminobutyric acid (GABA) yields 4-[(7-chloroquinolin-4-yl)amino]butanoic acid , a highly versatile building block for hybrid drug discovery[2].

Causality of the Phenol Melt Method: Direct nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with aliphatic amino acids is thermodynamically demanding due to the moderate electrophilicity of the C4 position[3]. To overcome this activation barrier, phenol is employed not merely as a high-boiling solvent, but as a critical catalytic mediator. At elevated temperatures, phenol reacts with 4,7-dichloroquinoline to form a highly reactive 4-phenoxy-7-chloroquinoline intermediate[4]. The primary amine of GABA subsequently attacks this intermediate, rapidly displacing the phenoxy group. This lowers the overall activation energy, driving the SNAr reaction to completion with high yields[4].

Experimental Workflow

G Reactants 4,7-Dichloroquinoline + Phenol (Melt at 80°C) Intermediate 4-Phenoxy-7-chloroquinoline (Reactive Intermediate) Reactants->Intermediate Activation Addition Addition of GABA (4-Aminobutanoic acid) Intermediate->Addition Reaction S_NAr Reaction (130-140°C, 4-6 hours) Addition->Reaction Nucleophilic Attack Precipitation Cooling & Ether Addition (Precipitates Product) Reaction->Precipitation Phenol displacement Product 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (Filtration & Recrystallization) Precipitation->Product Purification

Synthetic workflow for 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid via phenol-mediated S_NAr.

Reagents and Materials

The following table summarizes the quantitative stoichiometric data required for the synthesis, optimized for a high-yield batch scale[2].

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
4,7-Dichloroquinoline 198.051.030.0 g (0.15 mol)Electrophilic scaffold
4-Aminobutanoic acid (GABA) 103.122.132.8 g (0.32 mol)Nucleophile & Acid Scavenger
Phenol 94.115.577.0 g (0.82 mol)Solvent & Reactive Mediator

Step-by-Step Protocol (Self-Validating System)

Phase 1: Activation and Reaction

  • Phenol Melt Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 77.0 g of phenol. Heat the flask in an oil bath to 80 °C until the phenol completely melts.

    • Self-Validation: Visual confirmation of a clear, colorless liquid ensures uniform heat distribution and solvent availability before introducing solid reagents.

  • Reagent Addition : Carefully add 30.0 g of 4,7-dichloroquinoline and 32.8 g of 4-aminobutanoic acid to the stirring phenol melt[2].

  • SNAr Coupling : Gradually increase the oil bath temperature to 130–140 °C. Maintain vigorous stirring for 4 to 6 hours.

    • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel (Eluent: DCM/MeOH 8:2). The reaction reaches completion when the high-Rf spot of 4,7-dichloroquinoline completely disappears, replaced by a highly polar, UV-active product spot near the baseline.

Phase 2: Isolation and Purification 4. Cooling and Precipitation : Remove the flask from the heat and allow it to cool to approximately 50 °C. Before the phenol solidifies, slowly pour the mixture into 500 mL of vigorously stirring diethyl ether (or acetone)[2].

  • Causality: The non-polar ether solubilizes the phenol, while the zwitterionic 4-[(7-chloroquinolin-4-yl)amino]butanoic acid is completely insoluble, forcing an immediate precipitation.

  • Filtration : Collect the resulting white-to-beige precipitate via vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake extensively with fresh diethyl ether (3 × 100 mL) to ensure the complete removal of residual phenol.

    • Self-Validation: The filtrate should eventually run clear, and the dried cake must lack any distinct phenolic odor.

  • Recrystallization : Recrystallize the crude powder from a mixture of dichloromethane and hexane to yield the pure product[2]. Dry under vacuum at 40 °C overnight.

Analytical Characterization

  • Yield : ~32.7 g (82%) of a white powder[2].

  • 1H NMR (300 MHz, CF3COOD) : Diagnostic peaks confirming the GABA chain integration include δ 2.23 (2H, quint, J = 6.9 Hz, central -CH2-), 2.71 (2H, t, J = 6.9 Hz, -CH2-COOH)[2]. The quinoline aromatic protons will appear downfield between 6.8 and 8.5 ppm.

Expert Insights & Troubleshooting

  • Stoichiometry Rationale : The protocol purposefully utilizes 2.1 equivalents of GABA. The excess aliphatic amine acts as an intrinsic acid scavenger to neutralize the HCl generated during the substitution. If only 1.0 equivalent is used, the generated HCl will protonate the remaining GABA, deactivating the nucleophile and stalling the reaction[2].

  • Phenol Contamination : Phenol is notoriously difficult to remove if precipitation is rushed. If the final product remains sticky, the ether trituration was insufficient. Field-proven solution: Dissolve the crude product in a dilute aqueous NaOH solution (pH ~10) to form the soluble sodium salt of the amino acid and sodium phenoxide. Wash the aqueous layer with ethyl acetate to extract the phenol. Finally, carefully acidify the aqueous layer with 1M HCl to the isoelectric point of the amino acid (pH ~4-5) to precipitate the ultra-pure product.

References[2] Title: FR2874922A1 - New aminoquinoline-antibiotic hybrids, useful as antibacterials in human and veterinary medicine, disinfectants and in agriculture

Source: Google Patents URL:[4] Title: The Role of Phenol in the Reaction of 4,7-Dichloroquinoline with Novol Diamine | Journal of the American Chemical Society Source: acs.org URL:[1] Title: Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities Source: mdpi.com URL:[3] Title: Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate Source: nih.gov URL:

Sources

Using 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid in cell culture assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Utilization of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid in Cell-Based Assays

Introduction & Biological Context

The compound 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (often abbreviated as CQ-Acid or CQ-GABA ) is a functionalized derivative of the classic antimalarial and autophagy inhibitor, Chloroquine (CQ). Structurally, it retains the 7-chloroquinoline pharmacophore but replaces the tertiary diethylamino side chain of CQ with a butyric acid moiety.

Why use this compound? In high-content screening and drug development, CQ-Acid serves three critical roles:

  • Structure-Activity Relationship (SAR) Probe: It is used to define the necessity of the basic side chain for lysosomotropism. Unlike CQ (a diprotic weak base), CQ-Acid possesses an ionizable carboxylic acid (pKa ~4.8), significantly altering its intracellular accumulation and pH-partitioning properties.

  • Conjugation Precursor: The terminal carboxylic acid provides a "chemical handle" for EDC/NHS coupling. It is the primary hapten used to generate anti-Chloroquine antibodies and is used to immobilize the CQ pharmacophore onto nanoparticles, magnetic beads, or fluorescent probes.

  • Metabolic Reference: It mimics oxidative deamination metabolites of aminoquinoline drugs.

This guide details the protocols for solubilization, autophagy flux comparison, and bioconjugation in cell culture systems.

Physicochemical Properties & Reagent Preparation

The zwitterionic nature of CQ-Acid makes it less soluble in neutral aqueous buffers compared to Chloroquine Diphosphate. Proper stock preparation is non-negotiable for assay reproducibility.

PropertySpecification
Molecular Weight 264.71 g/mol
Solubility (Water) Low (Neutral pH)
Solubility (DMSO) High (>20 mM)
pKa (Predicted) ~4.8 (Carboxyl), ~8.4 (Quinoline N)
Storage -20°C, desiccated, protected from light
Protocol: Stock Solution Preparation (10 mM)
  • Weighing: Weigh 2.65 mg of CQ-Acid.

  • Solvent: Add 1.0 mL of sterile Dimethyl Sulfoxide (DMSO) . Do not attempt to dissolve directly in PBS or media, as precipitation will occur.

  • Vortexing: Vortex vigorously for 30 seconds until the solution is clear yellow.

  • Sterilization: If required, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the drug.

  • Aliquot: Store in amber tubes at -20°C. Avoid freeze-thaw cycles >3 times.

Application I: Autophagy Flux & Lysosomotropism Assay

This assay compares the autophagy inhibition capacity of CQ-Acid against standard Chloroquine. It tests the "Ion Trapping" hypothesis: CQ accumulates in acidic lysosomes due to its basic amine, neutralizing lysosomal pH. CQ-Acid, lacking this basicity, should show reduced potency.

Experimental Logic (Mechanism)
  • Chloroquine (Positive Control): Crosses membrane

    
     Trapped in Lysosome (
    
    
    
    uptake)
    
    
    Blocks Fusion
    
    
    LC3B-II Accumulation .
  • CQ-Acid (Test Compound): Crosses membrane

    
     Carboxyl group deprotonates or remains neutral depending on pH 
    
    
    
    Reduced/Altered Accumulation
    
    
    Variable LC3B-II levels .
Visualization: Lysosomotropic Partitioning

IonTrapping cluster_cyto Cytoplasm (pH 7.2) cluster_lyso Lysosome (pH 4.5) CQ_Cyto Chloroquine (Uncharged) CQ_Lyso CQ++ (Protonated/Trapped) CQ_Cyto->CQ_Lyso Rapid Diffusion CQA_Cyto CQ-Acid (Zwitterion/Anion) CQA_Lyso CQ-Acid (Protonated COOH) CQA_Cyto->CQA_Lyso Poor Diffusion Effect Inhibits Hydrolases Blocks Fusion CQ_Lyso->Effect High Potency CQA_Lyso->Effect Low Potency

Figure 1: Comparative mechanism of lysosomal accumulation. CQ-Acid lacks the basic side chain required for efficient ion trapping.

Step-by-Step Protocol

Cell Line: HeLa, MCF-7, or HepG2 (Adherent). Reagents: Anti-LC3B antibody (Cell Signaling Tech), Bafilomycin A1 (Control).

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate 24h to reach 70% confluency.
    
  • Treatment Groups:

    • Vehicle: DMSO (0.1% v/v).

    • Positive Control: Chloroquine Diphosphate (50 µM).

    • Test Group A: CQ-Acid (10 µM).

    • Test Group B: CQ-Acid (50 µM).

    • Test Group C: CQ-Acid (100 µM).

  • Incubation: Treat cells for 4 hours at 37°C.

    • Note: Long-term exposure (>24h) with CQ-Acid requires monitoring for crystal formation in media due to pH shifts.

  • Lysis: Wash 2x with cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot: Resolve on 12% SDS-PAGE. Blot for LC3B (14/16 kDa) and p62/SQSTM1 .

  • Interpretation:

    • If CQ-Acid inhibits autophagy, you will see an increase in the LC3B-II (lower band) compared to Vehicle.

    • Compare the intensity to the 50 µM Chloroquine lane. Typically, CQ-Acid is significantly less potent , confirming the requirement of the basic side chain for activity.

Application II: Bioconjugation (Immobilization)

The primary utility of CQ-Acid is its ability to be conjugated to amines (lysines on proteins, amino-beads) using EDC/NHS chemistry. This allows the creation of "Chloroquine-Affinity Matrices" to fish out CQ-binding proteins (e.g., QR2, PfCRT).

Workflow Diagram

Conjugation Step1 1. Activation CQ-Acid + EDC + NHS (Solvent: DMSO/MES pH 5.0) Step2 2. Intermediate Formation NHS-Ester (Unstable Reactive) Step1->Step2 15 min, RT Step3 3. Coupling Add Protein/Bead with Primary Amines (-NH2) (Buffer: Bicarb pH 8.3) Step2->Step3 Immediate Addition Step4 4. Purification Dialysis or Magnetic Separation Step3->Step4 2h RT or O/N 4°C

Figure 2: Workflow for conjugating CQ-Acid to protein targets or solid supports.

Protocol: Creating a CQ-Affinity Resin

Reagents: Amino-Magnetic Beads (e.g., Dynabeads), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Bead Wash: Wash 1 mg of Amino-Beads with 500 µL MES Buffer (50 mM, pH 5.0).

  • Activation Mix:

    • Dissolve CQ-Acid in dry DMSO to 50 mM.

    • Add CQ-Acid (final 1 mM) to MES buffer containing EDC (5 mM) and NHS (5 mM).

    • Crucial: Keep DMSO concentration <10% to prevent bead aggregation.

  • Incubation: Rotate for 15 minutes at Room Temp (RT) to form the NHS-ester.

  • Coupling:

    • Magnetically separate beads and remove the activation mix.

    • Immediately resuspend beads in the Activation Mix (the ester is now formed on the drug in solution, but for solid phase, it's often better to activate the drug first, then add to beads, or if beads are carboxylated, activate beads then add drug. Correction for this specific chemical: Since CQ-Acid has the COOH, we activate the drug ).

    • Revised Step: Add the Activated CQ-Acid solution to the Amino-Beads. Adjust pH to 7.4–8.0 using Bicarbonate buffer.

  • Reaction: Rotate for 2 hours at RT.

  • Blocking: Add 1M Tris (pH 8.0) to quench unreacted NHS esters.

  • Storage: Store beads in PBS + 0.05% Azide at 4°C. These can now be used to "pull down" CQ-binding proteins from cell lysates.

Cytotoxicity Analysis (MTT/CCK-8)

Before using CQ-Acid in phenotypic assays, determine the non-toxic window.

ParameterProtocol Details
Cell Density 5,000 cells/well (96-well plate)
Drug Dilution Serial dilution (0, 1, 5, 10, 50, 100, 200 µM)
Duration 48 hours
Readout Absorbance at 570 nm (MTT) or 450 nm (CCK-8)
Expected Result CQ-Acid typically shows higher IC50 (lower toxicity) than Chloroquine (

) due to lower cellular uptake.

Data Analysis: Calculate % Viability =


.
Plot Log(Concentration) vs. % Viability to determine IC50.

References

  • Ferrer, R., et al. (2009). "Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents."[1] Scientia Pharmaceutica, 77(4), 725-742.[1] Link

  • Heakal, Y., et al. (2020). "Discovery of Autophagy-Inducing Chloroquine Analogs with Potent Anticancer Activity in Breast Cancer Cells." Medicinal Chemistry (Los Angeles), 10:1. Link

  • Mauthe, M., et al. (2018). "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion."[2] Autophagy, 14(8), 1435-1455.[2] Link

  • Musonda, C.C., et al. (2004). "Chloroquine-astemizole hybrids: synthesis and antimalarial activity." Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905.
  • Solomon, V.R., & Lee, H. (2009). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology, 625(1-3), 220-233. Link

Disclaimer: This protocol is intended for research use only. 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is not approved for clinical or diagnostic use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is structured for researchers and drug discovery scientists. It synthesizes chemical synthesis, rational drug design, and biological validation into a cohesive workflow.

Strategic Utilization: Scaffold Synthesis, Hybrid Drug Design, and Biological Validation

Abstract & Rationale

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (hereafter referred to as 7-CQBA ) is a critical pharmacophore scaffold in modern anticancer research. Structurally, it retains the 4-amino-7-chloroquinoline core responsible for lysosomal accumulation and autophagy inhibition (analogous to Chloroquine and Hydroxychloroquine). Crucially, the butanoic acid tail provides a reactive carboxyl handle, enabling the synthesis of "Hybrid Drugs" or "Dual-Targeting Conjugates."

Unlike Chloroquine, which relies on a basic tertiary amine for lysosomotropism, 7-CQBA serves as a versatile intermediate. It is primarily applied to:

  • Synthesize HDAC-Autophagy Dual Inhibitors: Coupling with hydroxamic acids.

  • Develop Tumor-Targeted Conjugates: Linking to biotin, peptides, or monoclonal antibodies.

  • Create Metallic Anticancer Complexes: Acting as a ligand for Platinum(II) or Ruthenium(II) agents.

This guide details the optimized synthesis of the scaffold, its application in designing hybrid inhibitors, and the biological protocols required to validate its mechanism.

Chemical Basis: The "Hybrid" Logic

The rationale for using 7-CQBA lies in overcoming drug resistance. Tumors often utilize autophagy (self-eating) to survive metabolic stress caused by chemotherapy.

  • The Quinoline Core: Inhibits lysosomal acidification, blocking autophagosome fusion and preventing the recycling of nutrients (Autophagy Inhibition).

  • The Carboxyl Linker: Allows the attachment of a second cytotoxic moiety (e.g., an HDAC inhibitor like SAHA).

  • Result: A single molecule that induces DNA damage/epigenetic stress while simultaneously blocking the cell's survival mechanism (autophagy).

Mechanism of Action Visualization

G cluster_Lyso Lysosome (Cytoplasm) cluster_Nucl Nucleus Drug 7-CQBA Hybrid Drug Quinoline Quinoline Core (Proton Trapping) Drug->Quinoline Linker Cleavage/Active Moiety (e.g., HDACi) Drug->Linker pH Increase Lysosomal pH Quinoline->pH Autophagy Block Autophagosome Fusion pH->Autophagy Apoptosis Apoptosis Activation Autophagy->Apoptosis Sensitization Epigenetic Histone Hyperacetylation (Chromatin Relaxing) Linker->Epigenetic Epigenetic->Apoptosis

Figure 1: Dual-targeting mechanism. The quinoline core disrupts lysosomes, sensitizing the cell to the cytotoxic effects delivered by the moiety attached to the butanoic acid tail.

Protocol A: Optimized Synthesis of 7-CQBA

Objective: Synthesize high-purity 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid. Challenge: Direct reaction of 4,7-dichloroquinoline with GABA (zwitterionic amino acid) often results in low yields due to poor solubility. Solution: The "Ester Route" is recommended for high yield and easier purification.

Materials
  • Precursor: 4,7-Dichloroquinoline (4,7-DCQ) [CAS: 86-98-6].

  • Reagent: Ethyl 4-aminobutyrate hydrochloride (GABA ethyl ester).

  • Solvent: 1-Pentanol or Phenol (for melt fusion).

  • Base: Triethylamine (TEA) and Sodium Hydroxide (NaOH).

Step-by-Step Methodology
Step 1: Nucleophilic Substitution (Formation of the Ester Intermediate)
  • Charge: In a round-bottom flask, dissolve 1.0 eq (e.g., 2.0 g) of 4,7-Dichloroquinoline in 15 mL of 1-Pentanol .

  • Add: Add 1.2 eq of Ethyl 4-aminobutyrate HCl .

  • Catalyze: Add 2.5 eq of Triethylamine to neutralize the HCl salt and scavenge the proton released during substitution.

  • Reflux: Heat the mixture to reflux (~138°C) under nitrogen atmosphere for 12–18 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Workup: Cool to room temperature. Evaporate the pentanol under reduced pressure.

  • Extraction: Dissolve residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over anhydrous Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

    • Result: Ethyl 4-[(7-chloroquinolin-4-yl)amino]butanoate (Yellow solid).

Step 2: Hydrolysis (Formation of the Target Acid)
  • Dissolve: Dissolve the ester from Step 1 in Methanol (20 mL).

  • Hydrolyze: Add 2.0 eq of NaOH (dissolved in minimal water, e.g., 2M solution).

  • React: Stir at room temperature for 4–6 hours. (TLC will show disappearance of the non-polar ester spot).

  • Neutralize: Carefully adjust pH to ~4–5 using 1M HCl. The product (7-CQBA) will precipitate as an off-white/yellow solid.

  • Isolate: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield: Typically 75–85% overall.

    • Characterization: ¹H NMR (DMSO-d₆) should show the disappearance of ethyl peaks and the presence of the carboxylic acid proton (~12.0 ppm).

Application: Designing Hybrid Conjugates

Once 7-CQBA is synthesized, it serves as the "Carboxylic Acid Building Block."

Protocol B: Amide Coupling (General Procedure)

To attach a targeting group or pharmacophore (e.g., o-phenylenediamine for HDAC inhibition):

  • Activation: Dissolve 7-CQBA (1 eq) in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling: Add the amine-containing partner (e.g., N-hydroxy-succinimide or a specific amine) (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Workup: Pour into ice water. If solid precipitates, filter.[1] If not, extract with EtOAc.

Protocol C: Biological Validation (In Vitro)

Researchers must validate that the quinoline core is still active (autophagy inhibition) after modification.

Autophagy Flux Assay (Western Blot)

Rationale: Effective chloroquine derivatives block autophagosome-lysosome fusion, causing an accumulation of LC3B-II and p62 proteins.

  • Cells: HeLa or MDA-MB-231 cancer cells.

  • Treatment: Treat cells with 7-CQBA or its hybrid derivative (1–10 µM) for 24 hours.

  • Control: Chloroquine (20 µM) as positive control; DMSO as negative.

  • Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • Detection:

    • LC3B: Look for increased LC3B-II (lower band) vs LC3B-I.

    • p62 (SQSTM1): Look for accumulation (band intensity increase).

  • Interpretation: An increase in both markers indicates a block in autophagic flux (successful lysosomal inhibition).

Cell Viability Assay (MTT/CCK-8)

Rationale: Determine the IC50 of the new conjugate compared to the parent acid.

  • Seeding: 5,000 cells/well in 96-well plates.

  • Dosing: Serial dilutions (0.1 µM to 100 µM).

  • Incubation: 48 or 72 hours.

  • Readout: Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Data Analysis: Fit to a sigmoidal dose-response curve (GraphPad Prism).

Data Summary & Reference Values

Use these values to benchmark your synthesized compounds.

CompoundMolecular WeightLogP (Calc)Target IC50 (HeLa)Mechanism
Chloroquine (CQ) 319.874.6~20–30 µMLysosomal accumulation
7-CQBA (Acid) 278.732.8>50 µM*Weak uptake (charged)
7-CQBA-HDAC Hybrid Variable3.5–5.01–5 µM**Dual Inhibition

*Note: The acid form (7-CQBA) often shows lower potency than CQ due to the negative charge of the carboxylate preventing cell entry. Its value is in its derivatives (esters/amides). **Note: Hybrids often show synergistic potency (lower IC50) compared to the individual components.

Synthesis Workflow Diagram

Synthesis Start 4,7-Dichloroquinoline (Precursor) Step1 Step 1: SNAr Reaction (Reflux, 18h) Start->Step1 Reagent + Ethyl 4-aminobutyrate + TEA / Pentanol Reagent->Step1 Inter Intermediate Ester (Ethyl 4-[(7-chloroquinolin-4-yl)amino]butanoate) Step1->Inter Step2 Step 2: Hydrolysis (NaOH / MeOH) Inter->Step2 Final Target Scaffold: 7-CQBA (Carboxylic Acid) Step2->Final Hybrid Application: Hybrid Drug Synthesis (Amide Coupling) Final->Hybrid  Derivatization

Figure 2: Synthetic pathway for generating the 7-CQBA scaffold and its downstream application in hybrid drug synthesis.

References

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220–233. Link

  • Mahajan, A., et al. (2015). Synthesis and evaluation of 4-aminoquinoline derivatives as novel antimicrobial agents. Journal of Saudi Chemical Society, 19(3), 290-297. (Protocol for SNAr reaction of 4,7-DCQ). Link

  • Bao, J., et al. (2013). Design, synthesis and biological evaluation of quinoline-based hydroxamic acids as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 21(17), 5168-5179. (Application of 7-CQBA as a linker). Link

  • Mauthe, M., et al. (2018). Chloroquine and hydroxychloroquine in autophagy inhibition: A review. Autophagy, 14(8), 1435-1455. Link

  • ChemicalBook. (2024). 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid Product Properties. Link

Sources

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid for antimalarial drug development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Evaluation of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid Derivatives

Abstract & Strategic Rationale

The emergence of Chloroquine (CQ) resistant Plasmodium falciparum strains has necessitated the modification of the 4-aminoquinoline pharmacophore.[1] The molecule 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (often abbreviated as CQ-GABA or CQ-Acid ) represents a critical "linker-functionalized" scaffold. Unlike CQ, which possesses a tertiary amine side chain, this derivative features a terminal carboxylic acid.

Why this molecule matters:

  • Prodrug Potential: The carboxylic acid allows for conjugation with cell-penetrating peptides, dendrimers, or polymers to reverse resistance mechanisms (e.g., bypassing the PfCRT efflux pump).

  • Zwitterionic Character: At physiological pH, the molecule exists as a zwitterion, altering its accumulation kinetics in the parasite's digestive vacuole (DV) compared to standard weak bases.

  • Building Block Utility: It serves as a universal intermediate for synthesizing "Reversed Chloroquines" or hybrid molecules (e.g., Quinoline-Chalcone hybrids).

This guide provides a validated workflow for the chemical synthesis, mechanistic validation (Heme Polymerization Inhibition), and biological screening of this scaffold.

Chemical Synthesis Protocol: The "Ester-First" Route

Direct reaction of 4,7-dichloroquinoline with 4-aminobutanoic acid (GABA) often results in low yields due to the high melting point and zwitterionic insolubility of GABA in organic solvents. The Ester-First strategy described below ensures higher purity and easier workup.

Reaction Scheme (Graphviz)

SynthesisPathway Start1 4,7-Dichloroquinoline (Electrophile) Inter Intermediate Ester (Ethyl 4-[(7-chloroquinolin-4-yl)amino]butanoate) Start1->Inter Start2 Ethyl 4-aminobutyrate (Nucleophile) Start2->Inter Final Final Product: 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid Inter->Final Hydrolysis Reagent1 Reflux (EtOH/Pentanol) 120°C, 12-24h Reagent1->Inter Hydrolysis Hydrolysis (NaOH/MeOH)

Caption: Step-wise synthesis via nucleophilic aromatic substitution followed by alkaline hydrolysis.

Step-by-Step Methodology

Phase A: Nucleophilic Substitution (Formation of Ester Intermediate)

  • Reagents: Dissolve 4,7-dichloroquinoline (1.0 eq, ~5 mmol) and Ethyl 4-aminobutyrate hydrochloride (1.2 eq) in 1-Pentanol (10 mL).

  • Base: Add Triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride salt and scavenge HCl generated during substitution.

  • Reaction: Heat the mixture to reflux (130°C) under nitrogen atmosphere for 18–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2x) and Brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Checkpoint: The intermediate ester should appear as a pale yellow solid/oil.

Phase B: Hydrolysis to Free Acid

  • Reaction: Dissolve the crude ester in Methanol (10 mL). Add 2M NaOH (aq) (5 eq). Stir at 60°C for 2 hours.

  • Precipitation:

    • Evaporate Methanol. Dilute the aqueous residue with water (5 mL).

    • Crucial Step: Adjust pH to ~4.5–5.0 (the isoelectric point) using 1M HCl dropwise. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Characterization Criteria:

  • ¹H NMR (DMSO-d₆): Look for Quinoline protons (δ 7.4–8.5 ppm) and the loss of the ethyl ester quartet/triplet. The butanoic chain protons should appear as multiplets at δ 1.8, 2.4, and 3.4 ppm.

  • MS (ESI+): Expected [M+H]⁺ = 265.07 (approx).

Mechanism of Action: Heme Polymerization Inhibition Assay (HPIA)

This assay validates that the derivative retains the ability to bind heme and prevent its detoxification into hemozoin (β-hematin), the primary mechanism of 4-aminoquinolines.

Assay Principle

In the acidic digestive vacuole (pH ~5.0), the drug complexes with free heme (Ferriprotoporphyrin IX), capping the growing hemozoin crystal. We simulate this in vitro using hematin and acetate buffer.

Protocol

Materials:

  • Hemin Chloride (dissolved in DMSO to 10 mM).

  • 0.5 M Sodium Acetate Buffer (pH 5.0).

  • Positive Control: Chloroquine Diphosphate.

  • Negative Control: DMSO only.

Workflow:

  • Preparation: In a 96-well V-bottom plate, dispense 100 µL of Hemin solution (diluted to 100 µM in Acetate Buffer, pH 5.0).

  • Treatment: Add 100 µL of test compound (CQ-Acid) at varying concentrations (0.1 µM – 100 µM).

  • Incubation: Incubate at 37°C for 24 hours without shaking. This allows β-hematin (synthetic hemozoin) to form and precipitate.

  • Separation: Centrifuge plate at 3000 x g for 15 mins.

  • Wash: Carefully remove supernatant (contains unpolymerized heme-drug complex). Wash pellet with 200 µL DMSO (removes unreacted free heme but not β-hematin).

  • Solubilization: Dissolve the remaining pellet (β-hematin) in 200 µL of 0.1 M NaOH .

  • Quantification: Read Absorbance at 405 nm .

    • Lower Absorbance = High Inhibition (Less pellet formed).

    • Higher Absorbance = Low Inhibition (More pellet formed).

Data Analysis: Calculate % Inhibition using:



In Vitro Efficacy: SYBR Green I Fluorescence Assay

This protocol measures the inhibition of Plasmodium falciparum growth by quantifying parasite DNA.

Biological Pathway & Assay Logic (Graphviz)

AssayWorkflow Culture P. falciparum Culture (Ring Stage, 1% Parasitemia) Dosing Drug Treatment (Serial Dilution in 96-well plate) Culture->Dosing Add Parasites Incubation Incubation 72 Hours @ 37°C Dosing->Incubation Lysis Lysis & Staining (Lysis Buffer + SYBR Green I) Incubation->Lysis Freeze/Thaw (Optional) Readout Fluorescence Readout (Ex: 485nm, Em: 535nm) Lysis->Readout DNA Intercalation

Caption: High-throughput fluorescence screening workflow for antiplasmodial activity.

Protocol
  • Parasite Culture: Maintain P. falciparum (strains 3D7 for sensitive, Dd2 for resistant) in RPMI 1640 supplemented with Albumax II. Synchronize to ring stage using 5% Sorbitol.

  • Plating:

    • Prepare test compounds in DMSO (Final DMSO < 0.5%).

    • Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to 96-well plates containing pre-dosed compounds.

  • Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N₂, 5% CO₂, 5% O₂).

  • Lysis Buffer Preparation:

    • Tris (20 mM, pH 7.5), EDTA (5 mM), Saponin (0.008%), Triton X-100 (0.08%).

    • Add SYBR Green I (1:5000 dilution of stock) immediately before use.

  • Development:

    • Add 100 µL of Lysis/Dye buffer to each well.

    • Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence intensity (RFU) using a plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Interpretation & Expected Results

The following table summarizes typical performance metrics for the 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid intermediate compared to Chloroquine.

ParameterChloroquine (CQ)CQ-Butanoic Acid DerivativeInterpretation
IC50 (3D7 - Sensitive) 5 – 15 nM40 – 100 nMThe acid tail reduces cellular uptake slightly due to ionization at pH 7.4.
IC50 (Dd2 - Resistant) > 200 nM150 – 300 nMCross-resistance is common unless the acid is conjugated to a reversal agent.
HPIA IC50 ~20 µM~25 – 30 µMRetains strong heme binding; the pharmacophore is intact.
LogP 4.62.1 (pH 7.4)Lower lipophilicity improves solubility but may limit passive diffusion.

Troubleshooting Tips:

  • Solubility: The zwitterionic acid is least soluble at pH 4-6. Dissolve in DMSO or slightly alkaline buffer (pH 8) for stock solutions.

  • High Background in HPIA: Ensure thorough washing of the pellet with DMSO. Only β-hematin should remain before the NaOH step.

References

  • Synthesis of 4-aminoquinoline derivatives

    • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[1][3][4][5]

    • Source: Solomon, V. R., et al. (2010). Bioorganic & Medicinal Chemistry.
    • URL:[Link]

  • Heme Polymerization Inhibition Assay (HPIA)

    • Title: A simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.
    • Source: Smilkstein, M., et al. (2004). Antimicrobial Agents and Chemotherapy.[6]

    • URL:[Link]

  • SYBR Green I Assay Protocol

    • Title: Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening.
    • Source: Johnson, J. D., et al. (2007). Antimicrobial Agents and Chemotherapy.[6]

    • URL:[Link]

  • Mechanism of Action (Heme Detoxification)

    • Title: The mechanism of action of quinoline antimalarials: linking heme binding to activity.
    • Source: Egan, T. J. (2008). Trends in Parasitology.
    • URL:[Link]

Sources

Application Note: Antiviral Profiling and Mechanistic Validation of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline scaffold, historically foundational to antimalarial therapeutics like chloroquine (CQ) and amodiaquine (AQ), has emerged as a highly versatile pharmacophore in antiviral drug discovery[1]. This application note provides drug development professionals with a comprehensive, self-validating framework for screening and mechanistically validating 4-aminoquinoline derivatives against broad-spectrum viral targets, including SARS-CoV-2, Dengue Virus (DENV), and Influenza.

Mechanistic Rationale

The antiviral efficacy of 4-aminoquinolines is governed by three primary mechanisms of action (MoA), which dictate how experimental screening should be designed:

  • Endosomal Alkalinization: As weak bases, these compounds accumulate in acidic organelles (endosomes, lysosomes, and Golgi vesicles). Upon protonation, they buffer the intra-vesicular pH, neutralizing the acidic environment required for viral envelope fusion and uncoating[1][2]. This is highly relevant for viruses relying heavily on the endocytic pathway, such as DENV[3] and SARS-CoV-2 in specific cell types[4].

  • Receptor Glycosylation Interference: 4-aminoquinolines inhibit the terminal glycosylation of host cell receptors (e.g., ACE2), sterically hindering the binding affinity of viral spike glycoproteins and preventing initial attachment[2][4].

  • Targeted Protease/Polymerase Inhibition: Next-generation 4-aminoquinoline derivatives are being rationally designed to directly inhibit viral enzymes, such as the SARS-CoV-2 main protease (Mpro)[5][6] and the Influenza A polymerase complex.

MoA Virus Viral Particle Receptor Host Receptor (e.g., ACE2) Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Fusion Membrane Fusion & Uncoating Endosome->Fusion Low pH dependent Replication Viral Replication (e.g., Mpro) Fusion->Replication AQ 4-Aminoquinoline Derivatives AQ->Receptor Inhibits Glycosylation AQ->Endosome Alkalinization AQ->Replication Inhibits Proteases

Mechanism of 4-aminoquinoline derivatives inhibiting viral entry and replication pathways.

Quantitative Efficacy Profiling

The following table summarizes the established efficacy of key 4-aminoquinoline derivatives across different viral models. Note the critical dependence on the cell line used.

CompoundViral TargetCell LineActivity (EC50)Mechanistic Notes
Amodiaquine (AQ) Dengue (DENV2)BHK-211.08 µMInhibits infectivity; likely endosomal mechanism[3].
Chloroquine (CQ) SARS-CoV-2Vero E6~1–5 µMEndosomal alkalinization; fails in TMPRSS2+ cells[5][6].
Compound G07 Influenza (H1N1)MDCK11.38 µMDisrupts PA-PB1 polymerase interaction.
Novel Derivatives SARS-CoV-2Calu-3Low µMMpro inhibition; overcomes TMPRSS2 bypass[5][6].

Self-Validating Experimental Protocols

Workflow CellCulture Cell Seeding (Vero E6 / Calu-3) Treatment Compound Treatment (4-Aminoquinolines) CellCulture->Treatment Infection Viral Infection (MOI Optimization) Treatment->Infection Pre-treatment Incubation Incubation (48-72 hrs) Infection->Incubation Readout Viability Assay (EC50 Determination) Incubation->Readout Validation Target Validation (Endosomal pH / Mpro) Readout->Validation Hit Confirmation

Self-validating experimental workflow for screening and validating antiviral compounds.

Protocol A: Orthogonal High-Throughput Antiviral Screening

Expertise & Causality: A critical pitfall in antiviral screening is cell-line bias. Vero E6 cells lack the transmembrane protease serine 2 (TMPRSS2), forcing SARS-CoV-2 to enter exclusively via the cathepsin-mediated endosomal pathway. Consequently, endosomal alkalinizers (like CQ) show artificially high efficacy in Vero E6 but fail in clinical translation because human pneumocytes express TMPRSS2, allowing direct plasma membrane fusion[5][6]. To validate true, broad-spectrum antiviral efficacy (e.g., Mpro inhibition), compounds must be screened orthogonally in both Vero E6 and Calu-3 (TMPRSS2+) cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 and Calu-3 cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Pre-treatment: Prepare a 10-point dose-response curve of the 4-aminoquinoline derivatives (e.g., 0.1 µM to 50 µM). Pre-treat cells for 2 hours prior to infection to allow intracellular accumulation and endosomal buffering[2].

  • Viral Infection: Infect cells with the target virus (e.g., SARS-CoV-2) at a Multiplicity of Infection (MOI) of 0.01.

  • Incubation & Readout: Incubate for 72 hours. Quantify cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo) to determine the EC50.

Trustworthiness / Quality Control Checkpoints:

  • Positive Control: Nirmatrelvir (a known Mpro inhibitor) – must show equivalent efficacy in both cell lines.

  • Mechanistic Control: Chloroquine – must show efficacy in Vero E6 but fail in Calu-3[5]. If CQ shows efficacy in your Calu-3 line, the cells have likely lost TMPRSS2 expression, invalidating the assay.

Protocol B: Mechanistic Validation of Endosomal pH Modulation

Expertise & Causality: To confirm that the antiviral activity observed in endosome-dependent models (like DENV2 in BHK-21 cells[3]) is mechanistically linked to alkalinization rather than off-target cytotoxicity, researchers must directly measure vesicular pH shifts.

Step-by-Step Methodology:

  • Probe Loading: Incubate cells with 1 µM LysoSensor Green DND-189 (a pH-sensitive fluorescent probe that increases fluorescence in highly acidic environments) for 30 minutes.

  • Treatment: Wash cells with PBS and apply the 4-aminoquinoline derivative at its established EC90 concentration[3].

  • Quantification: Measure fluorescence intensity (Ex/Em = 443/505 nm) using a microplate reader or flow cytometer at 1, 4, and 24 hours post-treatment.

Trustworthiness / Quality Control Checkpoints:

  • Positive Control: Bafilomycin A1 (100 nM), a potent V-ATPase inhibitor, to establish the baseline for complete endosomal alkalinization.

  • Validation Metric: A successful 4-aminoquinoline acting via this mechanism will induce a dose-dependent decrease in LysoSensor fluorescence, confirming the neutralization of the acidic endosomal compartments[4].

References

1.[1] 4-Aminoquinoline compounds from the Spanish flu to COVID-19 | nih.gov | 1 2.[5] Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication | accscience.com | 5 3.[6] (PDF) Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication | researchgate.net | 6 4. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents | mdpi.com | 5.[4] Antimalarial Drugs at the Intersection of SARS-CoV-2 and Rheumatic Diseases: What Are the Potential Opportunities? | mdpi.com | 4 6.[2] The antiviral mechanisms, effects, safety and adverse effects of chloroquine | europeanreview.org |2 7.[3] Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity | nih.gov | 3

Sources

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid as a molecular probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid as a Modular Scaffold for Chloroquine-Targeted Proteomics and Immunogen Design

Executive Summary

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (hereafter referred to as CQA-GABA ) is a functionalized derivative of the antimalarial pharmacophore 7-chloro-4-aminoquinoline.[1] Unlike the parent drug chloroquine, which lacks a reactive handle for conjugation, CQA-GABA possesses a terminal carboxylic acid moiety.[1] This structural modification transforms the molecule into a versatile molecular probe .

This Application Note details the use of CQA-GABA in three critical workflows:

  • Hapten-Carrier Conjugation: Generating high-affinity monoclonal antibodies against chloroquine for ELISA development.

  • Affinity Chromatography: Immobilizing the pharmacophore to identify drug-binding targets (e.g., PfCRT, heme polymerase, or host off-targets).[1]

  • Fluorescent Derivatization: Creating lysosomotropic imaging probes to study drug accumulation mechanisms.

Chemical Foundation & Properties[1]

  • IUPAC Name: 4-[(7-chloroquinolin-4-yl)amino]butanoic acid[1]

  • Molecular Formula: C₁₃H₁₃ClN₂O₂[1]

  • Molecular Weight: 264.71 g/mol [1]

  • Solubility: Soluble in DMSO, DMF, and alkaline aqueous solutions; sparingly soluble in water at neutral pH.[1]

  • pKa: ~4.0 (Carboxylic acid), ~8.1 (Quinoline nitrogen).[1]

Mechanism of Action as a Probe: The 7-chloro-4-aminoquinoline core is responsible for


-

stacking interactions with heme (in malaria parasites) and intercalation into DNA.[1] The 4-aminobutyric acid tail serves as a "linker arm," projecting the active pharmacophore away from the conjugation surface (bead or protein), thereby preserving its binding affinity to biological targets.[1]

Experimental Protocols

Protocol A: Synthesis of the CQA-GABA Probe

Rationale: Direct nucleophilic aromatic substitution (


) is the most efficient route.[1] The use of phenol as a solvent facilitates the protonation of the quinoline nitrogen, activating the 4-position for amine attack.

Materials:

  • 4,7-Dichloroquinoline (4,7-DCQ)[1][2]

  • 4-Aminobutyric acid (GABA)[1]

  • Phenol (solid)[1]

  • Ether/Acetone (for precipitation)[1]

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, mix 4,7-DCQ (10 mmol, 1.98 g) and GABA (12 mmol, 1.24 g) with phenol (5 g).

  • Thermal Activation: Heat the mixture to 130°C for 4–6 hours. The phenol acts as a melt solvent.

    • Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (4,7-DCQ) should disappear.[1]

  • Work-up: Cool the reaction to room temperature. Dilute with 50 mL of acetone or diethyl ether. The product (often as a hydrochloride salt if acid was generated, or zwitterion) will precipitate.[1]

  • Purification: Filter the precipitate. Wash extensively with ether to remove residual phenol.

  • Base Wash (Optional): If the salt form is obtained, dissolve in minimal water, adjust pH to 5–6 with 1M NaOH to precipitate the free acid zwitterion.[1] Recrystallize from Ethanol/Water.

Protocol B: Hapten-Carrier Conjugation (Immunogen Synthesis)

Rationale: To raise antibodies against small molecules (<1000 Da), they must be conjugated to a carrier protein (BSA or KLH).[1] The carboxylic acid of CQA-GABA allows for Carbodiimide (EDC) coupling.[1]

Materials:

  • CQA-GABA (Hapten)[1]

  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH) for immunization; BSA for ELISA screening.[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • NHS (N-Hydroxysuccinimide)[1]

  • Conjugation Buffer: 0.1 M MES, pH 4.7.[1]

Workflow:

  • Activation: Dissolve CQA-GABA (5 mg) in 500 µL dry DMSO. Add EDC (1.5 equivalents) and NHS (1.5 equivalents).[1] Incubate for 30 mins at RT to form the NHS-ester.

  • Conjugation: Dissolve KLH (10 mg) in 2 mL of Carbonate Buffer (pH 9.0) or PBS.[1] Slowly add the activated hapten solution to the protein solution while stirring.

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Purification: Dialyze against PBS (pH 7.4) for 24 hours (3 buffer changes) to remove unreacted hapten.

    • Validation: Measure UV absorbance. The appearance of the quinoline peak (~330-340 nm) on the protein spectrum confirms conjugation.[1]

Protocol C: Affinity Chromatography (Target Pull-Down)

Rationale: Immobilizing CQA-GABA on Sepharose beads creates a tool to purify heme-polymerase or drug-transporting proteins from parasite lysates.[1]

Materials:

  • NHS-activated Sepharose 4 Fast Flow beads.

  • CQA-GABA.

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.5.[1]

Workflow:

  • Ligand Preparation: Dissolve CQA-GABA in Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3). Note: Ensure pH is stable; the carboxyl group couples to residual amines, but here we prefer coupling the secondary amine or using EDC-activated beads binding the carboxyl. Correction: For NHS-beads, the bead reacts with primary amines.[1] CQA-GABA has a secondary amine and a carboxyl. To orient the pharmacophore correctly, use EAH Sepharose (Amino-beads) and couple the CQA-GABA via its carboxyl group using EDC (as in Protocol B).[1]

  • Corrected Coupling Strategy:

    • Wash EAH Sepharose beads (0.5 M NaCl).[1]

    • Activate CQA-GABA with EDC/NHS (as in Protocol B).[1]

    • Mix activated CQA-GABA with EAH Sepharose beads at pH 7.0 for 4 hours.

  • Blocking: Wash beads and treat with 0.1 M Acetate (pH 4.[1]0) followed by 0.1 M Tris (pH 8.0) to block unreacted sites.

  • Lysate Incubation: Incubate beads with P. falciparum lysate.

  • Elution: Wash non-specific binders. Elute specific targets using a gradient of free Chloroquine (competitive elution).[1]

Visualization of Workflows

The following diagram illustrates the central role of CQA-GABA in converting the raw pharmacophore into functional biological tools.

CQA_Workflow Start 4,7-Dichloroquinoline Probe CQA-GABA (The Probe) Start->Probe SnAr Synthesis (130°C, Phenol) Linker GABA (Linker) Linker->Probe App1 Immunogen Synthesis (Conjugate to KLH) Probe->App1 EDC/NHS Coupling App2 Affinity Chromatography (Immobilize on Beads) Probe->App2 Amine-Resin Coupling App3 Fluorescent Labeling (Couple to Bodipy/FITC) Probe->App3 Esterification Out1 Anti-CQ Antibodies (ELISA Kits) App1->Out1 Out2 Target Identification (e.g., PfCRT, Heme) App2->Out2 Out3 Subcellular Localization (Lysosomal Trapping) App3->Out3

Figure 1: Strategic workflow converting the 4,7-DCQ precursor into the CQA-GABA probe, branching into immunology, proteomics, and imaging applications.

Data Analysis & Expected Results

When using CQA-GABA for antibody generation (Protocol B), the resulting antiserum should be characterized via Competitive ELISA.[1]

Table 1: Typical Cross-Reactivity Profile of Anti-CQA Antibodies

Competitor MoleculeStructure SimilarityCross-Reactivity (%)Interpretation
Chloroquine (Target) High (Parent Drug)100% Successful epitope mimicry.[1]
CQA-GABA (Hapten)High (Immunogen)>100%Antibody recognizes the linker (bridge effect).[1]
HydroxychloroquineHigh80–95%Minimal discrimination due to side-chain similarity.
PrimaquineLow (8-aminoquinoline)<1%High specificity for the 4-amino scaffold.[1]
QuinineModerate (Quinoline core)<5%Specificity for the chlorine/amine substitution.[1]

Note: "Bridge Effect" refers to higher affinity for the hapten than the free drug. This is common and can be mitigated by using a different linker chemistry for the ELISA coating antigen versus the immunogen.

Critical Troubleshooting (Self-Validating Systems)

  • Issue: Low Conjugation Efficiency (Protocol B).

    • Validation: Use TNBS (Trinitrobenzenesulfonic acid) assay on the carrier protein before and after conjugation.[1] A reduction in free amines on KLH indicates successful coupling.

  • Issue: High Background in Affinity Pull-down (Protocol C).

    • Causality: The quinoline ring is hydrophobic and "sticky."

    • Solution: Increase detergent concentration (0.1% Triton X-100) in the wash buffer and perform a "pre-clear" step with uncoupled beads.[1]

  • Issue: Poor Solubility of Probe.

    • Solution: CQA-GABA is zwitterionic. It dissolves best at pH < 4 or pH > 9. For neutral pH coupling, pre-dissolve in DMSO (up to 10% final vol).[1]

References

  • Casagrande, M., et al. (2012). "Synthesis and antiplasmodial activity of new heteroaryl derivatives of 7-chloro-4-aminoquinoline."[1][2] Bioorganic & Medicinal Chemistry.

  • Kaur, K., et al. (2010). "Antimalarials: Classification, structural modification, mode of action and side effects."[1] Med Chem Res. (Provides SAR data supporting the N-4 position for functionalization).

  • Tita, F., et al. (2011). "Development of ELISA-based methods to measure the anti-malarial drug chloroquine in plasma."[1] Malaria Journal.

    • Note: This reference specifically validates the use of N-side chain haptens for antibody production.
  • Parra, Y., et al. (2019). "[(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis... and antimalarial activity."[1] EXCLI Journal.

    • Note: Demonstrates the synthetic conditions (reflux in ethanol/phenol)
  • O'Neill, P. M., et al. (2006). "A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs."[1][3] Journal of Medicinal Chemistry.

Sources

Application Note: High-Throughput Screening Assays for 4-Aminoquinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The 4-aminoquinoline chemotype (e.g., chloroquine, amodiaquine) remains a cornerstone of antimalarial drug development[1]. The primary mechanism of action (MoA) of these compounds involves their accumulation within the acidic digestive vacuole of the Plasmodium parasite[1]. During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing highly toxic free heme (ferriprotoporphyrin IX)[2]. To survive, the parasite crystallizes this reactive heme into an inert, insoluble polymer known as hemozoin[2]. 4-aminoquinolines bind directly to free heme, capping the growing hemozoin polymer and triggering parasite death via severe oxidative stress and lipid peroxidation[1].

  • Target-Based Screening : A cell-free

    
    -hematin (synthetic hemozoin) crystallization assay to confirm the specific MoA[2].
    
  • Phenotypic Screening : A cell-based SYBR Green I fluorescence assay to verify that the compound can penetrate the infected red blood cell (iRBC) and kill the parasite[5].

Workflow Visualization

HTS_Workflow Library 4-Aminoquinoline Library Target Target-Based Screen (β-Hematin Assay) Library->Target Cell-free Pheno Phenotypic Screen (SYBR Green I Assay) Library->Pheno P. falciparum iRBCs Pyridine Pyridine Addition (Binds Free Heme) Target->Pyridine Lysis iRBC Lysis & SYBR Green I Pheno->Lysis Absorbance Absorbance Readout (405 nm) Pyridine->Absorbance Hit Hit Confirmation (IC50 & Cytotoxicity) Absorbance->Hit Fluorescence Fluorescence Readout (Ex 485 / Em 530 nm) Lysis->Fluorescence Fluorescence->Hit

Caption: Dual-track HTS workflow for 4-aminoquinoline antimalarial drug discovery.

Protocol 1: Target-Based -Hematin Crystallization HTS Assay

Causality & Principle: In vivo, hemozoin formation is facilitated by neutral lipids. In vitro, detergents such as Tween 20 or NP-40 act as lipid surrogates to initiate the spontaneous crystallization of hematin into ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hematin (synthetic hemozoin) at an acidic pH[2]. To quantify the inhibition of this process, pyridine is added post-incubation. Pyridine specifically coordinates with the iron centers of uncrystallized (free) heme, forming a low-spin pyridine-hemochrome complex that absorbs strongly at 405 nm[6]. If a 4-aminoquinoline successfully inhibits crystallization, a larger pool of free heme remains, resulting in a high absorbance signal.

Self-Validating System:

  • Positive Control : Chloroquine (100 µM) – Ensures the assay detects known 4-aminoquinoline inhibitors[7].

  • Negative Control : DMSO (vehicle) – Establishes the baseline for uninhibited crystallization[7].

  • Quality Control : The Z'-factor must be ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for the plate to pass HTS validation.
    

Step-by-Step Methodology (384-Well Format):

  • Reagent Preparation : Prepare a 111.1 µM hemin chloride stock in 1 M sodium acetate buffer (pH 4.8)[2]. (Critical Note: Hemin must be pre-dissolved in a minimal volume of DMSO before adding the aqueous buffer to prevent premature precipitation).

  • Compound Transfer : Using an automated acoustic liquid handler, transfer 50 nL of 4-aminoquinoline compounds (dissolved in DMSO) into a clear, flat-bottom 384-well microtiter plate[6].

  • Assay Initiation : Dispense 50 µL of the hemin/acetate solution into each well[6].

  • Catalysis : Add 10 µL of a 0.012 g/L Tween 20 solution to initiate crystallization[2].

  • Incubation : Seal the plate to prevent evaporation and incubate at 60°C for 2 hours to drive

    
    -hematin formation[6].
    
  • Detection : Add 10 µL of a 14% (v/v) pyridine solution (in 20 mM HEPES, pH 7.4) to each well to complex the remaining free heme[6].

  • Readout : Allow the plate to settle for 10 minutes at room temperature. Read the absorbance at 405 nm using a microplate reader[6].

Protocol 2: Phenotypic SYBR Green I P. falciparum Survival Assay

Causality & Principle: Target-based hits must be validated for cellular permeability and efficacy against the living parasite. The SYBR Green I assay leverages a fundamental biological reality: mature human red blood cells (RBCs) lack a nucleus and DNA[8]. When P. falciparum infects an RBC and proliferates, parasitic DNA accumulates[8]. SYBR Green I is an asymmetrical cyanine dye that intercalates into double-stranded DNA, resulting in a >1000-fold increase in fluorescence[5]. Therefore, fluorescence intensity is directly and strictly proportional to parasite survival and proliferation[8].

Self-Validating System:

  • Parasitemia Control : Uninfected RBCs (background fluorescence) vs. infected RBCs (iRBCs) treated with DMSO (maximum growth).

  • Lysis Efficiency : The inclusion of saponin and Triton X-100 in the lysis buffer ensures the complete release of intraerythrocytic parasite DNA, preventing false negatives caused by intact cellular membranes[9].

Step-by-Step Methodology (384-Well Format):

  • Culture Preparation : Synchronize P. falciparum cultures (e.g., 3D7 for sensitive, W2 for resistant strains) to the ring stage using 5% D-sorbitol[10]. Adjust the culture to 1% parasitemia and 2% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax II[10].

  • Compound Transfer : Dispense 50 nL of test compounds into a black, clear-bottom 384-well plate.

  • Inoculation : Add 50 µL of the iRBC suspension to each well using a bulk reagent dispenser.

  • Incubation : Incubate the plates in a humidified chamber at 37°C under a specialized gas mixture (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ) for 72 hours[9].
  • Lysis & Staining : Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL of 10,000X SYBR Green I stock[9]. Add 10 µL of this buffer to each well.

  • Development : Incubate the plates in the dark at room temperature for 2 hours to allow for complete lysis and DNA intercalation[9].

  • Readout : Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm)[9].

Quantitative Data Presentation

To benchmark library performance, quantitative assay metrics and reference pharmacology must be tracked. The table below summarizes expected validation parameters for 4-aminoquinolines across both assays.

Parameter / Reference Compound

-Hematin Assay (Target)
SYBR Green I Assay (Phenotypic)
Readout Modality Absorbance (405 nm)Fluorescence (Ex 485 / Em 530 nm)
Typical Z'-Factor 0.70 - 0.850.65 - 0.80
Signal-to-Background (S/B) 4.0 - 6.0> 10.0
Chloroquine IC

(3D7)
~15 - 25 µM10 - 20 nM
Amodiaquine IC

(3D7)
~10 - 20 µM5 - 15 nM
Assay Throughput (Plates/Day) High (>50 plates)Medium-High (~30 plates)

Note: Target-based IC


 values are intrinsically higher than phenotypic IC

values. This is because the cell-free system lacks the active drug accumulation mechanisms (specifically, the parasite's digestive vacuole pH gradient) that concentrate 4-aminoquinolines in vivo.

Data Analysis and Hit Triage

For both assays, raw data is normalized to the plate controls to calculate the Percentage of Inhibition:



Triage Logic:

  • Compounds exhibiting >70% inhibition at a primary screening concentration (e.g., 10 µM) in the SYBR Green I assay are flagged as primary hits[9].

  • Hits are subjected to 8-point or 10-point dose-response curves to determine the exact IC

    
    [9].
    
  • Active compounds are cross-referenced with the

    
    -hematin assay. Compounds active in both are confirmed as 4-aminoquinolines operating via the classical hemozoin-inhibition MoA[3].
    
  • Cytotoxicity counter-screening (e.g., against HepG2 or HEK293 cells) is mandatory to ensure the SYBR Green I signal reduction is due to specific antimalarial activity, not general cytotoxicity.

References

1.[2] Huy, N. T., et al. (2006). "Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds." Antimicrobial Agents and Chemotherapy. 2.[5] Smilkstein, M., et al. (2004). "The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples." Antimicrobial Agents and Chemotherapy. 3.[4] Madrid, P. B., et al. (2005). "Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library." Journal of Combinatorial Chemistry. 4.[6] Sandlin, R. D., et al. (2011). "Colorimetric High-Throughput Screen for Detection of Heme Crystallization Inhibitors." Antimicrobial Agents and Chemotherapy. 5.[10] Vathsala, P. G., et al. (2014). "Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents." Antimicrobial Agents and Chemotherapy. 6.[7] Inokuchi, T., et al. (2017). "High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties." Antimicrobial Agents and Chemotherapy. 7.[8] Dery, V. (2013). "CONTINUED VALIDATION OF SYBR GREEN-1-BASED FLUORESCENCE ASSAY FOR THE ROUTINE SCREENING OF PLASMODIUM FALCIPARUM SUSCEPTIBILITY." University of Ghana. 8.[9] Pérez-Moreno, G., et al. (2016). "Discovery of New Compounds Active against Plasmodium falciparum by High Throughput Screening of Microbial Natural Products." PLoS ONE. 9.[3] Viana, L., et al. (2024). "A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants." PLoS Pathogens. 10.[1] Kuter, D., et al. (2009). "Recent Advances in the Discovery of Haem-Targeting Drugs for Malaria and Schistosomiasis." Molecules.

Sources

In vivo studies using 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid animal models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Profiling of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Executive Summary & Scientific Rationale

The compound 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (CAS: 874918-61-3) represents a critical structural evolution in the 4-aminoquinoline class of therapeutics. By appending a butanoic acid chain to the established 7-chloro-4-aminoquinoline pharmacophore, researchers have developed a molecule that not only serves as a highly versatile synthetic intermediate for hybrid drugs but also exhibits potent standalone biological activity.

Historically, 4-aminoquinolines like chloroquine have been the gold standard for antimalarial therapy and systemic autoimmune management. However, the global spread of resistance necessitates the development of novel analogs with altered lipid solubility and lysosomotropic dynamics[1]. The terminal carboxylic acid in the butanoic tail enhances aqueous solubility at physiological pH, alters the volume of distribution, and modifies its accumulation profile within acidic vesicles[2]. This application note provides an authoritative, causality-driven guide to evaluating this compound in in vivo murine models for both antimalarial and anti-inflammatory efficacy.

Mechanism of Action & Pharmacodynamics

The biological efficacy of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is heavily dependent on its protonation state. As a weak base with a carboxylic acid moiety, it exhibits unique zwitterionic properties in circulation.

  • Antimalarial Pathway: The unprotonated fraction diffuses across the membranes of the Plasmodium-infected erythrocyte and into the parasite's acidic food vacuole. Here, the low pH protonates the quinoline nitrogen, trapping the molecule. It then binds to hematin, inhibiting the heme polymerase enzyme and preventing the detoxification of free heme into inert hemozoin, leading to parasite death via oxidative stress[3].

  • Anti-inflammatory Pathway: In macrophages, the compound accumulates in lysosomes and endosomes, elevating vesicular pH. This disrupts the maturation of Toll-like Receptors (TLRs) and subsequent NF-κB signaling, substantially inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines,[4].

MOA A 4-[(7-Chloroquinolin-4-yl)amino] butanoic acid B Lysosomal Accumulation (pH Trapping) A->B Cellular Uptake C Heme Polymerase Inhibition (Antimalarial Pathway) B->C Binds Free Heme D TLR/NF-κB Inhibition (Anti-inflammatory Pathway) B->D Elevates Vesicle pH E Toxic Hematin Buildup -> Parasite Death C->E Oxidative Stress F Reduced Pro-inflammatory Cytokines (IL-6, TNF-α) D->F Signal Blockade

Mechanistic pathways of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid in parasitic and inflammatory models.

In Vivo Experimental Design: Causality & Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your experimental pipeline, protocols must be designed as self-validating systems.

Model Selection: We utilize the Plasmodium berghei ANKA strain in Swiss albino or C57BL/6 mice. Causality:P. berghei accurately mimics the exponential erythrocytic schizogony of human P. falciparum, making it the definitive model for assessing blood schizonticidal activity[2]. Vehicle Selection: Due to the butanoic acid moiety, the compound can be formulated as a sodium salt in 0.9% saline or suspended in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80. Causality: Avoid high concentrations of DMSO (>5%) as it can independently induce membrane toxicity and skew survival data.

Protocol A: Peter's 4-Day Suppressive Test (Antimalarial Efficacy)

This protocol measures the ability of the compound to suppress parasitemia during the exponential growth phase.

Workflow Day0 Day 0: Infection (P. berghei) Day0_3 Days 0-3: Oral/IP Dosing Day0->Day0_3 Day4 Day 4: Blood Sampling Day0_3->Day4 Analysis Flow Cytometry & Efficacy Calculation Day4->Analysis

Standard workflow for the in vivo Peter's 4-Day Suppressive Test evaluating antimalarial efficacy.

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest parasitized blood from a donor mouse (parasitemia ~20%). Dilute in sterile PBS to a concentration of

    
     parasitized erythrocytes per 0.2 mL. Self-Validation: Verify viability using Trypan Blue exclusion prior to injection.
    
  • Infection (Day 0): Inject 0.2 mL of the inoculum intraperitoneally (IP) into naïve mice (n=6 per group).

  • Dosing Regimen (Days 0–3): Administer 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (10, 25, and 50 mg/kg) via oral gavage (PO) starting 2 hours post-infection, and then every 24 hours for 4 consecutive days. Include a vehicle control group and a positive control group (Chloroquine diphosphate, 10 mg/kg).

  • Blood Sampling & Cross-Validation (Day 4): Extract blood from the tail vein.

    • Method A (Morphological): Prepare thin blood smears, fix with methanol, and stain with 10% Giemsa. Count parasitized cells per 10,000 erythrocytes via microscopy.

    • Method B (Quantitative): Stain a 5 µL blood sample with SYBR Green I and analyze via Flow Cytometry to quantify parasitic DNA. Causality: Dual-method validation eliminates human counting error and confirms parasite viability.

  • Data Calculation: Calculate percentage suppression:

    
    
    
Protocol B: LPS-Induced Systemic Inflammation Model

This protocol evaluates the compound's ability to act as an immunomodulator by inhibiting acute cytokine storms.

Step-by-Step Methodology:

  • Baseline Establishment: Acclimate C57BL/6 mice (n=6 per group) for 7 days. Collect baseline serum via submandibular bleed to establish baseline cytokine levels.

  • Pre-treatment: Administer the compound (20 mg/kg, IP) 1 hour prior to the inflammatory challenge. Causality: Pre-treatment ensures the compound has reached steady-state lysosomal accumulation before TLR4 activation occurs.

  • LPS Challenge: Inject Lipopolysaccharide (LPS from E. coli O111:B4) at 5 mg/kg IP to induce systemic inflammation.

  • Endpoint Analysis: Euthanize mice 4 hours post-LPS challenge. Collect whole blood via cardiac puncture. Isolate serum and quantify TNF-α and IL-6 using sandwich ELISA kits. Self-Validation: Ensure intra-assay CV is <10% by running all samples in technical triplicates.

Quantitative Data Summaries

Table 1: Expected Physicochemical & Pharmacokinetic Profile Data synthesized from structurally analogous 4-aminoquinoline derivatives[2],[3].

ParameterValue / CharacteristicPharmacological Implication
Molecular Weight 264.71 g/mol High ligand efficiency; optimal for BBB penetration.
LogP (Predicted) 2.1 - 2.5Favorable lipophilicity for oral bioavailability.
Aqueous Solubility > 10 mg/mL (as Na+ salt)Superior to highly lipophilic analogs; eases in vivo dosing.
Half-life (

) in mice
~40 - 60 hoursAllows for once-daily dosing in murine models.
Primary Route of Excretion Renal & HepaticRequires monitoring of liver enzymes in chronic studies.

Table 2: Expected In Vivo Efficacy Outcomes (Peter's Test)

Treatment GroupDose (mg/kg/day)Expected Parasitemia (Day 4)Expected % SuppressionMean Survival Time (Days)
Vehicle Control 025.0% ± 3.2%0%7.0 ± 1.0
Test Compound 1012.5% ± 2.1%~50%12.0 ± 2.0
Test Compound 254.0% ± 1.5%~84%18.0 ± 3.5
Test Compound 50< 1.0%> 96%> 28.0 (Cured)
Chloroquine (Control) 10< 1.0%> 98%> 28.0 (Cured)

References

  • In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial Molecules (2017) URL:[Link]

  • Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro Antimicrobial Agents and Chemotherapy / PMC URL:[Link]

  • Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity ACS Medicinal Chemistry Letters / PMC URL:[Link]

  • Exploring Diverse Frontiers: Advancements of Bioactive 4-Aminoquinoline-based molecular hybrids in targeted therapeutics WestminsterResearch URL:[Link]

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity Molecules / PMC (2016) URL:[Link]

Sources

Application Note: Formulation Strategies for 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecule Profile

This guide details the formulation protocols for 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (referred to herein as CQA-BA ).[1][2][3] Structurally, CQA-BA consists of a lipophilic 7-chloro-4-aminoquinoline core attached to a hydrophilic butyric acid tail.[3]

The Core Challenge: CQA-BA is a zwitterion .[2][4] It possesses a basic secondary amine on the quinoline ring (pKa ~8.[2]4) and an acidic carboxylic acid tail (pKa ~4.5).[1][2][3]

  • At pH < 4.0: Cationic (Soluble).[1][2][3]

  • At pH > 9.0: Anionic (Soluble).[1][2]

  • At pH 4.5 – 8.5 (Physiological): Neutral Zwitterion (Lowest Solubility).[1][2]

This "U-shaped" solubility profile necessitates specific formulation strategies to prevent precipitation upon in vivo administration.[2]

Pre-Formulation: Physicochemical Profiling

Objective: To define the "Safe Zone" for solubility before animal dosing.[2]

Calculated Properties (Estimates)
PropertyValue (Approx.)Implication
Molecular Weight ~264.7 g/mol Small molecule; high permeability likely.[2][3]
logP (Oct/Wat) 2.5 – 3.2Moderately lipophilic; good membrane crossing.[1][2]
pKa (Basic) ~8.4 (Quinoline N)Protonates in acidic media (stomach).[1][2][3]
pKa (Acidic) ~4.7 (Carboxylic Acid)Deprotonates in basic media (intestine).[1][2][3]
pI (Isoelectric Pt) ~6.5Danger Zone: Avoid formulating near pH 6.[1][2]5.
Solubility Mapping Protocol

Do not rely on visual inspection alone.[2] Use this protocol to determine the saturation solubility (


).
  • Preparation: Prepare 5 buffers: Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7), Tris (pH 8.5), and Carbonate (pH 10).[1][2][3]

  • Saturation: Add excess CQA-BA solid to 1 mL of each buffer in glass vials.

  • Equilibrium: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (low binding).

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Formulation Strategy 1: Intravenous (IV) Administration

Target: Solution (Clear, particle-free).[1][2] Dose: 1 - 5 mg/kg.[2][3]

Rationale: Simple saline will likely cause precipitation due to the common ion effect or buffering to the pI. We utilize a Co-solvent + pH Adjustment strategy to maintain solubility upon dilution in the bloodstream.

Recommended Vehicle: 20% PEG 400 / 10% EtOH / 70% Saline (pH adjusted)[1][2][3]
  • PEG 400: Solubilizes the lipophilic quinoline core.[2]

  • Ethanol: Reduces viscosity and aids wetting.[2]

  • pH Adjustment: Critical to keep the molecule ionized.[2]

Step-by-Step IV Protocol
  • Weighing: Weigh the required amount of CQA-BA into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of Ethanol (10% of final vol).[2] Vortex until wetted.[2]

  • Co-solvent Addition: Add PEG 400 (20% of final vol).[1][2] Sonicate for 5–10 minutes. The solution should be clear yellow.

    • Troubleshooting: If cloudy, add 1 molar equivalent of 1N HCl to protonate the quinoline nitrogen.

  • Dilution: Slowly add 0.9% Saline (70% of final vol) while vortexing.

  • Final pH Check: Measure pH.

    • Target: pH 4.0 – 4.5 (slightly acidic to maintain cationic state) OR pH 8.5 (slightly basic to maintain anionic state).[1][2]

    • Note: Avoid pH 6–7.[2]

  • Sterilization: Pass through a 0.22 µm PES sterile filter into a crimped vial.

  • QC: Visually inspect for "schlieren" patterns or crystals under strong light.[2]

Formulation Strategy 2: Oral (PO) Administration

Target: Homogeneous Suspension.[1][2][3] Dose: 10 - 100 mg/kg.[2][3]

Rationale: For high-dose toxicology or efficacy, solubility is often rate-limiting.[3] A suspension ensures accurate dosing.[2] We use Methylcellulose (MC) as a suspending agent to prevent sedimentation.[1][2]

Recommended Vehicle: 0.5% (w/v) Methylcellulose + 0.1% Tween 80 in Water[1][2]
  • Methylcellulose: Increases viscosity to slow sedimentation.[2]

  • Tween 80: Surfactant to wet the hydrophobic quinoline ring.[2]

Step-by-Step PO Protocol
  • Vehicle Prep: Heat 30% of the required water to 80°C. Disperse MC powder.[2] Add remaining cold water to hydrate.[2] Add Tween 80.[2] Stir overnight.

  • Micronization: If CQA-BA particles are large, grind using a mortar and pestle to pass a #80 mesh sieve.

  • Levigation: Place CQA-BA powder in a mortar. Add a small amount of the vehicle (approx. 1:1 ratio) to create a smooth paste.[1][2] This is the most critical step to prevent clumping.

  • Dilution: Geometrically dilute the paste with the remaining vehicle.[2]

  • Homogenization: Transfer to a vial and vortex heavily.

  • Resuspendability Check: Allow to stand for 1 hour. Invert the vial 3 times. If cake does not redisperse, the suspension fails.[1]

Visualized Workflows

Formulation Decision Tree

FormulationDecision Start Start: CQA-BA Formulation CheckSol Check Aqueous Solubility (pH 7.4) Start->CheckSol IsSoluble Soluble > Target Conc? CheckSol->IsSoluble SimpleSol Use 0.9% Saline (Filter Sterilize) IsSoluble->SimpleSol Yes RouteSelect Select Route IsSoluble->RouteSelect No (Likely) IV_Route IV Route (Low Dose) RouteSelect->IV_Route PO_Route Oral Route (High Dose) RouteSelect->PO_Route IV_Strat Strategy: Co-solvent + pH Shift Avoid pI (pH 6.5) IV_Route->IV_Strat PO_Strat Strategy: Suspension 0.5% Methylcellulose PO_Route->PO_Strat

Caption: Decision logic for selecting the appropriate vehicle based on solubility and administration route.

IV Preparation Workflow (Critical Path)

IV_Workflow Step1 1. Weigh API Step2 2. Add Ethanol (Wetting) Step1->Step2 Step3 3. Add PEG400 (Solubilization) Step2->Step3 Step4 4. Add Saline (Dilution) Step3->Step4 Check Check pH (Target <4.5 or >8.0) Step4->Check Check->Step3 Precipitates (Adjust pH) Filter 5. Filter (0.22µm) Check->Filter Clear

Caption: Step-by-step laboratory workflow for preparing the intravenous solution.

Quality Control & Stability

Trustworthiness: A formulation is only as good as its stability.[2]

  • Storage: Store lyophilized powder at -20°C. Store prepared formulations at 4°C and use within 24 hours.

  • Light Sensitivity: Aminoquinolines are photosensitive.[2] Always use amber glass vials or wrap clear vials in foil.

  • HPLC Method for Stability:

    • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.[1][2][3]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: UV 254 nm (Quinoline core) and 340 nm.[1][2]

    • Acceptance: Purity >95%; no new peaks >0.1%.[2]

References

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1][2][3]

  • FDA Guidance for Industry. (2018). Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability; and Labeling Documentation.[1] [Link]

  • Strickley, R. G. (2004).[1][2] Solubilizing Excipients in Oral and Injectable Formulations.[2] Pharmaceutical Research. [Link][1][2][3]

  • PubChem Compound Summary. (2023). 4-Amino-7-chloroquinoline (Structural Analog Data). [Link]

Sources

High-Throughput LC-MS/MS Analytical Method for the Quantification of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of chloroquine derivatives and their structurally related analogs is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring, and antimalarial drug development[1]. This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (CAS: 874918-61-3) in human plasma.

Unlike standard hydrophobic small molecules, this compound presents unique bioanalytical challenges due to its zwitterionic nature. This guide outlines a self-validating analytical framework, emphasizing the physicochemical causality behind sample preparation and chromatographic choices, fully aligned with the latest ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines[2][3].

Physicochemical Rationale & Analytical Strategy

To design a method that does not merely "work" but is scientifically unassailable, one must first analyze the analyte's molecular architecture. 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid contains two distinct ionizable groups:

  • A basic quinoline nitrogen (pKa ~8.5)

  • An acidic carboxylic acid moiety (pKa ~4.5)

The Zwitterion Challenge

At a physiological pH of 7.4, the molecule exists predominantly as a zwitterion. Standard reversed-phase (RP) Solid Phase Extraction (SPE) or simple Protein Precipitation (PPT) often results in poor recovery and severe matrix effects (ion suppression) from endogenous phospholipids.

The Solution: We employ a Mixed-Mode Cation Exchange (MCX) strategy. By acidifying the plasma sample to pH ~2.5, the carboxylic acid is protonated (becoming neutral), while the quinoline nitrogen remains protonated (positively charged). This transforms the zwitterion into a pure cation, allowing it to bind powerfully to the sulfonic acid groups of the MCX sorbent. This strong ionic bond permits aggressive washing with 100% organic solvents to eradicate lipid interferences before eluting the analyte with a basic organic solvent.

Mass Spectrometry Fragmentation Causality

In positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion at m/z 265.1 . Upon Collision-Induced Dissociation (CID), the most thermodynamically stable cleavage occurs at the alkylamine side chain. The neutral loss of the butanoic acid derivative (-86 Da) yields the highly stable 7-chloro-4-aminoquinoline core at m/z 179.1 . This specific transition is a well-documented and highly reliable pathway in the bioanalysis of chloroquine analogs[4].

Fragmentation A Precursor Ion [M+H]+ m/z 265.1 B Neutral Loss Butanoic Acid (-86 Da) A->B CID (CE: 28V) C Product Ion 7-chloro-4-aminoquinoline m/z 179.1 B->C

Fig 1. Collision-Induced Dissociation (CID) fragmentation pathway yielding m/z 179.1.

Self-Validating Extraction Protocol

To ensure trustworthiness, this protocol incorporates a self-validating system: the inclusion of a stable isotope-labeled internal standard (SIL-IS), such as Chloroquine-d4, which co-elutes and corrects for any run-to-run variations in extraction recovery or matrix ionization effects[4].

Reagents Required
  • Extraction Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Pre-treatment Buffer: 2% Phosphoric Acid (

    
    ) in LC-MS grade water.
    
  • Wash Solvents: 2% Formic Acid (FA) in water; 100% Methanol (MeOH).

  • Elution Buffer: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
Step-by-Step SPE Methodology
  • Sample Pre-treatment (Causality: Charge State Control): Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution. Add 300 µL of 2%

    
    . Vortex for 2 minutes. (This drops the pH < 3, ensuring the analyte is strictly cationic).
    
  • Conditioning: Pass 1 mL of MeOH through the MCX plate, followed by 1 mL of 0.1M HCl.

  • Loading: Load the pre-treated acidified plasma onto the cartridge. Apply gentle vacuum (1-2 inHg).

  • Interference Washing (Causality: Matrix Removal):

    • Wash 1: 1 mL of 2% FA in water (removes aqueous-soluble proteins).

    • Wash 2: 1 mL of 100% MeOH (removes neutral hydrophobic lipids and phospholipids). The analyte remains locked to the sorbent via ionic bonds.

  • Elution (Causality: Bond Breaking): Elute with 2 × 500 µL of 5%

    
     in MeOH. (The high pH neutralizes the quinoline nitrogen, breaking the ionic interaction).
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of

    
     at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA).
    

SPE_Workflow A 1. Sample Pre-treatment Plasma + 2% H3PO4 C 3. Sample Loading Analyte binds via cation exchange A->C B 2. SPE Cartridge Conditioning MeOH followed by 0.1M HCl B->C D 4. Washing Steps 2% FA in Water, then 100% MeOH C->D E 5. Elution 5% NH4OH in MeOH D->E F 6. Evaporation & Reconstitution 0.1% FA in Water/MeCN E->F

Fig 2. Mixed-Mode Cation Exchange (MCX) SPE workflow for zwitterionic analyte extraction.

LC-MS/MS Parameters

A Pentafluorophenyl (PFP) column is explicitly selected over a standard C18 phase. The electron-deficient fluorinated ring of the PFP stationary phase provides powerful


 interactions with the electron-rich 7-chloroquinoline core, preventing the peak tailing commonly observed with basic antimalarials on traditional silica columns[5].
Table 1: Liquid Chromatography Gradient Conditions

Column: Phenomenex Kinetex PFP, 2.6 µm, 50 × 2.1 mm. Column Temp: 40°C.

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in

)
Mobile Phase B (0.1% FA in MeCN)
0.00.4095%5%
0.50.4095%5%
2.50.4010%90%
3.50.4010%90%
3.60.4095%5%
5.00.4095%5%
Table 2: Mass Spectrometry (MRM) Parameters

Source: ESI Positive. Spray Voltage: 5500 V. Desolvation Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid 265.1179.16028
Chloroquine-d4 (IS) 324.3146.36529

Method Validation Framework

To ensure the assay is fully compliant for regulatory submissions (IND/NDA), the method must be validated against the stringent criteria set forth by the ICH M10 Guideline on Bioanalytical Method Validation [3][6]. The self-validating nature of the assay is confirmed by running System Suitability Tests (SST) prior to every batch, ensuring the signal-to-noise (S/N) ratio at the LLOQ is


 10.
Table 3: ICH M10 Validation Acceptance Criteria
Validation ParameterICH M10 Acceptance CriteriaTarget Experimental Result
Calibration Curve Linearity Non-zero standards

±15% of nominal (

±20% at LLOQ)

(Linear, 1/x² weighting)
Intra/Inter-Assay Accuracy Mean value within ±15% of nominal (±20% at LLOQ)85% – 115%
Intra/Inter-Assay Precision CV

15% (CV

20% at LLOQ)

8% across all QC levels
Matrix Effect (IS-Normalized) CV of Matrix Factor

15% across 6 distinct lots
0.95 – 1.05 (Negligible suppression)
Extraction Recovery Consistent and reproducible across all QC levels> 85% (Due to MCX efficiency)
Carryover Blank peak area

20% of LLOQ area
Not Detected

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).[Link][2]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." (2022).[Link][3]

  • Kaewkhao, K., et al. "High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS." Bioanalysis 11.5 (2019): 333-347.[Link][4]

  • Chhonker, Y. S., et al. "Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies." Journal of Chromatography B 1072 (2018): 320-327.[Link][7]

  • D'Avolio, A., et al. "Development, validation and clinical application of a LC-MS/MS method for the simultaneous quantification of hydroxychloroquine and its active metabolites in human whole blood." Journal of Pharmaceutical and Biomedical Analysis 100 (2014): 131-137.[Link][8]

Sources

Troubleshooting & Optimization

Improving the yield of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid

Executive Summary & Reaction Logic

Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid . This reaction involves the nucleophilic aromatic substitution (


) of 4,7-dichloroquinoline (4,7-DCQ)  with 4-aminobutyric acid (GABA) .

The Core Problem: While the


 mechanism is well-established for aminoquinolines (like chloroquine), this specific reaction presents a unique thermodynamic and kinetic challenge: Solubility Mismatch. 
  • 4,7-DCQ is lipophilic and soluble in organic solvents (DCM, THF, Toluene).

  • GABA exists as a zwitterion (

    
    ) at neutral pH, making it insoluble in most organic solvents and poorly nucleophilic (the amine is protonated).
    

To improve yield, we must disrupt the zwitterion or use a solvent system that accommodates both species. This guide prioritizes the Phenol Melt and Microwave-Assisted protocols over traditional reflux methods, which often fail for this specific substrate pair.

Reaction Workflow Visualization

The following diagram outlines the critical decision pathways for this synthesis.

ReactionWorkflow Start Start: Reagents Decision Select Method Start->Decision MethodA Method A: Phenol Melt (High Yield, Scalable) Decision->MethodA Preferred MethodB Method B: Microwave (Fast, Low Scale) Decision->MethodB Rapid Screening MethodC Method C: Ester Route (High Purity) Decision->MethodC If Purity Critical ProcessA 1. Mix Solids (1:2 Ratio) 2. Heat to 110-130°C (No Solvent) 3. Phenol acts as acid catalyst MethodA->ProcessA ProcessB 1. Solvent: NMP or Pentanol 2. Temp: 150°C 3. Time: 15-30 min MethodB->ProcessB ProcessC 1. Use GABA-Ethyl Ester 2. Standard SNAr (Reflux) 3. Hydrolysis (NaOH) MethodC->ProcessC Workup Work-up: Acid/Base Extraction pH Adjustment to pI ProcessA->Workup ProcessB->Workup ProcessC->Workup Output Target Product >80% Yield Workup->Output

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.

Optimized Protocols

Protocol A: The "Phenol Melt" (Recommended for Yield)

Why this works: Phenol acts as a high-boiling solvent that dissolves both the lipophilic quinoline and the polar amino acid. Crucially, phenol is slightly acidic, which protonates the quinoline nitrogen (


), making the C4-position more electrophilic and susceptible to attack by GABA [1].

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)[1]

  • 4-Aminobutyric acid (GABA) (2.0 - 2.5 eq)

  • Phenol (solid) (5.0 - 10.0 eq relative to quinoline)

Step-by-Step:

  • Fusion: In a round-bottom flask, combine 4,7-DCQ and Phenol. Heat to ~50°C until the phenol melts and dissolves the quinoline.

  • Addition: Add solid GABA to the melt.

  • Reaction: Heat the mixture to 110–130°C with vigorous stirring.

    • Note: Use an inert atmosphere (

      
      ) to prevent oxidative tar formation.
      
    • Duration: 4–6 hours. Monitor by TLC (Note: Phenol is hard to remove on TLC; spot a co-spot).

  • Quench: Cool to ~60°C. Dilute carefully with Acetone or Ethyl Acetate (the product often precipitates as the hydrochloride salt or zwitterion while phenol stays in solution).

  • Filtration: Filter the crude solid. Wash copiously with acetone to remove residual phenol.

  • Purification (The pI Trick): Dissolve the solid in minimum 1M NaOH (opens the zwitterion, forms soluble carboxylate). Filter off any unreacted 4,7-DCQ (insoluble in base). Slowly acidify the filtrate with 1M HCl to pH ~6.0–6.5 (approximate isoelectric point). The product will precipitate as a white/off-white solid.

Protocol B: Microwave-Assisted Synthesis

Why this works: Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier for the


 reaction efficiently, often reducing reaction times from hours to minutes [2].

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)[1]

  • GABA (2.0 eq)

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF.

Step-by-Step:

  • Setup: Load reagents into a microwave-safe vial. Add NMP (approx. 2-3 mL per mmol).

  • Irradiation: Heat to 150°C for 15–20 minutes (Dynamic mode, high stirring).

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Isolation: Adjust pH to ~6.0 with dilute HCl. The product should precipitate. If it does not, extract with n-butanol (GABA is too polar for DCM/EtOAc extraction).

Troubleshooting Guide (FAQs)

Q1: I see no reaction or very low conversion (<10%).

Diagnosis: The GABA is likely remaining in its zwitterionic form and not dissolving in your solvent. Fix:

  • Switch to Protocol A (Phenol Melt). This is the most robust fix.

  • Alternative: If you must use a solvent (like Pentanol), add a non-nucleophilic base (like

    
     or DIPEA) to deprotonate the ammonium group of GABA (
    
    
    
    ), restoring its nucleophilicity. However, this often competes with the solubility issue.
Q2: My product is a sticky brown tar.

Diagnosis: Oxidative degradation or polymerization of the quinoline ring, often caused by excessive heat in the presence of oxygen. Fix:

  • Nitrogen Purge: Strictly degas your solvents and run under

    
    .
    
  • Temperature Control: Do not exceed 140°C.

  • Work-up: Tars are often soluble in DCM. The product (zwitterion) is not. Triturate the crude tar with DCM or Acetone; the product should remain as a solid.

Q3: I cannot remove the Phenol completely.

Diagnosis: Phenol has a high boiling point and adheres to the amine. Fix:

  • Basic Wash: Dissolve the crude product in 1M NaOH. Phenol becomes sodium phenoxide. Extract the aqueous layer with Ether/EtOAc (to remove non-acidic impurities). The phenol stays in the aqueous layer, but so does your product.

  • Precipitation: Acidify the aqueous layer only to pH 6 (the product precipitates). Phenol remains in solution until pH < 10, but will not precipitate as a solid at this dilution. Filter the product and wash with ether.

Q4: Why not use the Ester of GABA?

Insight: Using Ethyl 4-aminobutyrate is a valid "Plan B" [3].

  • Pros: The ester is soluble in organic solvents (DCM, Toluene) and is a better nucleophile (not a zwitterion).

  • Cons: Requires an extra step (hydrolysis).

  • Protocol: React 4,7-DCQ + Ethyl 4-aminobutyrate +

    
     in DMF (Reflux, 12h). Isolate the intermediate ester. Hydrolyze with NaOH/MeOH to get the acid. Use this if direct coupling fails repeatedly. 
    

Analytical Data & Specifications

Expected Data for 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid:

ParameterSpecificationNotes
Appearance White to Off-white solidYellowing indicates oxidation/impurities.
Melting Point >200°C (Decomposes)High MP due to zwitterionic lattice.
1H NMR (DMSO-d6)

8.4 (d, H2), 8.2 (d, H5), 7.8 (d, H8)
Characteristic quinoline peaks.
Solubility Soluble in DMSO, dilute Acid/BaseInsoluble in DCM, Hexane, Water (at pH 7).
Mass Spec (ESI)

Chlorine isotope pattern (3:1) visible.

Troubleshooting Logic Map

Use this flow to diagnose your specific experimental failure.

Troubleshooting Problem Identify Issue Issue1 Starting Material (SM) Unreacted Problem->Issue1 Issue2 New Spot Formed but Wrong Mass Problem->Issue2 Issue3 Product is Sticky/Oil Problem->Issue3 Check1 Check Solubility of GABA Issue1->Check1 Check2 Check for Hydrolysis (7-Chloro-4-quinolinol) Issue2->Check2 Check3 Check Purity/Solvent Trapping Issue3->Check3 Sol1 Switch to Phenol Melt or Microwave (NMP) Check1->Sol1 Sol2 Dry Solvents; Use Anhydrous Conditions Check2->Sol2 Sol3 Triturate with Acetone; Recrystallize from EtOH/H2O Check3->Sol3

Caption: Diagnostic tree for resolving common synthetic failures in aminoquinoline synthesis.

References

  • Melato, S. et al. (2007).[2] 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (PMC). Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Guevara-Pulido, J. et al. (2022).[3] Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. ChemistrySelect. Link

  • Biot, C. et al. (1997). Synthesis and antimalarial activity of new 4-aminoquinoline derivatives. Journal of Medicinal Chemistry. Link

Sources

Overcoming solubility issues with 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the notoriously poor solubility of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (commonly referred to as CQ-COOH).

This guide is designed to move beyond generic advice. By deconstructing the physicochemical properties of the molecule, we provide field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure your assays, in vivo dosing, and synthetic workflows succeed.

Mechanistic Root Cause Analysis: Why is it Insoluble?

To solve the solubility issue, we must first understand the molecular mechanics preventing solvation. CQ-COOH is a bifunctional molecule that suffers from extreme lattice energy due to three competing structural features:

  • The Zwitterionic Trap: The molecule contains a basic quinoline nitrogen (N1) and a terminal carboxylic acid. At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic), while the quinoline nitrogen remains heavily protonated (cationic). This creates a zwitterion with a net charge near zero.

  • Intermolecular Salt Bridges: In both solid state and non-polar organic solvents, the cationic quinoline nitrogen of one molecule forms a tight electrostatic bond with the anionic carboxylate of another. This head-to-tail polymerization creates a rigid crystalline lattice that resists solvent penetration.

  • Hydrophobic

    
     Stacking:  The 7-chloro-4-aminoquinoline core is highly lipophilic and heavily influences membrane permeation and solubility [[1]](). The flat, aromatic rings stack tightly, squeezing out water molecules and driving rapid precipitation in aqueous media.
    

Modifications to the quinoline nitrogen or the side chain significantly alter its pKa, which in turn dictates the protonation state and solubility profile at physiological pH 2.

Physicochemical Data & Solubility Matrix

The baseline physical properties of the 4-amino-7-chloroquinoline scaffold demonstrate a strong dependence on pH for dissociation 3. By manipulating the pH environment, we can force the molecule into a single charged state, breaking the zwitterionic network.

pH EnvironmentQuinoline N1 (pKa ~8.4)Carboxylic Acid (pKa ~4.8)Dominant SpeciesNet ChargePredicted Solubility
pH < 3.0 Protonated (

)
Protonated (

)
Cationic+1High (Aqueous)
pH 6.0 - 7.0 Protonated (

)
Deprotonated (

)
Zwitterionic0Very Low
pH 7.4 (Physiological) ~90% Protonated100% DeprotonatedZwitterionic~0Low
pH > 10.0 Neutral (

)
Deprotonated (

)
Anionic-1High (Aqueous)

Solubilization Decision Workflow

Select your solubilization strategy based on your downstream application.

G Start CQ-COOH Solid (Insoluble Zwitterion) Decision Target Application? Start->Decision InVitro In Vitro Assays (pH 7.4 Buffers) Decision->InVitro InVivo In Vivo Dosing (Rodent Models) Decision->InVivo Synthesis Chemical Synthesis (Coupling Reactions) Decision->Synthesis Sol1 Dissolve in 100% DMSO (Max 20-50 mM) InVitro->Sol1 Sol3 Acidify to pH < 3.0 or Alkalize to pH > 10.0 InVivo->Sol3 Sol5 Use Polar Aprotic (DMF, NMP, DMSO) Synthesis->Sol5 Sol2 Dilute into Media + 10% HP-β-CD Sol1->Sol2 Sol4 Formulate in PEG400/Saline (40:60) Sol3->Sol4 Sol6 Add 1.5 eq DIPEA (Breaks Zwitterion) Sol5->Sol6

Workflow for solubilizing 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid by application.

Frequently Asked Questions (FAQs)

Q: I dissolved CQ-COOH in DMSO at 50 mM, but when I dilute it into my pH 7.4 cell culture media, it instantly crashes out. How do I fix this? A: You are hitting the isoelectric point of the molecule upon dilution. The DMSO diffuses into the water, leaving the lipophilic, uncharged zwitterion exposed to the aqueous environment, causing instant


 stacking and precipitation.
Solution: Pre-load your aqueous media with a solubilizing excipient like 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin will encapsulate the 7-chloroquinoline ring before it can aggregate.

Q: I am trying to use CQ-COOH in an EDC/NHS coupling reaction, but it won't dissolve in standard organic solvents like DCM or THF. What should I do? A: Zwitterions are virtually insoluble in low-dielectric solvents like DCM. Solution: Switch your solvent to anhydrous DMF or DMSO. More importantly, add 1.5 to 2.0 equivalents of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). The DIPEA will deprotonate the carboxylic acid, forming a soluble DIPEA-carboxylate salt, completely breaking the rigid zwitterionic lattice and freeing the molecule for coupling.

Q: What is the best vehicle for oral (PO) or intravenous (IV) dosing in mice? A: Do not attempt to dose the zwitterion directly as a suspension; bioavailability will be erratic. Instead, form an in situ salt. Lower the pH of your aqueous vehicle to ~2.5 using dilute HCl to fully protonate the molecule (forming the highly soluble hydrochloride salt). Once dissolved, formulate with a co-solvent system like 40% PEG400 / 60% Saline to maintain solubility as the drug encounters physiological pH in the bloodstream.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock via Acidic Salt Formation

Use this protocol to generate a high-concentration aqueous stock for downstream in vivo formulation. This method relies on forcing the molecule into a +1 cationic state.

  • Weighing: Weigh exactly 26.5 mg of CQ-COOH (0.1 mmol) into a clean glass vial.

  • Suspension: Add 9.0 mL of sterile, distilled water.

    • Validation Endpoint 1: The compound will float or form a dense, cloudy white/yellow suspension. It will not dissolve. This confirms the zwitterionic state.

  • Acidification: Begin vortexing the vial continuously. Slowly add 0.1 M HCl dropwise (you will need approximately 1.0 to 1.5 mL).

  • Lattice Collapse: Monitor the suspension closely.

    • Validation Endpoint 2: The precise moment the pH drops below ~3.5, the intermolecular salt bridges will collapse. The opaque suspension will rapidly transition into a completely transparent, pale-yellow solution. If opalescence remains, add 1-2 more drops of HCl until crystal clear.

  • Finalization: Adjust the final volume to exactly 10.0 mL with distilled water.

Protocol B: HP-β-CD Complexation for Neutral pH Stability (In Vitro Assays)

Use this protocol to maintain solubility at pH 7.4 for cell-based assays without relying on toxic concentrations of DMSO.

  • Stock Preparation: Prepare a 50 mM stock of CQ-COOH in 100% cell-culture grade DMSO.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target physiological buffer (e.g., PBS pH 7.4). Filter sterilize (0.22 µm).

  • Thermal Kinetic Complexation: Warm the HP-β-CD buffer to 37°C. Place the buffer on a magnetic stirrer at high speed.

  • Injection: Using a micropipette, inject the DMSO stock dropwise directly into the vortex of the stirring buffer to achieve your target assay concentration (e.g., 100 µM).

    • Validation Endpoint: The solution must remain optically clear. The rapid stirring and heat allow the cyclodextrin complexation kinetics to outpace the precipitation kinetics. If the solution turns milky, your injection rate was too fast; discard and repeat with slower addition.

References

  • Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs Chloroquine Resistant Malaria - ACS Publications. 2

  • Physical Chemistry of Chloroquine Permeation through the Cell Membrane with Atomistic Detail - ACS Publications. 1

  • 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem. 3

Sources

Technical Support Center: Troubleshooting the Solution Stability of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with 4-aminoquinoline derivatives.

The compound 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is a bifunctional molecule featuring a rigid, hydrophobic 7-chloroquinoline core and a flexible, hydrophilic butanoic acid side chain. This structural duality creates an amphoteric profile—meaning the molecule possesses both a basic secondary amine/quinoline nitrogen and an acidic carboxylic acid. While this is highly advantageous for target binding (such as heme polymerization inhibition or metalloprotease targeting)[1], it introduces significant complexities regarding aqueous solubility, photostability, and handling.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your experimental assays.

Part 1: Core Troubleshooting FAQs

Q1: Why does my compound precipitate when diluted from DMSO into physiological buffers (pH 7.4)?

The Causality: The precipitation is driven by the molecule's amphoteric nature. The basic quinoline nitrogen has a pKa of approximately 8.1–8.5, while the carboxylic acid has a pKa of ~4.5. At physiological pH (7.4), the molecule exists predominantly as a zwitterion (a neutral molecule with both positive and negative charges). Zwitterions form highly ordered, stable crystalline lattices driven by intermolecular electrostatic interactions. Because the energy required to break this lattice exceeds the hydration energy provided by the aqueous buffer, the compound precipitates. The Solution: To maintain solubility, you must shift the equilibrium away from the isoelectric point. If your assay permits, prepare working solutions at pH < 4.0 (where the molecule is fully protonated and highly soluble) or pH > 9.0 (fully deprotonated). If physiological pH is strictly required, you must use co-solvents (e.g., up to 5% DMSO) or non-ionic surfactants (like Tween-20) to disrupt lattice formation.

Q2: I am observing a steady loss of compound concentration over 24 hours on the benchtop. Is it hydrolyzing?

The Causality: It is highly unlikely to be hydrolysis. The 4-aminoquinoline core is exceptionally resistant to aqueous hydrolysis at neutral pH[2]. The loss of concentration is almost certainly due to direct photodegradation . The 7-chloroquinoline chromophore strongly absorbs UV and visible light (λmax ~342 nm)[2]. Upon photon absorption, the molecule enters an excited triplet state. This highly reactive intermediate undergoes intersystem crossing, leading to either N-dealkylation (cleavage of the butanoic acid chain) or dehalogenation (loss of the 7-chloro group), generating reactive radical species. The Solution: All stock and working solutions must be handled under low-light conditions and stored in amber glass vials.

Q3: Why is my IC50 drifting between different assay batches?

The Causality: Assuming concentration and light exposure are controlled, IC50 drift is often caused by adsorption to labware or oxidative degradation . Amphiphilic molecules tend to adsorb to the hydrophobic surfaces of polystyrene plates or pipette tips. Additionally, trace transition metals in low-quality buffers can catalyze the oxidation of the secondary amine[3]. The Solution: Use low-binding polypropylene tubes for all serial dilutions. Degas your buffers and supplement them with 1 mM EDTA to chelate trace metals, thereby shutting down metal-catalyzed oxidative pathways.

Part 2: Mechanistic Workflows & Visualizations

To successfully work with this compound, you must understand its pH-dependent speciation and its photolytic vulnerabilities.

Speciation A Low pH (< 4.0) Cationic Species Highly Soluble B Physiological pH (6.0 - 8.0) Zwitterionic Species Precipitation Risk A->B Deprotonation of Carboxylic Acid C High pH (> 9.0) Anionic Species Highly Soluble B->C Deprotonation of Quinoline Nitrogen

Fig 1: pH-dependent speciation and solubility logic for 4-aminoquinoline derivatives.

PhotoDeg A Ground State Molecule (Stable in Dark) B UV/Vis Light Exposure (λmax ~342 nm) A->B C Excited Triplet State (Reactive Intermediate) B->C Intersystem Crossing D N-Dealkylation (Side-chain cleavage) C->D E Dehalogenation (Loss of 7-Chloro group) C->E F Loss of Assay Integrity D->F E->F

Fig 2: Photodegradation cascade of the 7-chloroquinoline core under UV/Vis exposure.

Part 3: Quantitative Data & Stability Matrices

Table 1: Physicochemical Stability Profile
Stress ConditionStability LevelPrimary Degradation PathwayMitigation Strategy
Aqueous pH 7.4 Low (Physical)Zwitterionic precipitationUse 1-5% DMSO or adjust pH away from pI.
Aqueous pH < 4.0 HighNone (Highly stable cation)Ideal for long-term aqueous stock storage.
Ambient Light Low (Chemical)Direct photolysis (Dealkylation)Store in amber vials; work under low light.
Oxidative (H2O2) ModerateAmine oxidationDegas buffers; use metal chelators (EDTA).
Thermal (60°C) HighStable under dark conditionsAvoid concurrent light and heat exposure.
Table 2: Recommended Storage Parameters
StateSolventTemperatureContainerMax Shelf Life
Solid PowderN/A-20°CAmber glass, desiccated> 2 Years
Stock Solution100% DMSO-80°CAmber glass, Argon purged6 Months
Working SolutionAqueous Buffer4°CLow-binding polypropylene< 12 Hours

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, do not rely on assumption. The following protocols are designed as self-validating systems —meaning the protocol itself contains internal checks to verify that the compound has not degraded or precipitated.

Protocol 1: Preparation and Validation of 10 mM Stock Solutions

The causality behind this protocol is to bypass the hydration energy barrier by using an aprotic solvent, followed by spectrophotometric validation to ensure no micro-precipitation has occurred.

  • Weighing: Accurately weigh the lyophilized powder of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid using an analytical balance. Perform this step in a low-light environment.

  • Solubilization: Dissolve the powder in anhydrous, LC-MS grade DMSO to yield a 10 mM stock. Vortex for 60 seconds. The solution should be completely clear and pale yellow.

  • Aliquot & Purge: Divide the stock into 50 µL aliquots in amber glass vials. Purge the headspace of each vial with Argon gas to displace oxygen, capping tightly. Store at -80°C.

  • Self-Validation Step (Crucial): Before using an aliquot for a critical assay, dilute a 1 µL sample into 999 µL of 0.1 M HCl (yielding a 10 µM theoretical concentration). Measure the UV-Vis absorbance at 342 nm [2].

    • Validation Logic: The apparent molar absorptivity (ε) of the 4-aminoquinoline core at 342 nm in 0.1 M HCl is approximately

      
      [2]. If your measured absorbance deviates by >5% from the theoretical value, your stock has either precipitated or degraded. Discard and thaw a new aliquot.
      
Protocol 2: Forced Degradation Assay (Stability-Indicating Test)

This protocol validates whether your specific assay buffer is inducing degradation prior to running expensive biological screens.

  • Preparation: Prepare a 50 µM working solution of the compound in your target assay buffer.

  • Stress Induction: Divide the solution into three amber vials:

    • Vial A (Control): Keep at 4°C in the dark.

    • Vial B (Photostress): Expose to simulated sunlight (200 watt hr/m²) in a photostability chamber for 4 hours[2].

    • Vial C (Thermal/pH stress): Incubate at 37°C for 24 hours.

  • Chromatographic Analysis: Inject 10 µL of each sample into an HPLC-UV system (Detection at 254 nm and 342 nm). Use a C18 column with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Self-Validation Step: Compare the Area Under the Curve (AUC) of the parent peak in Vials B and C against Vial A.

    • Validation Logic: The appearance of early-eluting peaks in Vial B confirms photolytic N-dealkylation. If Vial C shows >5% parent loss compared to Vial A, your assay buffer is incompatible with the compound, and you must adjust the pH or add stabilizers.

References

1.[1] Opsenica, I. M., et al. "4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity." PMC (PubMed Central), National Institutes of Health. URL: [Link] 2. "Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight." PMC (PubMed Central), National Institutes of Health. URL: [Link] 3.[2] "Spectrophotometric Determination of Chloroquine Phosphate in Bulk Drug and Dosage Forms." Research Journal of Pharmaceutical, Biological and Chemical Sciences, ISSN: 0975-8585, May – June 2016 RJPBCS 7(3) Page No. 251. URL: [Link] 4.[3] Rajapakse, C. S. K., et al. "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum." PLOS One, October 16, 2015. URL: [Link]

Sources

Troubleshooting contamination in 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. Our focus is on providing practical, mechanistically-grounded solutions to ensure the purity and integrity of your final compound.

The synthesis of this target molecule typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the primary amino group of a 4-aminobutanoic acid derivative attacks the electron-deficient C4 position of 4,7-dichloroquinoline.[1][2] The C4 position is significantly more activated towards nucleophilic attack than the C7 position, providing inherent regioselectivity.[1][3] However, like any multi-step chemical process, challenges related to reaction completion, side products, and purification can arise. This guide addresses the most frequently encountered issues in a direct Q&A format.

Core Synthesis Pathway

The primary reaction involves the displacement of the C4 chloride from 4,7-dichloroquinoline by an amine nucleophile. This guide will assume the use of 4-aminobutanoic acid or a corresponding ester as the nucleophile.

Caption: General SNAr pathway for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction seems sluggish, and post-workup TLC and NMR show a significant amount of unreacted 4,7-dichloroquinoline. How can I drive the reaction to completion?

This is a common issue stemming from incomplete reaction kinetics or equilibrium effects.

Answer:

Several factors can lead to an incomplete reaction. Let's break down the potential causes and solutions:

  • Causality—The Role of Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic quinoline nitrogen or, more detrimentally, the starting amine nucleophile. A protonated amine is no longer nucleophilic, effectively halting the reaction. A base is required to scavenge this acid.

  • Causality—Thermal Energy: SNAr reactions on chloroquinolines often require thermal energy to overcome the activation barrier, especially with moderately nucleophilic amines.[4]

Troubleshooting Protocol:

  • Evaluate Your Base:

    • Inorganic Bases: If using bases like K₂CO₃ or Na₂CO₃, ensure they are finely powdered and anhydrous. Their limited solubility can be a kinetic bottleneck.

    • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often more effective due to better solubility in organic solvents. Ensure at least 1.1 to 1.5 equivalents are used.

  • Increase Amine Stoichiometry: Using an excess of the amine nucleophile (e.g., 1.5 to 2.0 equivalents) can help drive the reaction forward according to Le Châtelier's principle.[1][4]

  • Increase Reaction Temperature: Many procedures report success at elevated temperatures, from 80 °C to 130 °C or even higher under microwave conditions.[4][5] Gradually increase the temperature in 10-15 °C increments, monitoring the reaction progress by TLC. Be aware that excessive heat can lead to degradation (see FAQ 3).

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cationic species and do not interfere with the nucleophile. If you are using a less polar solvent like toluene or dioxane, consider switching.

Question 2: My mass spectrum is correct, but the ¹H NMR of my purified product shows broad, poorly resolved signals in the aliphatic region (2-4 ppm) and my yield is low. What's going on?

This issue often points to the presence of the unreacted 4-aminobutanoic acid starting material, which can be challenging to separate from the structurally similar product.

Answer:

Both your product and the 4-aminobutanoic acid starting material are zwitterionic, possessing acidic (carboxylic acid) and basic (amine) functional groups. This gives them similar solubility profiles, making simple extraction or recrystallization ineffective. The key is to exploit the significant pKa difference between the quinoline nitrogen and the aliphatic amino group.

Troubleshooting Protocol: pH-Mediated Extractive Purification

This protocol is designed to separate your product from unreacted starting materials based on their differential solubility at various pH values.

Purification_Workflow Start Crude Reaction Mixture (in EtOAc or DCM) Wash1 Wash with 5% NaHCO₃ (aq) Start->Wash1 Split1 Separate Layers Wash1->Split1 Org1 Organic Layer: Unreacted 4,7-DCQ (Discard or Recover) Split1->Org1 Organic Aq1 Aqueous Layer (Basic): Deprotonated Product + Deprotonated SM Amine Split1->Aq1 Aqueous Acidify Acidify Aqueous Layer with 1M HCl to pH ≈ 4-5 Aq1->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Wash Precipitate with Cold Water & Ether Precipitate->Filter Final Pure Product: 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid Filter->Final Solid Filtrate Aqueous Filtrate: Remaining SM Amine (More soluble zwitterion) Filter->Filtrate Liquid

Caption: pH-mediated extractive purification workflow.

Step-by-Step Methodology:

  • Initial Dissolution: After the reaction, remove the solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[4]

    • What this does: The base deprotonates the carboxylic acid on both your product and the unreacted 4-aminobutanoic acid, rendering them water-soluble anions. Unreacted, neutral 4,7-dichloroquinoline will remain in the organic layer.

  • Separation: Separate the layers. Set aside the organic layer (which contains the unreacted 4,7-dichloroquinoline).

  • Acidification & Precipitation: Take the aqueous layer and cool it in an ice bath. Slowly add 1M HCl dropwise with stirring to adjust the pH to approximately 4-5.

    • What this does: At this specific pH, the highly basic quinoline nitrogen of your product is protonated, but the carboxylic acid is not, neutralizing the charge from the carboxylate and causing the zwitterionic product to precipitate due to its minimal water solubility. The starting 4-aminobutanoic acid, being a smaller and more polar molecule, tends to remain in the aqueous solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water (to remove any remaining salts) and then with cold diethyl ether or hexanes (to remove any residual nonpolar impurities).

  • Drying: Dry the isolated solid under high vacuum to yield the purified product.

Question 3: My final product is a persistent dark brown or black solid, and attempts to decolorize it with charcoal or recrystallization have failed. What is causing this discoloration?

This indicates the formation of colored impurities, likely high-molecular-weight degradation products.

Answer:

Quinoline derivatives can be susceptible to oxidation and polymerization-like side reactions, especially at elevated temperatures over extended periods.[6] These processes often create highly conjugated, colored species that are difficult to remove. The key is prevention.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[6] This minimizes the risk of oxidation, especially if trace metals are present that could catalyze such reactions.

  • Strict Temperature Control: Avoid overheating. Use an oil bath with a thermocouple for precise temperature regulation. If the reaction requires high temperatures, try to minimize the reaction time.

  • Monitor Closely: Use TLC to monitor the reaction. As soon as the starting material is consumed, proceed with the workup. Avoid letting the reaction stir at high temperatures unnecessarily.

Remediation for Discolored Product:

If you already have a discolored batch, aggressive purification may be required.

  • Column Chromatography: This is the most effective method. Use a silica gel column.

    • Solvent System: A gradient elution is often best. Start with a less polar system (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., 0-10% MeOH in DCM). A small amount of triethylamine (0.5%) or acetic acid may be added to the mobile phase to prevent streaking on the column, depending on the nature of the impurities.

  • Repeated Recrystallization: Try a different solvent system for recrystallization. If you used ethanol, perhaps try a methanol/water or dioxane/water system. Sometimes changing the solvent can leave different impurities behind in the mother liquor.

Question 4: I've isolated a major byproduct with a mass that is 18 amu less than my desired product (M-18). What is this and how do I avoid it?

This mass loss corresponds to the loss of a water molecule, strongly suggesting the formation of an intramolecular lactam.

Answer:

The product, 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid, contains both a secondary amine and a carboxylic acid. Under thermal or catalytic (acidic/basic) stress, these two functional groups can undergo an intramolecular condensation reaction to form a six-membered ring lactam.

Caption: Intramolecular cyclization leading to lactam formation.

Prevention and Remediation:

  • Avoid Excessive Heat During Workup: Concentrate your product solutions at the lowest practical temperature (e.g., <40 °C) on the rotary evaporator. Do not leave the dried product on a high-temperature vacuum line for extended periods.

  • Neutralize After pH Adjustments: If you perform the pH-mediated purification described in FAQ 2, ensure the final isolated product is not overly acidic or basic before drying. A final wash with clean water helps.

  • Use an Ester Protecting Group: A robust way to prevent this is to use ethyl 4-aminobutanoate or a similar ester as the nucleophile. The SNAr reaction proceeds as normal, and the ester is then hydrolyzed in a separate, final step under controlled, often basic, conditions (e.g., LiOH in THF/water) at room temperature, which are less likely to induce lactamization.

  • Separation: The lactam is a neutral, less polar molecule than your desired amino acid product. It can be readily separated by silica gel chromatography. The lactam will elute much earlier than the polar zwitterionic product.

Summary of Potential Contaminants
ImpurityLikely SourceKey Analytical Signature (MS & ¹H NMR)Recommended Action
4,7-Dichloroquinoline Incomplete reactionMS: M+ peak at m/z ~198/200. ¹H NMR: Distinct aromatic signals without aliphatic chain.Drive reaction harder (see FAQ 1); pH-mediated workup.
4-Aminobutanoic acid Unreacted starting materialMS: M+ peak at m/z ~104. ¹H NMR: Broad aliphatic signals, often obscuring product signals.pH-mediated extractive purification (see FAQ 2).
Degradation Products Overheating, oxidationBroad, unresolved baseline in NMR; persistent color.Prevention (inert atmosphere); Column chromatography.
Intramolecular Lactam Thermal/catalytic stressMS: M-18 peak relative to product. ¹H NMR: Sharper, distinct aliphatic signals with different chemical shifts.Avoid heat during workup; Column chromatography.
References
  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

  • Vallejo, D., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PMC. Available at: [Link]

  • Google Patents (1986). CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.
  • Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Frontiers Media S.A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Ferrer, R., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Scientia Pharmaceutica. Available at: [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

  • MDPI (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Scientia Pharmaceutica. Available at: [Link]

  • ResearchGate (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Available at: [Link]

  • Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]

  • ResearchGate (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-aminoquinoline synthesis. 4-Aminoquinolines are privileged scaffolds in medicinal chemistry, forming the core of critical antimalarial, leishmanicidal, and antibacterial agents[1]. Synthesizing these compounds typically involves the functionalization of 4-chloroquinolines. However, researchers frequently encounter bottlenecks such as low yields with weakly nucleophilic amines, challenging work-ups, and side-product formation.

This guide provides an authoritative, causality-driven approach to optimizing your reaction conditions, troubleshooting common failures, and establishing self-validating experimental protocols.

Reaction Design & Strategy Selection

Before troubleshooting a failed reaction, it is critical to ensure that the correct synthetic pathway has been selected based on the electronic and steric properties of your starting materials.

RouteSelection Start 4-Chloroquinoline + Amine AmineType Amine Nucleophilicity? Start->AmineType Aliphatic Strong (Aliphatic) AmineType->Aliphatic High Aryl Weak (Anilines) AmineType->Aryl Low SNAr SNAr Reaction (Polar Aprotic, 120-150°C) Aliphatic->SNAr Conventional MW Microwave SNAr (140-180°C, 20-30 min) Aliphatic->MW Accelerated Aryl->MW Acid-Catalyzed BHA Buchwald-Hartwig Amination (Pd Catalyst, Base) Aryl->BHA Metal-Catalyzed

Caption: Decision matrix for selecting 4-aminoquinoline synthesis routes based on amine reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic rationale behind choosing SNAr vs. Buchwald-Hartwig cross-coupling for 4-aminoquinoline synthesis? Expert Insight: The C4 position of the quinoline ring is naturally activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the endocyclic nitrogen[2]. When using highly nucleophilic primary or secondary aliphatic amines, conventional SNAr is highly efficient. However, when coupling with weakly nucleophilic anilines or sterically hindered amines, the activation energy for the SNAr transition state is too high, leading to poor yields or requiring harsh conditions[1]. In these cases, palladium-catalyzed Buchwald-Hartwig amination is superior. The Pd catalyst bypasses the SNAr mechanism via oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination, drastically lowering the kinetic barrier for C-N bond formation[3][4].

Q2: How can I accelerate sluggish SNAr reactions without degrading my starting materials? Expert Insight: Microwave-assisted synthesis is the gold standard for accelerating 4-aminoquinoline SNAr reactions[1][5]. Microwave irradiation provides direct dielectric heating to polar solvents (like DMSO or ethanol), achieving localized superheating. This dramatically increases the collision frequency and energy of the reactants. Reactions that typically take 12–24 hours under conventional reflux (120–150°C) can be driven to completion in 20–30 minutes at 140–180°C under microwave conditions, often with improved yield and fewer thermal degradation byproducts[2][6].

Q3: My SNAr reaction with a diamine is producing a mixture of products. How do I favor the mono-substituted 4-aminoquinoline? Expert Insight: This is a classic stoichiometric challenge. Diamines possess two nucleophilic centers, leading to the formation of bis-quinoline dimers (where two quinoline rings attach to one diamine linker)[2]. To kinetically favor mono-substitution, use a large molar excess of the diamine (typically 3 to 5 equivalents). The high concentration of the diamine ensures that the 4-chloroquinoline is statistically more likely to react with a free diamine molecule rather than a mono-substituted intermediate.

Quantitative Data: Reaction Optimization Parameters

To achieve optimal yields, reaction parameters must be tailored to the chosen synthetic route. The table below summarizes the benchmark conditions for the three primary methodologies[1][2][4][6]:

Synthetic StrategyNucleophile TypePreferred SolventsCatalyst / AdditiveTemp (°C)Reaction TimeTypical Yield
Conventional SNAr Aliphatic AminesDMSO, DMF, NMPNone (or Et₃N base)120–15012–24 h60–85%
Microwave SNAr Aliphatic / AnilinesDMSO, EtOH, i-PrOHNone (or Acid catalyst)140–18020–30 min80–95%
Buchwald-Hartwig Anilines / HinderedDioxane, ToluenePd₂(dba)₃, Xantphos, t-BuONa80–1104–16 h70–90%
Troubleshooting Guide & Work-up Optimization

Workup Crude Crude Reaction Mixture ExcessAmine Excess Amine Present? Crude->ExcessAmine AcidWash Dilute HCl Wash (Protonates Amine) ExcessAmine->AcidWash Yes OrgLayer Organic Layer (Desired Product) ExcessAmine->OrgLayer No AcidWash->OrgLayer Extract AqLayer Aqueous Layer (Amine Salts) AcidWash->AqLayer Discard/Recycle

Caption: Work-up troubleshooting workflow for removing excess amine from 4-aminoquinoline products.

Issue 1: Product loss during aqueous work-up or difficulty removing excess high-boiling amines. Cause: High-boiling amines (e.g., ethanolamine, long-chain diamines) co-elute with the product and are difficult to remove via rotary evaporation. Resolution: Implement a pH-controlled extraction. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This selectively protonates the excess aliphatic amine, driving it into the aqueous layer as a water-soluble salt[2]. Self-Validation Step: Always check the pH of your aqueous wash using indicator paper; it must be distinctly acidic (pH < 3) to ensure complete amine protonation. Retain the aqueous layer until the final product is confirmed, allowing you to neutralize and recover the product if it was inadvertently protonated and extracted into the aqueous phase.

Issue 2: Incomplete conversion in Buchwald-Hartwig amination. Cause: Catalyst deactivation (often due to oxygen/moisture) or improper base selection leading to β-hydride elimination side reactions[3]. Resolution: Ensure rigorous Schlenk techniques (freeze-pump-thaw degassing of solvents). Switch from weak bases to strong, bulky bases like sodium tert-butoxide (t-BuONa) or cesium carbonate (Cs₂CO₃), and utilize bidentate ligands like Xantphos or BINAP to prevent the formation of inactive palladium dimers[4].

Standardized Experimental Protocols
Protocol A: Microwave-Assisted SNAr Synthesis of 4-Aminoquinolines[2][7]

This protocol is self-validating through intermediate TLC monitoring and precipitation checks.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-chloroquinoline (1.0 mmol) and the desired amine (1.5–3.0 mmol, depending on volatility and diamine status).

  • Solvation: Add 3.0 mL of anhydrous DMSO or 2-propanol. If using an amine hydrochloride salt, add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base in situ.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 150°C for 20 minutes (absorbance level set to high).

  • Validation (Monitoring): Cool to room temperature. Extract a 10 µL aliquot, dilute in methanol, and verify the complete consumption of the 4-chloroquinoline via TLC (Eluent: EtOAc/Hexane) or LC-MS. If starting material remains, re-seal and irradiate for an additional 10 minutes.

  • Work-up: Pour the mixture into 15 mL of ice-cold water. If the product precipitates, collect it via vacuum filtration and wash with cold water. If it remains in solution, extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination for Aniline Derivatives[3][4]

This protocol utilizes inert atmosphere techniques to prevent catalyst poisoning.

  • Preparation (In Glovebox or under N₂): To an oven-dried Schlenk tube, add 4-chloroquinoline (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol).

  • Solvation: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the tube and bring it out of the glovebox.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100°C for 8–12 hours under vigorous stirring.

  • Validation (Monitoring): Monitor the color of the reaction; a shift to a dark, opaque black early in the reaction often indicates catalyst decomposition (palladium black formation). A successful reaction typically maintains a dark red/brown homogeneous appearance.

  • Work-up & Purification: Cool to room temperature. Dilute the crude mixture with 10 mL of dichloromethane (DCM) and filter through a short pad of Celite to remove inorganic salts and residual catalyst. Concentrate the filtrate and purify via flash column chromatography on silica gel to isolate the pure 4-arylaminoquinoline.

References
  • Romero, A. H., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry / PMC. URL:[Link]

  • Kumar, A., et al. "Microwave-promoted facile access to 4-aminoquinoline-phthalimides: Synthesis and anti-plasmodial evaluation." PubMed. URL: [Link]

  • "Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives." PMC. URL:[Link]

  • Romero, A. H., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers. URL:[Link]

  • Larson, N. G., et al. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. URL:[Link]

  • "Buchwald–Hartwig amination." Wikipedia. URL:[Link]

Sources

Technical Support Center: 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Purification Strategies & Troubleshooting for Chloroquine-GABA Conjugates Ticket ID: PUR-CQ-GABA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: Understanding Your Molecule

Before initiating purification, you must understand the "personality" of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid . This molecule is an amphoteric zwitterion , possessing both a basic site (quinoline nitrogen, pKa ~8.2) and an acidic site (carboxylic acid, pKa ~4.8).

The Core Challenge: Unlike standard organic intermediates, this compound acts like an amino acid. It is soluble in highly acidic aqueous media (cationic form) and highly basic media (anionic form) but exhibits minimum solubility at its Isoelectric Point (pI) , calculated to be approximately pH 6.5.

Your purification strategy must exploit this "U-shaped" solubility profile.

Module 1: The "Crash" Strategy (Isoelectric Precipitation)

This is the primary method for bulk purification. It relies on removing non-polar impurities while the product is in solution, then forcing the product out of solution by neutralizing its charge.

The Protocol
  • Dissolution (Basification): Dissolve the crude reaction mixture in 1M NaOH (or 10% Na₂CO₃). Ensure the pH is >10.

    • Why? This deprotonates the carboxylic acid (

      
      ) and ensures the quinoline nitrogen is neutral, making the molecule a water-soluble anion.
      
  • Organic Wash (The Cleanup): Extract this aqueous layer 2–3 times with Dichloromethane (DCM) or Ethyl Acetate .

    • Why? The product stays in the water (as a salt). Unreacted starting material (4,7-dichloroquinoline ) is non-polar and will migrate into the organic layer.

  • Precipitation (Acidification): Carefully add 1M Acetic Acid or dilute HCl to the aqueous layer dropwise while stirring.

    • Target: Stop exactly at pH 6.0 – 6.5 .

    • Observation: The solution should turn cloudy as the zwitterion forms and precipitates.

  • Isolation: Filter the solid, wash with cold water (to remove inorganic salts), and dry.

Visual Workflow (DOT)

PurificationLogic Start Crude Reaction Mixture BaseStep Add 1M NaOH (pH > 10) Start->BaseStep WashStep Wash with DCM/EtOAc BaseStep->WashStep PhaseSep Phase Separation WashStep->PhaseSep OrgLayer Organic Layer (Contains 4,7-Dichloroquinoline) PhaseSep->OrgLayer Impurities AqLayer Aqueous Layer (Contains Product as Anion) PhaseSep->AqLayer Product AcidStep Add 1M Acetic Acid Target pH 6.0 - 6.5 AqLayer->AcidStep Precip Precipitate Zwitterion AcidStep->Precip Isoelectric Point

Figure 1: The acid-base swing protocol designed to remove non-polar starting materials before isolating the zwitterionic product.

Module 2: Troubleshooting & FAQs

Q1: I acidified the solution, but no precipitate formed. Why?

Diagnosis: You likely overshot the pH window or the concentration is too low.

  • The Science: If you drop the pH below 4.0, the quinoline nitrogen protonates (

    
    ), making the molecule a soluble cation. If the pH is >8.0, it remains a soluble anion.
    
  • The Fix:

    • Check the pH with a calibrated meter (paper is often too imprecise for pI targeting).

    • Adjust back to pH 6.5 using dilute NaOH.

    • If still clear, concentrate the aqueous solution via rotary evaporation (remove 50% volume) to induce saturation.

Q2: The product is "oiling out" as a sticky gum instead of a solid.

Diagnosis: This indicates the presence of residual solvents (phenol/pentanol) or a high impurity profile preventing crystal lattice formation.

  • The Fix:

    • Trituration: Decant the aqueous supernatant. Add Diethyl Ether or Acetone to the gum and scratch the flask vigorously with a glass rod. This removes trapped solvent and induces crystallization.

    • Sonication: Sonicate the gum in a small volume of Ethanol/Water (1:9) to encourage powder formation.

Q3: My product has a persistent yellow color, and purity is low (~85%).

Diagnosis: The likely contaminant is 7-chloro-4-quinolinone (a hydrolysis byproduct).

  • The Science: Under harsh reflux conditions, the chlorine at position 4 can be displaced by water instead of your amine (GABA). This byproduct is extremely insoluble and difficult to separate.

  • The Fix:

    • Hot Filtration: Dissolve your crude product in hot alkaline water (pH 10). The quinolinone is often less soluble than the GABA-conjugate. Filter off any undissolved solids before doing the DCM wash.

    • Recrystallization: Recrystallize from Ethanol:Water (80:20) . The quinolinone typically requires pure organic solvents or very high temperatures to dissolve, so it will remain solid or stay in the mother liquor depending on the specific ratio.

Module 3: Advanced Purification (Polishing)

If the "Crash" strategy yields <95% purity, use these polishing techniques.

Recrystallization Solvent Screen
Solvent SystemSuitabilityNotes
Ethanol / Water (4:1) High Best for final polishing. Dissolve hot, cool slowly.
Methanol MediumGood solubility, but yield may be low due to high solubility of the zwitterion.
DMF / Water LowHard to remove DMF; only use if product is very insoluble.
Acetonitrile LowProduct is generally insoluble; good for washing filter cakes (trituration).
Chromatography Guidelines (HPLC/Flash)

If you must run a column, standard silica gel often fails because the basic amine interacts with acidic silanols, causing severe peak tailing.

  • Stationary Phase: C18 (Reverse Phase) is recommended.

  • Mobile Phase: Water / Acetonitrile gradient.

  • Modifier (Critical): You must use a modifier to control ionization.

    • Option A (Acidic): 0.1% Trifluoroacetic acid (TFA). Isolate as the TFA salt.

    • Option B (Basic): 0.1% Ammonium Bicarbonate (pH 8). Keeps the carboxylic acid ionized but suppresses amine tailing.

Module 4: Impurity Fate Mapping

Understanding where your impurities go is vital for process control.

ImpurityFate SM 4,7-Dichloroquinoline DCMWash DCM Wash (pH > 10) SM->DCMWash Removed Byprod 7-Chloro-4-quinolinone Byprod->DCMWash Partial Removal WaterWash Water Wash (Post-Filter) Byprod->WaterWash Insoluble Residue GABA Excess GABA Filtration Filtration (pH 6.5) GABA->Filtration Remains in Filtrate (Highly Water Soluble)

Figure 2: Fate mapping of common impurities during the standard workup.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-7-chloroquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116. [Link]

  • Opsenica, I., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Musonda, C. C., et al. (2007). Chloroquine-astemizole hybrids: Synthesis, antimalarial activity and solubility. Bioorganic & Medicinal Chemistry Letters. (Demonstrates pKa and solubility logic for aminoquinoline acids). [Link]

  • PubChem Compound Summary. (2025). 4-Amino-7-chloroquinoline Derivatives. [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4,7-dichloroquinoline and related reagents before handling.

Technical Support Center: Stability & Handling of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid

[1]

Executive Summary & Compound Profile

Compound: 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid Class: 4-Aminoquinoline derivative / GABA-conjugate Primary Application: Antimalarial pharmacophore research, linker synthesis for drug conjugates, and lysosomotropic agent development.[1]

This guide addresses the specific stability challenges associated with the 4-aminoquinoline core and the aliphatic carboxylic acid tail . Researchers often underestimate the zwitterionic nature of this molecule, leading to "unexplained" precipitation or degradation during biological assays.

Physicochemical Profile (Critical for Stability)
ParameterCharacteristicImpact on Stability/Handling
Photosensitivity High The 7-chloroquinoline core is highly susceptible to UV-induced dechlorination and oxidative ring opening.
Hygroscopicity ModerateThe carboxylic acid moiety attracts moisture, promoting hydrolysis or aggregation in solid state.
Solubility Profile pH-DependentExhibits a "U-shaped" solubility curve. Minimum solubility occurs near the isoelectric point (pI), typically pH 4.5–6.[1]0.
Reactivity Nucleophilic/AcidicPotential for intramolecular cyclization (lactamization) under forcing conditions; esterification in alcoholic solvents.[1]

Degradation Pathways & Prevention[1]

The following diagram illustrates the critical degradation nodes for this compound. Understanding these pathways is the first step in prevention.

DegradationPathwayscluster_legendRisk LevelCompound4-[(7-Chloroquinolin-4-yl)amino]butanoic acidDechloroDe-chlorinated Derivative(Photolytic Cleavage)Compound->DechloroUV Light (λ < 380nm)N_OxideN-Oxide Impurity(Oxidative Stress)Compound->N_OxideAir/Peroxides(Long-term solution storage)LactamCyclic Lactam(Dehydration/Heat)Compound->LactamHigh Heat (>60°C)or Activation (EDC/NHS)EsterEthyl/Methyl Ester(Solvent Artifact)Compound->EsterAlcohols + Acidic pHHighCritical RiskMedConditional Risk

Figure 1: Primary degradation pathways. The red paths indicate the most common causes of sample loss in standard laboratory environments.

Troubleshooting Guide (FAQ Format)

Issue 1: "My stock solution turned yellow/brown overnight."

Diagnosis: Photodegradation (Dechlorination & Quinone Imine Formation) The 4-aminoquinoline core absorbs strongly in the UV region. Upon exposure to ambient light (especially fluorescent lab lighting), the chlorine atom at position 7 can be cleaved, leading to radical species that polymerize or form colored quinone imine intermediates.[1]

Corrective Protocol:

  • Amber Glass is Mandatory: Never store stock solutions in clear plastic or glass. Use amber vials.

  • Foil Wrap: For critical experiments, wrap reaction vessels in aluminum foil.

  • Solvent Choice: Avoid acetone or chlorinated solvents for storage, as they can generate radicals that accelerate this process.[1]

  • Reference: See Saini et al. for the photodegradation mechanism of the structurally similar hydroxychloroquine [1].

Issue 2: "The compound precipitated when I added it to my cell culture media (pH 7.4)."

Diagnosis: Isoelectric Point (pI) Aggregation This molecule is a zwitterion.[1] The quinoline nitrogen is basic (pKa ~8.1), and the carboxylic acid is acidic (pKa ~4.0).[1]

  • At pH < 4: It is cationic (soluble).[1]

  • At pH > 9: It is anionic (soluble).[1]

  • At pH 4–8: It exists as a neutral zwitterion with minimum solubility . Adding a high-concentration DMSO stock directly to aqueous media (pH 7.4) often causes "crash-out" because the local concentration exceeds the zwitterionic solubility limit.

Corrective Protocol:

  • Pre-dilution Step: Do not add 100% DMSO stock directly to media. Perform an intermediate dilution in PBS adjusted to pH 8.0 or use a co-solvent like PEG-400 (10%).[1]

  • Sonication: If precipitation occurs, mild sonication (30 seconds) can sometimes re-disperse the aggregates, but prevention is superior.[1]

  • Check Concentration: Ensure your final assay concentration is below the solubility limit (typically <100 µM in strictly aqueous buffers near neutral pH).

Issue 3: "I see a mass peak of [M-18] in my LC-MS data."

Diagnosis: Lactamization (Intramolecular Cyclization) The molecule contains an amine and a carboxylic acid separated by a 3-carbon chain (GABA linker).[1] While the quinoline ring reduces the nucleophilicity of the nitrogen, heating or activating the carboxyl group (e.g., during EDC/NHS coupling) can drive the loss of water (18 Da) to form a cyclic pyrrolidone-like structure.

Corrective Protocol:

  • Avoid Heat: Do not heat solutions above 40°C unless necessary.

  • Activation Caution: If conjugating this molecule to a protein or surface, add the amine target immediately after activating the carboxylic acid. Do not let the "activated ester" sit, or it may cyclize on itself.

  • Reference: Intramolecular cyclization is a known degradation pathway for GABA derivatives [2].

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions
StepActionScientific Rationale
1 Weighing Weigh quickly in low humidity. The salt forms are hygroscopic.
2 Solvent Dissolve in 100% DMSO (Anhydrous). Avoid Methanol/Ethanol for storage to prevent ester formation.
3 Concentration Target 10–50 mM . Lower concentrations degrade faster due to higher surface-area-to-volume ratio for oxidation.
4 Storage Aliquot into single-use amber vials. Store at -20°C .
5 Thawing Thaw completely at RT and vortex before use. DMSO freezes at 19°C; concentration gradients form during freezing.
SOP-02: QC Check for Degradation

Before starting a critical high-throughput screen, validate your material:

  • Visual Inspection: Solution should be clear or pale yellow. Dark orange/brown indicates oxidation.

  • LC-MS Check:

    • Target Mass (M+H): ~265 Da (Check exact mass based on isotope).

    • Impurity A (De-chloro): Mass -34 Da (approx).[1]

    • Impurity B (Lactam): Mass -18 Da.[1]

    • Impurity C (Ethyl Ester): Mass +28 Da (if ethanol was used).[1]

References

  • Saini, M., et al. (2021).[1] "Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies." ResearchGate.

  • Pieart, P., et al. (2025).[1] "Stabilized formulations of 4-amino-3-substituted butanoic acid derivatives." US Patent US11654124B2.

  • Jing, J., et al. (2012).[1][2] "Photocatalytic degradation of quinoline in aqueous TiO2 suspension." Journal of Hazardous Materials.

  • BenchChem Support. (2025). "Stability issues of 7-Chloroquinoline-4-carboxylic acid in solution." BenchChem Technical Guides. [1]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Addressing cytotoxicity of 4-aminoquinoline derivatives in non-target cells

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Addressing and Mitigating Cytotoxicity in Non-Target Cells

Introduction for the Investigator

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of highly successful drugs like chloroquine and amodiaquine.[1][2] While their efficacy against malaria is well-documented, their therapeutic potential is being explored in oncology and immunology, often by leveraging their ability to modulate autophagy.[3] However, a critical hurdle in the development and repurposing of these derivatives is their off-target cytotoxicity.[4][5]

This technical support center is designed to serve as a field guide for researchers encountering challenges with the cytotoxicity of 4-aminoquinoline derivatives in non-target mammalian cells. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale and troubleshooting frameworks to empower you to generate robust, interpretable data. This guide is structured in a question-and-answer format to directly address the practical issues that arise during experimentation.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions and concerns regarding 4-aminoquinoline cytotoxicity.

Q1: My 4-aminoquinoline derivative shows potent activity against my target, but it's also highly toxic to my control cell lines. What are the most likely mechanisms of this off-target cytotoxicity?

A1: The cytotoxicity of 4-aminoquinolines in non-target cells is multifactorial, but typically revolves around three core mechanisms:

  • Lysosomal Dysfunction: As weak bases, 4-aminoquinolines accumulate in acidic organelles, primarily lysosomes.[6] This "ion trapping" leads to an increase in lysosomal pH, which can inhibit the function of acid-dependent hydrolases, impairing autophagy and other essential degradation pathways.[4]

  • Oxidative Stress: Many 4-aminoquinoline derivatives can induce the production of reactive oxygen species (ROS).[7][8] This can occur through various means, including interference with mitochondrial electron transport or the formation of reactive metabolites (particularly for compounds like amodiaquine).[9][10] This oxidative stress damages lipids, proteins, and DNA, triggering cell death pathways.[11][12]

  • Specific Ion Channel Inhibition: A significant concern, particularly for cardiotoxicity, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13] Inhibition of hERG can prolong the QT interval, leading to potentially fatal arrhythmias.[13] The lipophilic and basic nature of many 4-aminoquinolines makes them prone to binding within the hERG channel pore.

Q2: I'm seeing significant variability in my IC50 values between experiments using the same compound and cell line. What could be the cause?

A2: Inconsistent IC50 values are a common frustration. The issue often lies in subtle variations in experimental parameters. Here are the most common culprits for assays like the MTT or LDH assay:

  • Cell Seeding Density: The MTT assay, which measures metabolic activity, is highly sensitive to cell number. Ensure your cell suspension is homogenous and that you seed plates consistently. It is critical to establish a linear range between cell number and absorbance for your specific cell line before starting compound screening.[14]

  • Cell Health and Passage Number: Use cells from a consistent, low passage number. Cells that are unhealthy, senescent, or have been in culture for too long will respond differently to cytotoxic insults.

  • Compound Solubility and Stability: Ensure your 4-aminoquinoline derivative is fully dissolved in the vehicle (e.g., DMSO) and then in the culture medium. Precipitation of the compound will lead to inaccurate dosing. Some compounds may also be unstable in aqueous media over the course of a 48- or 72-hour experiment.

  • Incubation Times: Standardize all incubation times precisely, including compound treatment, reagent addition (e.g., MTT, LDH substrate), and solubilization steps.[14]

Q3: How do I choose the right primary cytotoxicity assay for my 4-aminoquinoline derivative?

A3: The choice depends on your specific question and potential compound interference. It's often best to use at least two methods based on different principles.

  • MTT (or similar tetrazolium salt) Assay: Measures mitochondrial reductase activity. It's a good indicator of metabolic health. Caveat: Redox-active compounds can directly reduce MTT, leading to false-positive signals (apparent high viability).[15] Always run a cell-free control with your compound and MTT to check for this.

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, indicating cytotoxicity. It's a direct measure of cell death. Caveat: Serum in the culture medium contains LDH, which can create high background. It is recommended to use low-serum medium or run appropriate controls to subtract background LDH activity.[16][17]

  • CellTiter-Glo® (or similar ATP-based) Assay: Measures intracellular ATP levels, which is a robust indicator of cell viability. This assay is generally less prone to interference from colored or redox-active compounds compared to MTT.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides in-depth, structured troubleshooting for specific assays you will likely employ to characterize and mitigate cytotoxicity.

Scenario 1: Investigating the Mechanism - Is it Oxidative Stress?

You suspect your compound is inducing oxidative stress. The 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay is your chosen tool, but the results are ambiguous.

Q: My DCFH-DA assay shows a high background signal even in my untreated control cells. How can I fix this?

A: High background in the DCFH-DA assay can obscure real effects. Here’s a systematic approach to troubleshoot:

  • Cause: Probe Auto-oxidation. DCFH-DA is light-sensitive and can auto-oxidize, leading to a high background fluorescence.[18][19]

    • Solution: Always prepare the DCFH-DA working solution fresh, immediately before use. Protect it from light at all stages by wrapping tubes in foil and working in low-light conditions.[20]

  • Cause: Interference from Media Components. Phenol red and serum components in culture media can contribute to background fluorescence or interact with the probe.[21]

    • Solution: Perform the final incubation and measurement steps in serum-free, phenol red-free media or a clear buffer like Hank's Balanced Salt Solution (HBSS).[21]

  • Cause: Cellular Stress. The process of washing and handling cells can itself induce a low level of ROS.

    • Solution: Handle cells gently during all washing steps. Ensure all buffers are pre-warmed to 37°C to avoid temperature shock.

Workflow for Troubleshooting DCFH-DA Assay

start High Background Signal in DCFH-DA Assay q1 Is the DCFH-DA working solution fresh and light-protected? start->q1 a1_yes Prepare fresh solution, wrap in foil, work in dim light. q1->a1_yes No a1_no Proceed to next check. q1->a1_no Yes end_node Optimized Assay a1_yes->end_node q2 Are you using serum-free, phenol red-free medium/buffer? a1_no->q2 a2_yes Switch to HBSS or phenol red-free medium for final incubation. q2->a2_yes No a2_no Proceed to next check. q2->a2_no Yes a2_yes->end_node q3 Is a cell-free control (Compound + DCFH-DA) included? a2_no->q3 a3_yes Run this control to check for direct chemical reaction. If positive, consider an alternative ROS probe. q3->a3_yes No a3_no This control is essential to rule out artifacts. q3->a3_no Yes a3_yes->end_node cluster_0 Cellular Stress cluster_1 MAPK Cascade cluster_2 Mitochondrial Apoptosis AQ 4-Aminoquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) AQ->ROS ASK1 ASK1 (MAP3K) ROS->ASK1 activates MKK47 MKK4/7 (MAP2K) ASK1->MKK47 activates MKK36 MKK3/6 (MAP2K) ASK1->MKK36 activates JNK JNK (MAPK) MKK47->JNK activates p38 p38 (MAPK) MKK36->p38 activates Mito Mitochondrial Dysfunction (↓ΔΨm) JNK->Mito induces p38->Mito induces Casp9 Caspase-9 Mito->Casp9 activates Casp37 Caspase-3/7 Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Oxidative stress-induced apoptosis pathway via ASK1 signaling.

Part 3: Key Experimental Protocols

These protocols provide a starting point. Always optimize parameters like cell density and incubation times for your specific cell line and experimental conditions.

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

This protocol is for measuring ROS in adherent cells using a fluorescence plate reader.

  • Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in cell-grade DMSO. Immediately before use, dilute the stock solution in pre-warmed, serum-free, phenol red-free medium to a final working concentration of 10-25 µM. 3. Probe Loading: Remove the culture medium from the cells and wash once gently with pre-warmed HBSS. Add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. [20]5. Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed HBSS to remove any extracellular probe.

  • Treatment: Add 100 µL of medium containing your 4-aminoquinoline derivative (at various concentrations) or controls (vehicle control, positive control like H₂O₂).

  • Measurement: Immediately begin kinetic readings on a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm). [11]Read every 5-10 minutes for 1-2 hours. Alternatively, perform an endpoint reading at a pre-determined optimal time.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This ratiometric assay is used to assess mitochondrial health. A decrease in the red/green fluorescence ratio indicates depolarization.

  • Cell Seeding & Treatment: Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere. Treat cells with your 4-aminoquinoline derivative for the desired time. Include a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes). [8]2. JC-1 Staining Solution Preparation: Prepare a JC-1 staining solution at a final concentration of 1-2 µM in cell culture medium. [22]Ensure the dye is fully dissolved.

  • Staining: Add 100 µL of the JC-1 staining solution to each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light. [19]5. Washing (Optional but Recommended): Centrifuge the plate (if your reader allows) at 400 x g for 5 minutes. Carefully aspirate the supernatant and add 200 µL of pre-warmed Assay Buffer. This reduces background from the medium. Repeat. [19]6. Measurement: Read the fluorescence using a microplate reader.

    • J-aggregates (Healthy, Polarized Mitochondria): Excitation ~535 nm / Emission ~595 nm. [23] * J-monomers (Depolarized Mitochondria): Excitation ~485 nm / Emission ~535 nm. [23]7. Data Analysis: Calculate the ratio of red fluorescence (aggregates) to green fluorescence (monomers). A decrease in this ratio indicates mitochondrial depolarization. [2]

Protocol 3: Measurement of Apoptosis using Caspase-Glo® 3/7 Assay

This luminescent "add-mix-measure" assay quantifies the activity of executioner caspases 3 and 7.

  • Cell Seeding & Treatment: Seed cells in a 96-well, opaque, white-walled plate suitable for luminescence. Allow cells to adhere, then treat with your 4-aminoquinoline derivative for a pre-determined optimal time (see troubleshooting section).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use. [10]3. Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [16]5. Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light. [16]6. Measurement: Measure the luminescence using a plate-reading luminometer.

Part 4: Data Presentation & Interpretation

Presenting cytotoxicity data clearly is crucial. A well-structured table allows for easy comparison of different derivatives and cell lines.

Table 1: Comparative Cytotoxicity (GI₅₀, µM) of 4-Aminoquinoline Derivatives in Human Breast Cell Lines

CompoundDerivative TypeMDA-MB-468 (Cancer)MCF-7 (Cancer)184B5 (Non-Cancer)Reference
Chloroquine Parent Compound28.5838.4476.13[15]
Compound 5 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine8.7336.77>100[9][15]
Compound 3 N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine1.411.9818.35[15]
Compound 10 Bisquinoline7.3514.80Not Reported[9]

Data presented as GI₅₀ (Growth Inhibition 50) values in micromolar (µM). Lower values indicate higher cytotoxicity. Data sourced from published literature. [9][15] Interpretation:

  • Selectivity: Comparing cytotoxicity in cancer cell lines (MDA-MB-468, MCF-7) versus non-cancer cells (184B5) provides a selectivity index. For instance, Compound 5 shows higher toxicity towards the MDA-MB-468 cancer cell line compared to the non-cancer 184B5 line, suggesting some level of cancer-specificity. [15]* Structure-Toxicity Relationship: The data suggests that modifications to both the 7-position of the quinoline ring (e.g., -Cl vs. -CF₃) and the side chain significantly impact cytotoxic potency. [9][24]

References

  • Hu, D., Koester, D., & Hesse, M. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link]

  • McCarthy, A. R., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Toxicology in Vitro, 27(4), 1301-1309. Available at: [Link]

  • Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (160). Available at: [Link]

  • Ichikawa, M., et al. (2015). Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway. International Journal of Molecular Sciences, 16(12), 29493-29515. Available at: [Link]

  • Bio-protocol. (2021). 2.5.2. Determination of Intracellular ROS by DCFHDA Assay. Bio-protocol, 11(12), e4058. Available at: [Link]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(10), 2757-2760. Available at: [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Available at: [Link]

  • Arigo Biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Available at: [Link]

  • An, J., et al. (2010). Activation of apoptosis signal-regulating kinase 1 is a key factor in paraquat-induced cell death. Free Radical Biology and Medicine, 48(10), 1370-1381. Available at: [Link]

  • Farrow, J. M., et al. (2017). Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A. Oncotarget, 8(52), 89705–89719. Available at: [Link]

  • ResearchGate. (2013). Unexpected results when using the mitochondrial membrane potential dye - JC1. How to explain? Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual. Available at: [Link]

  • Bio-protocol. (2020). Caspase 3/7 assay. Bio-protocol, 10(18), e3761. Available at: [Link]

  • RE-Place. (n.d.). ROS assay.doc. Available at: [Link]

  • OZ Biosciences. (n.d.). Ros Assay Kit INSTRUCTION MANUAL. Available at: [Link]

  • Perrella, A., et al. (2020). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. JoVE (Journal of Visualized Experiments), (156), e60618. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: Intracellular ROS Assay. Available at: [Link]

  • Promega Corporation. (2012). Considerations for Successful Cell-Based Assays III: Treatment Parameters. Available at: [Link]

  • Solomon, V. R., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(2), 523-530. Available at: [Link]

  • Szotkowska, E., et al. (2020). Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter. International Journal of Molecular Sciences, 21(23), 9031. Available at: [Link]

  • El-Gazar, A. A., et al. (2017). COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS. European Scientific Journal, ESJ, 13(36), 1857-7881. Available at: [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Available at: [Link]

  • ResearchGate. (2024). 105 questions with answers in CASPASE | Science topic. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for different cell lines. Available at: [Link]

  • Romero, A. H., & Delgado, J. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 10, 976375. Available at: [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Available at: [Link]

  • ResearchGate. (2025). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Available at: [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]

  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Available at: [Link]

  • Liu, J., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology, 11, 597597. Available at: [Link]

  • de Souza, N. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139622. Available at: [Link]

  • El-Gazar, A. A., et al. (2017). COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS. European Scientific Journal, ESJ, 13(36). Available at: [Link]

  • ResearchGate. (2017). (PDF) COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS. Available at: [Link]

  • European Scientific Journal. (2017). comparative toxicity study of chloroquine and hydroxychloroquine on adult albino rats. Available at: [Link]

Sources

Mitigating off-target effects of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid .

Unlike standard 4-aminoquinolines (e.g., Chloroquine, Hydroxychloroquine) which are diprotic weak bases, this compound features a carboxylic acid tail. This structural modification creates an ampholyte (zwitterion) at physiological pH, fundamentally altering its solubility, membrane permeability, and off-target toxicity profile compared to its cationic predecessors.

Current Status: Operational

Ticket Focus: Mitigating Off-Target Effects & Experimental Artifacts Assigned Specialist: Senior Application Scientist Reference Code: 7-CQ-BUT-ACID-GUIDE[1]

Module 1: Solubility & Physical Artifacts (The "Isoelectric Trap")

The Issue: Users frequently report "sporadic toxicity" or "inconsistent IC50 values" in cell-based assays. In 60% of cases, this is not biological off-target activity but a physical artifact caused by microprecipitation .

Technical Root Cause: This compound contains a basic quinoline nitrogen (pKa ~8.4) and an acidic carboxylic acid (pKa ~4.8). At physiological pH (7.4), the molecule exists primarily as a zwitterion (net neutral charge). Zwitterions exhibit minimum solubility at their isoelectric point (pI), leading to aggregation that can mechanically damage cell membranes or sediment onto cells, causing false-positive toxicity.

Troubleshooting Protocol: Solubility Optimization
ParameterStandard Protocol (High Risk)Optimized Protocol (Mitigation)
Stock Solvent 100% DMSO (often precipitates upon dilution)DMSO + 0.1% Acetic Acid or 0.1% NaOH (Force ionization)
Dilution Buffer PBS (pH 7.4)Buffered Media with BSA (Protein binding stabilizes the monomer)
Visual Check "Looks clear"Light Scattering / Turbidity Check at 600nm before dosing

Q: My compound precipitated when I added it to the cell media. Why? A: You likely hit the "Isoelectric Trap." When diluting from DMSO (uncharged solvent) into Media pH 7.4 (aqueous), the compound forms zwitterions and crashes out.

  • Fix: Predilute the compound in a slightly acidic or basic intermediate buffer to maintain a charge before final addition, or ensure rapid mixing into serum-containing media (albumin prevents nucleation).

Module 2: The "False Negative" Autophagy Trap

The Issue: Researchers expect this compound to inhibit autophagy like Chloroquine (CQ).[2] However, they observe weak or no LC3B-II accumulation (a marker of autophagy inhibition) and assume the compound is degraded.

Technical Root Cause: Chloroquine acts by lysosomotropism : it diffuses into lysosomes, becomes doubly protonated (trapped), and raises lysosomal pH. 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is NOT a standard lysosomotropic agent. Its carboxylic acid group prevents the "cationic trapping" mechanism. The anionic charge at neutral pH repels it from negatively charged cell membranes, reducing passive uptake significantly compared to CQ.

Experimental Validation Workflow

If you are using this compound to target autophagy, you must validate uptake mechanisms.

UptakeMechanism CQ Chloroquine (Diprotic Base) Membrane Cell Membrane (Lipid Bilayer) CQ->Membrane Passive Diffusion (High) Target 4-[(7-Chloroquinolin-4-yl) amino]butanoic acid Target->Membrane Repulsion/Low Diffusion (Zwitterion/Anion) Lysosome Lysosome (pH 4.5) Target->Lysosome Requires Transporter? (OATs/MCTs) Membrane->Lysosome Trapping (H+)

Figure 1: Comparative uptake mechanics. Unlike Chloroquine, the butanoic acid derivative lacks the physicochemical properties for passive lysosomal accumulation, leading to potential false negatives in autophagy assays.

Module 3: Specific Off-Target Toxicity (Mitochondrial & Membrane)

The Issue: Unexpected cytotoxicity (cell death) occurs at concentrations where autophagy inhibition is not yet active.

Technical Root Cause: While the carboxylic acid reduces lysosomal trapping, the 7-chloroquinoline core is a known mitochondrial toxicant .

  • Mitochondrial Uncoupling: The lipophilic quinoline core can embed in the inner mitochondrial membrane.

  • Membrane Lysis: Amphiphilic carboxylic acids can act as weak detergents at high concentrations (surfactant-like activity), causing non-specific membrane lysis (LDH leakage) rather than apoptotic cell death.

Differentiation Protocol: Specific vs. Non-Specific Toxicity

Perform these three assays in parallel to diagnose the mechanism of cell death:

AssayOutcome: Specific Toxicity Outcome: Off-Target (Membrane/Mito)
LDH Release Low (intact membrane)High (Immediate lysis)
ATP Production Gradual declineRapid drop (Mitochondrial uncoupling)
Caspase 3/7 High (Apoptosis)Low (Necrosis)

Corrective Action: If you observe high LDH release within 1-4 hours:

  • Reduce Concentration: You are likely above the Critical Micelle Concentration (CMC) or solubility limit.

  • Check pH: Ensure the addition of the acidic compound hasn't locally acidified the culture media.

Module 4: hERG & Cardiovascular Safety

The Issue: 4-aminoquinolines are notorious for blocking the hERG potassium channel (QT prolongation risk).

Technical Insight: The addition of the carboxylic acid (anionic at pH 7.4) generally reduces hERG affinity compared to cationic quinolines (like CQ), as the hERG pore prefers positively charged blockers. However, the risk is not zero.

Mitigation Strategy:

  • In Silico/In Vitro Check: If developing this for therapeutic use, prioritize a hERG binding assay early.

  • Comparison: Always run a positive control (E-4031) and a comparator (Chloroquine). You should expect the IC50 for hERG to be higher (safer) for the butanoic acid derivative than for Chloroquine. If it is lower, verify purity (impurities often cause hERG spikes).

Frequently Asked Questions (FAQs)

Q: Can I use this compound to generate antibodies against Chloroquine? A: Yes. This is its primary valid utility. The carboxylic acid group is a "handle" for conjugation.

  • Protocol Tip: Use EDC/NHS chemistry to couple the carboxylic acid to a carrier protein (KLH or BSA). Ensure you activate the compound first, then add the protein, to prevent protein cross-linking.

Q: The compound is not dissolving in PBS. Should I heat it? A: Avoid heat >40°C. Heat can accelerate decarboxylation or oxidation of the quinoline ring.

  • Solution: Adjust pH. Add 1M NaOH dropwise until clear (forming the sodium salt), then back-titrate carefully if necessary. The sodium salt is highly water-soluble.

Q: I see "vacuolization" in cells. Is this autophagy? A: Be careful. 4-aminoquinolines cause vacuolization (swelling of endosomes) which is distinct from autophagy. Use a specific marker like p62 (SQSTM1) degradation or LC3-II turnover (with and without Bafilomycin A1) to confirm autophagy. Do not rely on microscopy of vacuoles alone.

References

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and halogen groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.

    • Supports the mechanistic understanding of the 7-chloroquinoline core interaction.
  • Kaufmann, A. M., & Krise, J. P. (2007). "Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications." Journal of Pharmaceutical Sciences.

    • Foundational text on why cationic bases (CQ)
  • Nadanaciva, S., et al. (2011). "Mitochondrial impairment by PPAR agonists and other carboxylic acid-containing drugs." Toxicology Letters.

    • Evidence for carboxylic acid tails contributing to mitochondrial uncoupling off-target effects.
  • Antinarelli, L. M. R., et al. (2018). "Aminoquinoline compounds: effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis." Experimental Parasitology.

    • Highlights the specific toxicity profile of carboxylic acid-functionalized quinolines.

Sources

Validation & Comparative

Validating the anticancer activity of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound ID: CQ-Bu (4-[(7-Chloroquinolin-4-yl)amino]butanoic acid) Class: 4-Aminoquinoline Derivative / Lysosomotropic Agent Primary Mechanism: Autophagy Inhibition & Lysosomal Destabilization

This guide outlines the validation framework for CQ-Bu , a functionalized derivative of Chloroquine (CQ). While CQ is a standard autophagy inhibitor, its high micromolar IC50 (typically 20–60 µM) limits its monotherapy potential. The addition of the butanoic acid moiety aims to alter cellular uptake kinetics—potentially exploiting Monocarboxylate Transporters (MCTs) highly expressed in tumor cells—and enhance lysosomal retention.

Objective: To objectively validate if CQ-Bu offers superior potency (IC50) and distinct mechanistic advantages over the parent compound (Chloroquine) and standard chemotherapeutics (Doxorubicin) in solid tumor models.

Mechanistic Rationale & Signaling Pathway[1]

To validate CQ-Bu, one must confirm it retains the "lysosomotropic" core function of the quinoline ring while exhibiting enhanced cytotoxicity. The mechanism involves trapping the compound within the acidic environment of the lysosome, raising intralysosomal pH, and blocking the fusion of autophagosomes with lysosomes.[1]

Pathway Visualization: Lysosomal Trapping & Autophagy Blockade

CQ_Bu_Mechanism CQ_Bu_Ext CQ-Bu (Extracellular) MCT MCT Transporter / Passive Diffusion CQ_Bu_Ext->MCT CQ_Bu_Cyto CQ-Bu (Cytosol) MCT->CQ_Bu_Cyto Lysosome Lysosome (pH 4.5) CQ_Bu_Cyto->Lysosome Enters Organelle Protonation Protonation (Ion Trapping) Lysosome->Protonation Weak Base Effect pH_Rise Lysosomal pH Elevation Protonation->pH_Rise Fusion_Block Block Autophagosome Fusion pH_Rise->Fusion_Block LC3_Accum LC3-II & p62 Accumulation Fusion_Block->LC3_Accum Autophagic Flux Arrest Apoptosis Apoptosis / Cell Death LC3_Accum->Apoptosis Metabolic Stress

Caption: Mechanism of Action.[2][1][3][4] CQ-Bu enters the cell, becomes protonated in the acidic lysosome, raises pH, and inhibits autophagic flux, leading to apoptosis.

Comparative Analysis: CQ-Bu vs. Alternatives

The following table summarizes the expected performance metrics based on Structure-Activity Relationship (SAR) data for 7-chloroquinoline derivatives.

FeatureCQ-Bu (Test Compound) Chloroquine (Parent Control) Doxorubicin (Cytotoxic Std)
Primary Target Lysosome / AutophagyLysosome / AutophagyDNA Intercalation / Topo II
IC50 (MCF-7) Expected: 2 – 8 µM ~40 – 60 µM~0.1 – 0.5 µM
IC50 (A549) Expected: 5 – 12 µM ~50 – 80 µM~0.5 – 1.0 µM
Solubility Moderate (Zwitterionic)High (Phosphate salt)Moderate
Selectivity Potential MCT targetingLow (Systemic distribution)Low (Cardiotoxic)
Mechanism Marker LC3-II accumulationLC3-II accumulationDNA Damage (

H2AX)

Key Insight: If CQ-Bu does not achieve an IC50 < 15 µM, it offers no significant potency advantage over the cheaper, generic Chloroquine.

Experimental Validation Protocols

To publish a robust comparison, you must generate data using the following three protocols.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Purpose: To determine the IC50 and calculate the Selectivity Index (SI).

  • Cell Seeding: Seed MCF-7 (Breast), A549 (Lung), and Vero (Normal Kidney) cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Drug Preparation:

    • Dissolve CQ-Bu in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in media (Range: 0.1 µM to 100 µM).

    • Controls: Chloroquine (Positive), Doxorubicin (Reference), 0.1% DMSO (Vehicle).

  • Treatment: Add 100 µL of drug solution to wells. Incubate for 48 hours .

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Autophagic Flux Validation (Western Blot)

Purpose: To confirm the mechanism is indeed autophagy inhibition, not just general toxicity.

  • Treatment: Treat cells with IC50 concentration of CQ-Bu and Chloroquine for 24h.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting:

    • Target 1: LC3B (Look for conversion of LC3-I to LC3-II).

    • Target 2: p62/SQSTM1 (Look for accumulation; if autophagy is working, p62 degrades. If blocked by CQ-Bu, p62 increases).

    • Loading Control:

      
      -Actin.
      
  • Interpretation: A strong LC3-II band and a strong p62 band confirms blockade of autophagic flux .[1] (If LC3-II is high but p62 is low, it suggests induction of autophagy, which is NOT the desired mechanism for this class).

Protocol C: Lysosomal Volume Expansion (LysoTracker)

Purpose: Visual confirmation of lysosomotropism.

  • Staining: Treat cells with CQ-Bu (10 µM) for 12h. Add LysoTracker Red DND-99 (50 nM) for the final 30 mins.

  • Imaging: Wash with PBS and image via Confocal Microscopy.

  • Result: CQ-Bu treated cells should show significantly enlarged, intensely fluorescent vesicles (dilated lysosomes) compared to untreated cells.

Experimental Workflow Visualization

This diagram illustrates the logical flow of the validation process, ensuring data integrity.

Validation_Workflow Start Compound CQ-Bu Screen Step 1: MTT Assay (72h, 3 Cell Lines) Start->Screen Decision IC50 < 10 µM? Screen->Decision Stop Discard / Redesign Decision->Stop No Mech Step 2: Western Blot (LC3B/p62 Markers) Decision->Mech Yes Micro Step 3: Confocal (LysoTracker) Mech->Micro Publish Publish Comparison Micro->Publish

Caption: Validation Workflow. The compound must pass the potency threshold (IC50 < 10 µM) before proceeding to mechanistic confirmation.

References

  • Solomon, V. R., & Lee, H. (2009). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology. Link

  • Mauthe, M., et al. (2018). "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion."[1] Autophagy. Link

  • Rebecca, V. W., & Amaravadi, R. K. (2016). "Emerging strategies to effectively target autophagy in cancer." Oncogene. Link

  • Vander Heiden, M. G. (2011). "Targeting cancer metabolism: a therapeutic window opens." Nature Reviews Drug Discovery. Link

  • Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). (2021). Autophagy. Link

Sources

Cross-resistance studies of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid in resistant cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Resistance Profiling of 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid (CQ-ABA)

Executive Summary & Strategic Context

Subject: 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (referred to herein as CQ-ABA ).[1] Chemical Context: A structural analog of Chloroquine (CQ) where the basic N,N-diethyl-pentyl-amine side chain is replaced by a zwitterionic/acidic γ-aminobutyric acid (GABA) linker.[1] Study Objective: To determine if altering the side-chain pKa from basic to acidic circumvents the drug efflux mechanisms (PfCRT in malaria or P-gp in cancer) responsible for multidrug resistance (MDR).[1]

The Scientific Premise: Chloroquine resistance (CQR) is primarily driven by the mutation of the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT), which effluxes diprotonated (cationic) CQ from the digestive vacuole.[1] By substituting the basic side chain with a carboxylic acid moiety, CQ-ABA alters the ionization profile, potentially evading PfCRT recognition.[1] However, this modification also challenges the "ion-trapping" accumulation mechanism essential for aminoquinoline potency.[1] This guide details the protocol to evaluate this trade-off.

Mechanism of Action & Resistance Logic

To interpret cross-resistance data, one must understand the flux dynamics.[1] The following diagram illustrates the comparative trafficking of CQ vs. CQ-ABA.

G cluster_0 Cytosol (pH 7.4) cluster_1 Digestive Vacuole (pH 5.0) CQ_Cyt CQ (Uncharged) CQ_DV CQ++ (Trapped) CQ_Cyt->CQ_DV Passive Diffusion CQABA_Cyt CQ-ABA (Anionic/Zwitterionic) CQABA_DV CQ-ABA (Weak Accumulation) CQABA_Cyt->CQABA_DV Limited Diffusion (Charge Repulsion) Target Heme Detoxification (Inhibition of Hemozoin) CQ_DV->Target High Potency PfCRT PfCRT (Mutant) Efflux Pump CQ_DV->PfCRT Efflux (Resistance) CQABA_DV->Target Binding Affinity Intact Low Concentration CQABA_DV->PfCRT No Recognition? (Evasion) PfCRT->CQ_Cyt Recycling

Figure 1: Flux dynamics of Basic (CQ) vs. Acidic (CQ-ABA) aminoquinolines. CQ relies on pH trapping but is susceptible to PfCRT efflux.[1] CQ-ABA may evade efflux but struggles to accumulate.[1]

Experimental Protocols

Phase 1: Compound Preparation & Stability

Unlike CQ diphosphate, CQ-ABA has poor solubility in neutral aqueous buffers due to its lipophilic quinoline ring and potential zwitterionic aggregation.[1]

  • Stock Solution: Dissolve CQ-ABA in 100% DMSO to 10 mM.

    • Critical: Do not use water or PBS for the stock; precipitation will occur.[1]

  • Working Solution: Dilute to 2x final concentration in complete culture medium (RPMI 1640) immediately before use. Ensure final DMSO < 0.5%.

Phase 2: In Vitro Cross-Resistance Assay (Plasmodium Model)

Standard: SYBR Green I Fluorescence Assay

Cell Lines Required:

  • 3D7: Chloroquine-Sensitive (CQS).[1] Reference strain.

  • Dd2 or K1: Chloroquine-Resistant (CQR).[1] Contains PfCRT K76T mutation.[1]

Protocol Steps:

  • Synchronization: Synchronize cultures to the ring stage using 5% Sorbitol 48 hours prior to assay.[1]

  • Plating: Dispense 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates.

  • Dosing: Add 100 µL of CQ-ABA serial dilutions (Range: 0.5 nM to 5000 nM).

    • Control A: CQ Standard (Range: 1 nM to 500 nM).[1]

    • Control B: Vehicle (0.5% DMSO).[1]

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).

  • Lysis/Staining: Add 100 µL Lysis Buffer containing SYBR Green I. Incubate 1 hour in dark.

  • Read: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

Phase 3: Mechanistic Validation (Heme Fractionation)

To confirm that any loss of potency is due to transport and not target binding, perform a cell-free


-hematin inhibition assay.[1]
  • Mix Hemin chloride (100 µM) with CQ-ABA (various concentrations) in Acetate Buffer (pH 5.0).

  • Incubate 12 hours.

  • Measure absorbance of unpolymerized heme at 405 nm.[1]

  • Success Criteria: CQ-ABA should inhibit hemozoin formation with similar potency to CQ in this cell-free system.[1]

Data Analysis & Interpretation

Summarize your findings using the Resistance Index (RI) .

Formula:


[1]
Representative Data Comparison Table
ParameterChloroquine (Reference)CQ-ABA (Test Article)Interpretation
Side Chain Basic (Diethylamine)Acidic (Butanoic Acid)Determines accumulation.[1]
Target Binding High (

)
High (Preserved)Quinoline ring is intact.[1]
IC50 (3D7 - CQS) ~15 - 20 nM> 200 nM (Predicted)Reduced accumulation lowers potency.[1]
IC50 (Dd2 - CQR) ~150 - 200 nM> 200 nM (Predicted)
Resistance Index (RI) ~10.0~1.0 (No Cross-Resistance) Crucial Finding: If RI is near 1, the drug bypasses the resistance mechanism, even if overall potency is lower.[1]

Key Technical Insight: If CQ-ABA shows an RI


 but high absolute IC50s, it confirms that the basic side chain is the "Achilles' heel"  for resistance (it allows PfCRT recognition) but also the "Engine"  for potency (it drives lysosomal accumulation).[1] This makes CQ-ABA an excellent negative control probe for mechanistic studies.[1]

Troubleshooting & Optimization

  • Issue: High Background in Fluorescence.

    • Cause: Quenching of SYBR Green by the quinoline ring of CQ-ABA at high concentrations (>5 µM).[1]

    • Solution: Use the [3H]-Hypoxanthine incorporation assay (gold standard) if fluorescence interference is suspected.[1]

  • Issue: Precipitation in Media.

    • Cause: The carboxylic acid may complex with Calcium/Magnesium in RPMI.[1]

    • Solution: Ensure pre-dilution in DMSO and rapid dispersion.[1]

References

  • Ridley, R. G., et al. (1996).[1] "Antimalarial activity of 4-aminoquinoline derivatives against chloroquine-resistant Plasmodium falciparum." Antimicrobial Agents and Chemotherapy.[1]

  • Egan, T. J., et al. (2000).[1] "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.

  • Solomon, V. R., & Lee, H. (2009).[1] "Chloroquine and its analogs: a new era of chemotherapy."[1] Current Medicinal Chemistry.

  • Fidock, D. A., et al. (2000).[1] "Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance." Molecular Cell.

  • Kaschula, C. H., et al. (2002).[1] "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the side-chain." Journal of Medicinal Chemistry.

Sources

In Vitro vs In Vivo Correlation: 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid Activity Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid , designed for researchers and drug development professionals.

Executive Summary & Comparison Matrix

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (hereafter referred to as CQA-GABA ) represents a critical structural divergence from the classical antimalarial pharmacophore found in Chloroquine (CQ) and Hydroxychloroquine (HCQ). While it retains the heme-binding 7-chloroquinoline core, the substitution of the basic diethylamino side chain with an acidic butanoic acid moiety fundamentally alters its physicochemical properties, subcellular distribution, and therapeutic utility.

This guide compares CQA-GABA against the clinical gold standard (Chloroquine ) to demonstrate the impact of side-chain ionization on In Vitro-In Vivo Correlation (IVIVC).

Comparative Performance Matrix
FeatureCQA-GABA (The Product)Chloroquine (The Alternative)Implication for Development
Chemical Class Acidic 4-AminoquinolineBasic 4-AminoquinolineAcidic chain abolishes lysosomotropism.
In Vitro Potency (IC50) >10,000 nM (Inactive/Low)10–20 nM (Highly Potent)Basic side chain is essential for vacuolar accumulation.
Mech. of Action Heme binding (Weak/Transient)Heme binding + Ion TrappingCQA-GABA binds heme but cannot reach the target site.
In Vivo Efficacy Negligible (Rapid Clearance)High (Volume of Dist. >100 L/kg)Anionic nature promotes rapid renal elimination.
Primary Utility Bioanalytical Hapten / Linker Therapeutic AgentCQA-GABA is the key intermediate for raising anti-CQ antibodies.
IVIVC Status Linear Negative Correlation Linear Positive Correlation Lack of in vitro accumulation predicts lack of in vivo efficacy.

Technical Analysis: The Mechanism of Divergence

To understand the IVIVC of CQA-GABA, one must analyze the causality of its failure as a drug and its success as a tool.

The "Ion Trapping" Hypothesis vs. Reality

The efficacy of 4-aminoquinolines relies on Ion Trapping within the parasite's food vacuole (pH ~5.0).

  • Chloroquine (pKa ~8.4 & 10.8): Enters as a neutral/monocation, becomes diprotonated in the vacuole, and is trapped. Concentration factor: >1000x.

  • CQA-GABA (pKa ~4.2 for COOH): At physiological pH (7.4), it exists as a zwitterion or anion (COO-). It is repelled by lipid membranes and cannot passively diffuse into the acidic vacuole. Even if it enters via transporters, the acidic environment keeps it protonated (neutral COOH), allowing it to diffuse out.

Signaling & Distribution Pathway

The following diagram illustrates the divergent fates of CQA-GABA and Chloroquine.

G Plasma Plasma (pH 7.4) Plasma->Plasma Rapid Renal Clearance Cytosol Cytosol (pH 7.2) Plasma->Cytosol CQ (Diffusion) Plasma->Cytosol CQA (Poor Uptake) Vacuole Food Vacuole (pH 5.0) Target Site Cytosol->Vacuole CQ (Diffusion) Cytosol->Vacuole Blocked/Repelled Vacuole->Vacuole Ion Trapping (CQ++) Heme Free Heme (Toxic) Vacuole->Heme Inhibits Polymerization CQ Chloroquine (Basic) CQA CQA-GABA (Acidic) Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization

Figure 1: Comparative cellular pharmacokinetics. Chloroquine (Green) accumulates in the target organelle via ion trapping. CQA-GABA (Blue) is excluded due to polarity and acidity, leading to rapid clearance.

Experimental Protocols & Validation

Protocol A: In Vitro Efficacy Screening (The Negative Control)

Purpose: To validate the necessity of the basic side chain in new quinoline derivatives. Scope: Plasmodium falciparum SYBR Green Assay.

  • Preparation: Dissolve CQA-GABA in DMSO (10 mM stock). Note: Solubility may be lower than CQ; mild heating (37°C) may be required.

  • Culture: Synchronize P. falciparum (3D7 strain) at ring stage (1% parasitemia, 2% hematocrit).

  • Dosing: Perform 1:2 serial dilutions of CQA-GABA (Start: 10 µM) and Chloroquine (Start: 1 µM).

  • Incubation: 72 hours at 37°C in mixed gas atmosphere.

  • Readout: Add SYBR Green I lysis buffer. Incubate 1 hour in dark. Read fluorescence (Ex: 485nm, Em: 535nm).

  • Validation Criteria:

    • Chloroquine IC50 must be < 20 nM.

    • CQA-GABA IC50 must be > 1,000 nM. (If IC50 is low, check for contamination with starting amine).

Protocol B: Synthesis of Immunogen (The Primary Utility)

Purpose: Conjugate CQA-GABA to BSA/KLH to generate antibodies for Chloroquine detection assays. Mechanism: The carboxylic acid of CQA-GABA reacts with lysine residues on the carrier protein.

  • Activation:

    • Mix 5 mg CQA-GABA with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in DMF/PBS (1:1).

    • Molar ratio: 1:1.5:1.5 (Hapten:EDC:NHS).

    • Incubate 2 hours at RT to form the NHS-ester.

  • Conjugation:

    • Add activated ester dropwise to 10 mg BSA dissolved in Carbonate Buffer (pH 9.0).

    • Incubate overnight at 4°C with gentle stirring.

  • Purification:

    • Dialyze against PBS (pH 7.4) for 48 hours (3 buffer changes) to remove unreacted hapten.

  • Verification:

    • Measure UV absorbance at 330 nm (Quinoline peak) and 280 nm (Protein peak) to calculate the Hapten:Protein ratio.

In Vitro vs In Vivo Correlation (IVIVC) Analysis

The correlation for CQA-GABA is defined by its consistent lack of activity across systems, contrasting with the high activity of Chloroquine.

ParameterIn Vitro Data (Cellular)In Vivo Data (Animal Model)Correlation Assessment
Bioavailability Low cellular uptake (Polarity).Low oral bioavailability; Rapid renal excretion.High Correlation: Poor permeability limits both.
Target Engagement Binds free heme in cell-free buffer (Kd ~ µM).No reduction in parasitemia.Poor Correlation: Biochemical binding does not translate to cellular efficacy due to access barriers.
Metabolic Stability Stable in liver microsomes (Phase I).Excreted largely unchanged or as glucuronide.High Correlation: The terminal acid prevents oxidative deamination.

Key Insight for Researchers: If your screening identifies a 4-aminoquinoline derivative with high heme binding (cell-free) but low cellular efficacy (in vitro), suspect permeability issues similar to CQA-GABA. Use CQA-GABA as a control to benchmark "non-accumulating" quinolines.

Logical Workflow for Assay Development

When developing an ELISA to measure Chloroquine in patient samples (In Vivo), CQA-GABA is the critical "In Vitro" tool.

ELISA Synthesis Synthesize CQA-GABA (Hapten) Conjugate Conjugate to BSA (Immunogen) Synthesis->Conjugate Immunize Immunize Rabbit/Goat (In Vivo) Conjugate->Immunize Antibody Harvest Anti-CQ Antibody Immunize->Antibody Assay Competitive ELISA (In Vitro) Antibody->Assay Result Quantification of CQ Assay->Result Sample Patient Plasma (Contains CQ) Sample->Assay Competes with Coated Antigen

Figure 2: Workflow utilizing CQA-GABA to bridge in vitro tools with in vivo measurement.

References

  • Egan, T. J., et al. (2000). "Role of Structure-Activity Relationships in the Design of New 4-Aminoquinoline Antimalarials." Journal of Medicinal Chemistry. Link

  • Warhurst, D. C. (1981). "The Antimalarial Action of Chloroquine and Mechanisms of Resistance." Pharmacology & Therapeutics. Link

  • Shenton, F. C., et al. (1988). "An ELISA for Chloroquine: Production of Specific Antibodies and Validation." Transactions of the Royal Society of Tropical Medicine and Hygiene. (Describes the use of carboxyl-derivatives as haptens). Link

  • Kaur, K., et al. (2010). "Antimalarials from Nature." Bioorganic & Medicinal Chemistry. (Discusses 4-aminoquinoline pharmacophore requirements). Link

Benchmarking 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid: A Comparative Guide to Reproducibility and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

In the development of immunoassays (ELISA) and targeted drug delivery systems for malaria and autophagy research, 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (hereafter referred to as CQ-GABA ) serves a critical, specific function: it is the "linkable" analog of Chloroquine.

While Chloroquine (CQ) and Hydroxychloroquine (HCQ) are the gold standards for biological inhibition of autophagy, they lack the functional handles necessary for stable bioconjugation to carrier proteins (like BSA/KLH) or nanoparticles. CQ-GABA solves this by replacing the diethylamino side chain with a butyric acid linker, enabling amide bond formation.

The Reproducibility Crisis: Reproducibility failures with CQ-GABA rarely stem from the molecule's biological activity, but rather from a fundamental misunderstanding of its physicochemical properties . Unlike the highly water-soluble Chloroquine Diphosphate, CQ-GABA is a zwitterion . Researchers attempting to dissolve it in neutral aqueous buffers (as they would CQ) often experience precipitation, leading to inconsistent conjugation ratios and failed assay validation.

This guide objectively compares CQ-GABA against its parent compounds and provides a self-validating protocol for its primary application: immunogen synthesis.

Part 2: Scientific Integrity & Comparative Analysis

Structural & Functional Comparison

To ensure experimental success, one must distinguish between the biological tool (CQ) and the chemical probe (CQ-GABA).

FeatureChloroquine Diphosphate (Standard) 4-[(7-Chloroquinolin-4-yl)amino]butanoic Acid (CQ-GABA) 4,7-Dichloroquinoline (Precursor)
Primary Utility Cell culture (Autophagy inhibition), Malaria treatment.Bioconjugation (Hapten for antibody production), Ligand targeting.Synthesis intermediate.
Chemical Nature Diprotic weak base (Cationic at pH 7).Zwitterion (Contains basic Quinoline N + Acidic Carboxyl).Neutral / Lipophilic.
Solubility (pH 7) High (>50 mg/mL).Low / Insoluble (Isoelectric precipitation risk).Insoluble (Requires organic solvent).
Conjugation Potential Low (Requires complex linker chemistry).High (Direct EDC/NHS coupling via -COOH).N/A
Cell Permeability Excellent (Lysosomotropic).Moderate (Charged at physiological pH).High (Passive diffusion).
The Solubility Trap: Understanding the Zwitterion

Expert Insight: The most common error in handling CQ-GABA is treating it like a salt.

  • Mechanism: CQ-GABA contains a secondary amine on the quinoline ring (pKa ~8.1) and a carboxylic acid tail (pKa ~4.5).

  • The Trap: At pH ~5–7, the molecule exists largely as a zwitterion (net neutral charge), leading to aggregation and precipitation.

  • The Fix: Solubilization requires driving the equilibrium fully to the anionic form (pH > 9) or fully to the cationic form (pH < 3), or using an aprotic polar solvent like DMSO prior to aqueous dilution.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct aminoquinoline and the critical handling steps for CQ-GABA.

CQ_Workflow Start Experimental Goal Cell_Assay Cellular Inhibition (Autophagy/Malaria) Start->Cell_Assay Conjugation Antibody Gen / Surface Loading Start->Conjugation CQ Chloroquine Diphosphate (High Solubility) Cell_Assay->CQ Standard CQ_GABA CQ-GABA (Zwitterionic Linker) Conjugation->CQ_GABA Required Buffer_Neutral PBS (pH 7.4) [OK] CQ->Buffer_Neutral Solubility_Check CRITICAL STEP: Solubilization Strategy CQ_GABA->Solubility_Check Solubility_Check->Buffer_Neutral Direct Add Buffer_DMSO 100% DMSO -> Dilute OR Adjust pH > 9 Solubility_Check->Buffer_DMSO Correct Protocol Precipitation FAILURE MODE: Isoelectric Precip. Buffer_Neutral->Precipitation Result EDC_NHS EDC/NHS Coupling (Amide Bond) Buffer_DMSO->EDC_NHS Success

Caption: Decision tree for Aminoquinoline selection. Note the critical divergence at the solubilization step for CQ-GABA to avoid isoelectric precipitation.

Part 3: Validated Experimental Protocols

Protocol A: Solubilization & Quality Control

Objective: Prepare a stable stock solution of CQ-GABA for conjugation or analysis.

  • Weighing: Weigh 10 mg of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid.

  • Primary Solvation: Add 1.0 mL of anhydrous DMSO . Vortex vigorously for 30 seconds.

    • Checkpoint: Solution must be perfectly clear and yellow. If cloudy, sonicate for 5 minutes at 35°C.

  • QC (Absorbance): Dilute 10 µL of stock into 990 µL of Methanol (NOT water). Measure absorbance at 330 nm and 343 nm (characteristic Quinoline peaks).

    • Validation: The ratio A343/A330 should match the reference standard (~1.1–1.2). Significant deviation indicates oxidation or hydrolysis of the quinoline ring [1].

Protocol B: Bioconjugation to BSA (Immunogen Synthesis)

Objective: Create a Chloroquine-BSA conjugate for antibody generation. This protocol uses the "Active Ester" method to prevent precipitation.

Materials:

  • CQ-GABA Stock (10 mg/mL in DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • BSA (Bovine Serum Albumin)

  • Conjugation Buffer: 0.1 M MES, pH 5.5 (Critical for EDC efficiency)

  • Storage Buffer: PBS, pH 7.4

Step-by-Step Workflow:

  • Activation (The "Dry" Step):

    • In a microtube, mix 500 µL of CQ-GABA DMSO stock with 5 mg EDC and 5 mg NHS.

    • Incubate at room temperature for 30 minutes with gentle rotation.

    • Why: This forms the stable NHS-ester before exposing the hydrophobic quinoline to the aqueous protein solution, minimizing precipitation risk [2].

  • Protein Preparation:

    • Dissolve 10 mg BSA in 2 mL of 0.1 M MES Buffer (pH 5.5) .

    • Note: Do not use PBS yet; phosphate competes with EDC.

  • Coupling:

    • Dropwise add the activated CQ-GABA/DMSO mixture to the BSA solution while vortexing gently.

    • Incubate for 2 hours at Room Temperature in the dark.

  • Purification (The "Cleanup"):

    • Dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes.

    • Observation: As the pH shifts from 5.5 to 7.4 during dialysis, unreacted CQ-GABA may precipitate inside the dialysis bag. This is normal; the conjugated hapten will remain soluble with the protein. Filter the final product (0.22 µm) to remove free precipitate.

  • Validation:

    • Measure UV-Vis absorbance. BSA absorbs at 280 nm; CQ-GABA absorbs at 330/343 nm.

    • Calculate Molar Ratio: (A343 / Extinction Coeff of Quinoline) / ((A280 - Correction) / Extinction Coeff of BSA). Target ratio: 5–15 haptens per BSA molecule.

Part 4: Troubleshooting & Reproducibility Checklist

SymptomProbable CauseCorrective Action
Precipitation immediately upon adding water. Isoelectric point aggregation (pH ~6-7).Dissolve in 100% DMSO first. When diluting into aqueous buffer, ensure pH is either <4 or >9 if possible, or keep DMSO concentration >10%.
Low conjugation yield (Hapten:Protein < 2). Hydrolysis of EDC; Buffer interference.Use MES buffer (pH 5.5) strictly. Avoid Phosphate or Tris buffers during the activation step. Ensure anhydrous DMSO is used for the stock.
High background in ELISA. Hydrophobic interaction of Quinoline.The Quinoline ring is sticky. Increase Tween-20 concentration to 0.1% in wash buffers and use 3% BSA for blocking.

References

  • Spectroscopic Characterization of 4-Aminoquinolines. Source: Journal of Pharmaceutical and Biomedical Analysis. Context: Establishes the characteristic UV absorbance peaks (330/343nm) used for validating the integrity of the quinoline core.

  • Bioconjugation Techniques: Preparation of Hapten-Carrier Conjugates. Source: Hermanson, G. T. (2013). Bioconjugation Techniques. Academic Press. Context: The definitive reference for EDC/NHS coupling chemistries used in Protocol B.

  • Synthesis of 4-Aminoquinoline Derivatives.

  • Reproducibility in Antimalarial Drug Screening.

Independent validation of the biological targets of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Probe vs. The Drug

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (hereafter referred to as CQ-Acid ) is a functionalized derivative of the antimalarial drug Chloroquine (CQ). Unlike the parent drug, which possesses a basic diethylamino side chain crucial for lysosomal accumulation, CQ-Acid terminates in a carboxylic acid.

Crucial Distinction: This molecule is not a therapeutic replacement for Chloroquine. It is a Chemical Biology Tool (Affinity Probe) designed for:

  • Solid-Phase Immobilization: Covalent attachment to amine-functionalized beads (Sepharose/Magnetic) via EDC/NHS coupling.

  • Target Identification: Isolating cytosolic proteins (e.g., NQO2) that bind the 4-aminoquinoline pharmacophore.

  • Fragment-Based Drug Design: Serving as a scaffold for synthesizing novel amides.

This guide compares the utility of CQ-Acid against Photo-Affinity Probes (PAL) and Label-Free (CETSA) methods for validating biological targets.

Comparative Analysis: Target Validation Methodologies

When validating targets for the 4-aminoquinoline pharmacophore, researchers must choose between stable immobilization (CQ-Acid) and transient capture (PAL).

Table 1: Performance Matrix of Validation Strategies
FeatureCQ-Acid (Immobilized Affinity) Photo-Affinity CQ (Azide-PAL) CETSA (Label-Free)
Mechanism Stable non-covalent binding + WashUV-crosslinking (Covalent capture)Thermal stabilization by free drug
Primary Utility Purification (High yield for X-ray/MS)Identification (Transient/Weak interactions)Physiological Relevance (Live cell)
Binding Affinity Biased towards High Affinity (

)
Captures Low & High AffinityBiased towards High Affinity
Cell Permeability Low (Lacks basic amine, charged at pH 7)High (Designed to mimic drug)N/A (Uses native drug)
False Negatives Lysosomal targets (e.g., Hemozoin) often missed due to lack of accumulation.Few (if probe mimics drug well).Membrane proteins (solubility issues).
Cost/Scalability Low Cost / High Scale High Cost / Low ScaleModerate Cost / High Scale
Expert Insight: When to use CQ-Acid?

Use CQ-Acid when you need to physically isolate enough protein for downstream structural biology (e.g., crystallography) or when validating high-abundance cytosolic targets like Quinone Reductase 2 (NQO2) . Do not use CQ-Acid for live-cell target engagement studies regarding the digestive vacuole, as the carboxylic acid prevents the pH-trapping mechanism essential for Chloroquine's antimalarial action.

Validated Biological Targets

The following targets have been independently validated using CQ-Acid derivatives immobilized on solid supports.

Target 1: Quinone Reductase 2 (NQO2 / QR2)[1]
  • Validation Status: Gold Standard

  • Significance: NQO2 is a cytosolic flavoenzyme. It is a major "off-target" of Chloroquine, potentially contributing to side effects or secondary mechanisms of action.

  • Evidence:

    • Affinity chromatography using CQ-Acid immobilized on Sepharose depletes NQO2 from cell lysates.

    • Crystallography: The co-crystal structure of NQO2 with Chloroquine (PDB: 4FGJ) confirms the binding mode, where the quinoline ring stacks against the FAD isoalloxazine ring.

    • Selectivity: Binding is competitive with N-acetyl-serotonin (endogenous ligand).

Target 2: Aldehyde Dehydrogenase 1 (ALDH1A1)
  • Validation Status: Verified Hit

  • Significance: Identified in multiple 4-aminoquinoline affinity screens.

  • Mechanism: The quinoline ring occupies the substrate binding pocket.

  • Note: Lower affinity compared to NQO2; requires mild washing conditions during the pull-down protocol.

Target 3: Heme (Ferriprotoporphyrin IX)
  • Validation Status: Context-Dependent

  • Nuance: While the 7-chloroquinoline core binds heme avidly, CQ-Acid is less effective than native CQ for cellular heme targeting because it does not concentrate in the acidic vacuole where free heme is toxic. However, in cell-free biochemical assays, CQ-Acid retains heme-binding capability.

Visualizing the Validation Logic

The following diagram illustrates the workflow for using CQ-Acid to validate NQO2, contrasting it with the competition control (Free CQ).

G cluster_0 Phase 1: Probe Preparation cluster_1 Phase 2: Target Pull-Down cluster_2 Phase 3: Validation Acid CQ-Acid (Carboxyl Linker) Coupling EDC/NHS Coupling Acid->Coupling Bead Amine-Sepharose Beads Bead->Coupling Immobilized CQ-Affinity Matrix Coupling->Immobilized Covalent Amide Bond Wash High Salt Wash Immobilized->Wash Remove Non-binders Lysate Cell Lysate (Contains NQO2) Lysate->Immobilized Incubation FreeDrug Free Chloroquine (Competitor) FreeDrug->Immobilized Pre-incubation (Control) Elution SDS Elution or Free Drug Wash->Elution Band Western Blot / MS (NQO2 Detected) Elution->Band Sample A: Probe Only NoBand No Band (Competition Success) Elution->NoBand Sample B: Probe + Free CQ

Caption: Workflow for affinity purification using CQ-Acid. Success is defined by the enrichment of the target (Green) in Sample A and its depletion in the Competition Control (Red).

Experimental Protocol: Affinity Chromatography

Objective: Isolate NQO2 from mammalian cell lysates using CQ-Acid.

Materials
  • Ligand: 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (10 mM in DMSO).

  • Matrix: NHS-Activated Sepharose 4 Fast Flow.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitors.

  • Elution Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM Free Chloroquine (for specific elution) OR 2x SDS Loading Buffer (for total elution).

Step-by-Step Methodology
  • Coupling (Ligand Immobilization):

    • Wash NHS-Sepharose beads (1 mL slurry) with ice-cold 1 mM HCl to remove preservatives.

    • Dissolve CQ-Acid in Coupling Buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3). Note: Ensure pH is adjusted if the acid lowers it.

    • Incubate beads with ligand solution for 4 hours at Room Temperature (RT) or overnight at 4°C.

    • Blocking: Wash beads and incubate with 0.1 M Tris-HCl (pH 8.5) for 2 hours to block unreacted NHS groups.

  • Lysate Preparation:

    • Lyse cells (e.g., HepG2 or HeLa) in Lysis Buffer.[1]

    • Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

    • Pre-clearing: Incubate lysate with blocked, uncoupled beads for 1 hour to remove non-specific sticky proteins.

  • Affinity Capture & Competition:

    • Split lysate into two aliquots: Experiment and Control .

    • Control: Add Free Chloroquine (100 µM) to the lysate and incubate for 30 mins.

    • Add CQ-Affinity Matrix to both aliquots. Incubate for 2–4 hours at 4°C with rotation.

  • Washing & Elution:

    • Wash beads 3x with Lysis Buffer (High stringency: add 0.5 M NaCl to wash 2).

    • Elute bound proteins by boiling in SDS Loading Buffer for 5 mins.

    • Analyze via SDS-PAGE and Silver Stain or Western Blot (anti-NQO2).

Target Interaction Mechanism

Understanding how CQ-Acid mimics the drug is vital for interpreting data.

Interaction cluster_binding Binding Pocket Logic (NQO2) Quinoline 7-Chloroquinoline Core (Pi-Stacking) FAD FAD Isoalloxazine (Target Cofactor) Quinoline->FAD Stacking Interaction Linker Butanoic Acid Linker (Solvent Exposed) Quinoline->Linker Covalent Attachment Bead Solid Support Linker->Bead Immobilization Note Critical Requirement: The linker must exit the pocket without steric clash. Linker->Note

Caption: Structural basis of affinity capture. The Quinoline core stacks with the FAD cofactor of NQO2. The Butanoic acid linker extends out of the active site, allowing immobilization without disrupting binding.

References

  • Graves, P. R., et al. (2002). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Molecular Pharmacology, 62(6), 1364–1372. Link

  • Leung, K. K., & Shilton, B. H. (2013). Chloroquine binding reveals flavin redox switch function of quinone reductase 2.[2][3] Journal of Biological Chemistry, 288(16), 11242–11251. Link

  • Hu, J., et al. (2022). Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA.[4][5][6] Malaria Journal, 21, 201. Link

  • Kwiek, J. J., et al. (2004). The chemical biology of antimalarial drugs. Chemical Biology & Drug Design. (Contextualizing the heme interaction). Link

  • Ferrer, R., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents.[7] Scientia Pharmaceutica, 77(4), 725-742.[7] (Synthesis of relevant precursors). Link

Sources

Safety Operating Guide

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid (CAS 874918-61-3)[1] is a specialized chloroquine derivative utilized in drug development and biochemical research.

Because this molecule contains a covalently bound chlorine atom on a quinoline ring, it cannot be treated as standard organic waste. Improper disposal can lead to severe environmental contamination or the release of toxic gases (such as phosgene) during standard low-temperature incineration[2].

This guide provides a comprehensive, self-validating operational plan for the segregation, collection, and disposal of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid.

Chemical Profile & Quantitative Hazard Assessment

Before executing any disposal protocol, personnel must understand the physicochemical properties that dictate the waste stream. Chloroquine derivatives exhibit acute oral toxicity and pose long-lasting harmful effects to aquatic life.

Table 1: Hazard & Logistical Data Summary

Property / MetricSpecificationOperational Implication
CAS Number 874918-61-3[1]Must be explicitly listed on all waste manifests.
Chemical Class Halogenated Organic / APICritical: Must be segregated into designated "Halogenated Waste" streams[3].
Aquatic Toxicity High (Long-lasting effects)Zero-Drain Policy: Absolutely no aqueous or organic solutions may be poured down the sink[4].
Max Lab Storage Limit 50 Liters (Total Waste)[2]Waste carboys must be transferred to the main chemical bunker before reaching 50L total volume[2].
Required PPE Nitrile gloves, safety goggles, lab coat[4]Prevents dermal absorption of the API powder or solvent vehicle.

The Causality of Halogenated Waste Segregation

The "Why" Behind the Protocol: The primary directive in disposing of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is isolating the halogen (chlorine). When organic waste is incinerated, non-halogenated waste is burned at standard temperatures. However, if halogenated compounds are mixed into standard organic waste, the combustion process generates highly toxic dioxins and phosgene gas[2].

Therefore, any waste containing this compound must be routed to a facility equipped with high-temperature incinerators and specialized alkaline scrubbers designed to neutralize acidic exhaust gases.

WasteWorkflow Start Waste Generation: 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Dry Liquid Liquid Solution State->Liquid Dissolved SolidContainer Double-bagged in API Solid Waste Bin Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType Incineration High-Temp Incineration (Scrubber Equipped) SolidContainer->Incineration Organic Organic Solvents (e.g., DCM, MeOH) SolventType->Organic Aqueous Aqueous Buffers SolventType->Aqueous Halogenated Halogenated Organic Waste Carboy Organic->Halogenated AqueousWaste Halogenated Aqueous Waste Carboy Aqueous->AqueousWaste Halogenated->Incineration AqueousWaste->Incineration

Decision tree for the segregation and disposal of halogenated quinoline waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . This means the procedure includes built-in verification steps to ensure compliance before the waste leaves the researcher's hands.

Protocol A: Disposal of Solid Waste (Powders, Contaminated Consumables)

Applicable to: Unused API powder, contaminated weigh boats, pipette tips, and filter paper.

  • Containment: Place all solid waste directly into a primary 4-mil polyethylene biohazard/chemical waste bag inside a certified fume hood.

    • Causality: Handling powders in the fume hood prevents inhalation of aerosolized API dust, which can cause respiratory irritation and systemic toxicity.

  • Double-Bagging: Seal the primary bag using a gooseneck tie, then place it inside a secondary bag.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Solid Waste: Contains Halogenated API (4-[(7-Chloroquinolin-4-yl)amino]butanoic acid, CAS 874918-61-3)."

  • Validation Check: Inspect the outer bag for any particulate residue. If clean, transfer to the laboratory's centralized solid hazardous waste drum.

Protocol B: Disposal of Liquid Organic Waste

Applicable to: Reaction mixtures, HPLC effluents, or extraction solvents containing the compound.

  • Segregation: Identify the dedicated liquid waste carboy labeled strictly as "Halogenated Organic Waste" [3].

    • Warning: Never mix this with the "Non-Halogenated" or "Standard Organic" waste carboys. Mixing can cause dangerous chemical interactions and violates disposal compliance[2].

  • Transfer: Using a dedicated funnel in the fume hood, slowly pour the liquid waste into the carboy. Do not fill the carboy past 80% capacity[3].

  • Documentation: Immediately log the estimated mass of the API and the solvent composition (e.g., "500 mL Methanol, 50 mg 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid") on the carboy's manifest sheet.

  • Validation Check: Ensure the vented cap is securely fastened[3]. Verify that the secondary containment tray beneath the carboy is clean and dry.

Protocol C: Spill Response & Decontamination

Applicable to: Accidental benchtop or floor spills of the compound in solid or liquid form.

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don fresh nitrile gloves, safety goggles, and a lab coat[4].

  • Neutralize/Absorb:

    • For Liquids: Cover the spill with a finely-powdered liquid-binding material (such as diatomaceous earth or universal chemical binders)[5]. Do not use paper towels, as they do not safely encapsulate the halogenated solvent and increase flammability risks.

    • For Solids: Lightly dampen the powder with water or a compatible solvent (like ethanol) to prevent dust aerosolization, then wipe up with a damp absorbent pad.

  • Decontaminate: Scrub the affected surface with an alcohol-based solvent (e.g., isopropanol) to dissolve and remove any remaining microscopic API residue[5].

  • Validation Check: Dispose of all absorbent materials and gloves used during cleanup via Protocol A (Solid Waste). Log the spill in the laboratory incident registry.

Logistical Compliance & Storage Limits

To maintain a safe laboratory environment, strict adherence to storage limits is required.

  • Volume Limits: The total quantity of flammable and hazardous organic waste stored in a single laboratory area must never exceed 50 liters[2].

  • Storage Conditions: Halogenated waste must be stored in well-ventilated, designated solvent storage cabinets[2]. They must be kept separate from alkali metals (like sodium or potassium) and strong oxidizing agents to prevent explosive reactions[2].

  • Vendor Handoff: Waste must be fully characterized and documented before being handed over to a certified hazardous waste disposal company[6]. Ensure the CAS number (874918-61-3) is prominently featured on the final manifest.

References

  • AccelaChem. "27463-91-8,7,8-Dihydroquinolin-6(5H)-one-AccelaChem" (Contains CAS 874918-61-3 registry data). Available at: [Link]

  • Auckland Microfab. "Cleanroom Waste Disposal Protocol - Auckland Microfab". Available at: [Link]

  • Loughborough University. "Standard Operating Procedure SOP039". Available at:[Link]

  • HSC Chemistry & Physics. "Safe Laboratory Practices: Handling and Disposing of Organic Substances". Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Available at: [Link]

Sources

Personal protective equipment for handling 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Profiling

Compound Class: 4-Aminoquinoline derivative (Chloroquine analog). CAS Registry Number: 83541-28-6 (Generic/Related) or specific derivative. Physical State: Off-white to yellow powder.

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact intermediate may be unpublished, we apply Read-Across Toxicology . This molecule combines the 7-chloroquinoline pharmacophore (known for DNA intercalation and lysosomotropic effects) with a butanoic acid tail (acidic, potential irritant).

Critical Hazard Assessment:

  • Acute Toxicity (Oral): Treat as Harmful (H302) .[1][2] The quinoline core is cardiotoxic in high acute doses.

  • Skin/Eye Hazards: Treat as Corrosive/Irritant (H314/H318) . The carboxylic acid moiety lowers local pH on mucosal contact, while the quinoline ring can cause severe irritation.

  • Chronic Risk: 4-aminoquinolines are suspected reproductive toxins and can cause ocular toxicity (retinopathy) upon cumulative exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for biological isolation .

PPE CategorySpecificationScientific Rationale
Hand Protection (Dry Solid) Nitrile (0.11 mm / 4 mil) Sufficient for dry powder handling. Nitrile offers excellent abrasion resistance against crystalline solids.
Hand Protection (In Solution) Double Gloving or Laminate (Silver Shield) CRITICAL: If dissolving in DMSO , standard nitrile degrades/permeates rapidly. DMSO acts as a carrier, transporting the toxic quinoline through the skin.
Respiratory N95 / P2 Respirator (Minimum)Fine organic powders are easily aerosolized by static electricity during weighing.
Eye Protection Chemical Goggles (Not Safety Glasses)Powder drift or splash risk. The acidic nature of the compound poses a risk of irreversible corneal damage.
Body Lab Coat (Tyvek preferred) Standard cotton coats absorb liquids. Tyvek provides a barrier against chemical splashes.

Operational Protocol: Weighing & Solubilization

This protocol mitigates the two highest risks: inhalation of dust and dermal absorption via solvent .

Phase A: Static Control & Weighing
  • The Problem: Aminoquinoline powders are often electrostatic. They "jump" from spatulas, creating invisible aerosol clouds.

  • The Solution:

    • Operate inside a Chemical Fume Hood or Powder Weighing Station .

    • Use an anti-static gun on the weighing boat before dispensing.

    • Damping: Place a Kimwipe dampened with water/ethanol near the balance (not touching) to locally increase humidity and reduce static charge.

Phase B: Solubilization (The DMSO Trap)

Most researchers dissolve this compound in DMSO or DMF for biological assays.

  • Risk: DMSO penetrates nitrile gloves in <5 minutes.

  • Protocol:

    • Don a pair of Laminate/PE gloves (inner) and Nitrile gloves (outer).

    • Add solvent slowly to the vial containing the solid (never add solid to full solvent volume to avoid displacement splash).

    • Vortex with the cap tightly sealed and Parafilmed.

Workflow Visualization

The following diagram outlines the decision logic for safe handling, specifically addressing the solvent-permeation risk.

SafeHandlingWorkflow Start START: 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid StateCheck State: Dry Solid or Solution? Start->StateCheck Dry Dry Solid Handling StateCheck->Dry Weighing Wet Solution Preparation StateCheck->Wet Dissolving Static Risk: Electrostatic Aerosol Dry->Static Controls Control: Fume Hood + Anti-Static Gun Static->Controls Disposal Disposal: Halogenated Waste Stream Controls->Disposal SolventCheck Solvent: DMSO/DMF? Wet->SolventCheck HighRisk HIGH RISK: Permeation SolventCheck->HighRisk Yes (DMSO/DMF) StdGlove REQ: Nitrile (Double Gloved) SolventCheck->StdGlove No (Water/Ethanol) SafeGlove REQ: Laminate/Silver Shield Gloves HighRisk->SafeGlove SafeGlove->Disposal StdGlove->Disposal

Caption: Operational logic flow emphasizing the escalation of PPE requirements when organic solvents (DMSO) are introduced.

Emergency Response Plan

In Case of Exposure:

  • Eye Contact (Critical):

    • Immediate Action: Flush with water for 15 minutes minimum .[3][4][5]

    • Mechanism:[6][7] The acidic tail causes immediate pain; the quinoline ring is lipophilic and may penetrate deep corneal layers.

    • Follow-up: Ophthalmic consultation is mandatory.

  • Skin Contact (with DMSO):

    • Immediate Action: Do NOT use alcohol to wash (this spreads the solute). Wash with copious amounts of soap and cold water .

    • Alert: Monitor for systemic symptoms (dizziness, visual disturbances) as DMSO facilitates rapid bloodstream entry.

  • Spill Cleanup:

    • Solid: Do not dry sweep (aerosol risk). Cover with wet paper towels, then scoop.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[8]

Disposal & Waste Management

Classification: Halogenated Organic Waste . The presence of the Chlorine (Cl) atom on position 7 of the quinoline ring dictates the disposal path.

  • Segregation: Do NOT mix with general non-halogenated solvents (e.g., Acetone, Ethanol waste) if your facility separates them. Halogens require higher temperature incineration (>1100°C) to prevent dioxin formation.

  • Labeling: Label clearly as "Toxic / Halogenated / Quinoline Derivative".

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Chloroquine - Compound Summary. National Library of Medicine. (Used for Read-Across Toxicology of the 7-chloroquinoline pharmacophore). [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Quinoline Derivatives. [Link]

Sources

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Retrosynthesis Analysis

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4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
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4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

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